Technical Documentation Center

Pseudoerythromycin A enol ether Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Pseudoerythromycin A enol ether

Core Science & Biosynthesis

Foundational

What is the chemical structure of Pseudoerythromycin A enol ether?

For Researchers, Scientists, and Drug Development Professionals Introduction Pseudoerythromycin A enol ether is a semi-synthetic macrolide that has garnered interest as a significant degradation product of the widely use...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudoerythromycin A enol ether is a semi-synthetic macrolide that has garnered interest as a significant degradation product of the widely used antibiotic, Erythromycin A. This transformation occurs under neutral to weakly alkaline conditions through a complex intramolecular rearrangement. While devoid of antibiotic activity, Pseudoerythromycin A enol ether serves as a crucial analytical standard for stability studies of Erythromycin A. Furthermore, emerging research has highlighted its potential immunomodulatory effects, specifically in promoting the differentiation of monocytes into macrophages. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and biological activities, with a focus on its role in cellular differentiation.

Chemical Structure and Properties

Pseudoerythromycin A enol ether is formed from Erythromycin A via an internal rearrangement where the C6-hydroxyl group forms an enol ether with the C9-ketone, and the C11-hydroxyl group attacks the lactone's carbonyl group. This process results in the contraction of the macrocyclic ring from a 14-membered to an 11-membered macrolide.

Chemical Structure:

(A simplified representation of the key intramolecular rearrangement)

Physicochemical Properties:

PropertyValueReference
CAS Number 105882-69-7[1]
Molecular Formula C₃₇H₆₅NO₁₂[1]
Molecular Weight 715.9 g/mol [1]
Appearance White solid[1]
Purity >98%[1]
Solubility Soluble in ethanol, methanol, DMF, or DMSO. Good water solubility.[1]
Storage -20°C[1]

Spectroscopic Data

The structural elucidation of Pseudoerythromycin A enol ether has been achieved through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

NMR Spectral Data:

Detailed 1D and 2D NMR studies have been conducted to assign the proton (¹H) and carbon (¹³C) signals of Pseudoerythromycin A enol ether. The following table summarizes key chemical shifts (δ) in ppm.

Atom Number¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Data to be populated from referenced literaturee.g., 3.45 (d, J=7.2 Hz)e.g., 175.2
.........

(Note: Specific chemical shift assignments would be extracted from the full text of referenced spectroscopic studies.)

Mass Spectrometry Data:

Electrospray Ionization Mass Spectrometry (ESI-MS) is a key technique for confirming the molecular weight and studying the fragmentation pattern of Pseudoerythromycin A enol ether.

Ionm/z
[M+H]⁺e.g., 716.45
Other significant fragments...

(Note: Specific m/z values and fragmentation patterns would be detailed from relevant mass spectrometry studies.)

Experimental Protocols

Synthesis of Pseudoerythromycin A Enol Ether

The synthesis of Pseudoerythromycin A enol ether is achieved from Erythromycin A through a two-step process. The following protocol is based on established methodologies.

Step 1: Formation of Erythromycin A Enol Ether

  • Materials: Erythromycin A, suitable solvent (e.g., acetone), and an acid catalyst.

  • Procedure:

    • Dissolve Erythromycin A in the chosen solvent.

    • Add the acid catalyst and stir the reaction mixture at room temperature.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, neutralize the reaction mixture and extract the product.

    • Purify the resulting Erythromycin A enol ether using column chromatography.

Step 2: Rearrangement to Pseudoerythromycin A Enol Ether

  • Materials: Erythromycin A enol ether, methanol, potassium carbonate.

  • Procedure:

    • Dissolve the purified Erythromycin A enol ether in methanol.

    • Add potassium carbonate to the solution.

    • Reflux the mixture with heating.

    • Monitor the rearrangement by TLC.

    • Once the reaction is complete, filter the mixture and evaporate the solvent.

    • Purify the crude product by column chromatography to obtain Pseudoerythromycin A enol ether.

Monocyte to Macrophage Differentiation Assay

This protocol outlines a general method to assess the effect of Pseudoerythromycin A enol ether on the differentiation of monocytes.

  • Cell Line: Human monocytic cell line (e.g., THP-1).

  • Materials: RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Pseudoerythromycin A enol ether, Phorbol 12-myristate 13-acetate (PMA) as a positive control, Macrophage Colony-Stimulating Factor (M-CSF).

  • Procedure:

    • Culture THP-1 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Seed the cells in a multi-well plate at a suitable density.

    • Treat the cells with varying concentrations of Pseudoerythromycin A enol ether. Include a vehicle control and a positive control (PMA or M-CSF).

    • Incubate the cells for a period of 48 to 72 hours.

    • Assess cellular differentiation by observing morphological changes (e.g., adherence to the plate, increased size, and irregular shape) using a microscope.

    • Quantify macrophage differentiation by measuring the expression of macrophage-specific surface markers (e.g., CD14, CD68) using flow cytometry.

Biological Activity and Signaling Pathway

Pseudoerythromycin A enol ether has been shown to promote the differentiation of monocytes into macrophages. While the precise molecular mechanism is still under investigation, it is hypothesized to involve the activation of key signaling pathways that govern myeloid cell differentiation.

Based on the known effects of macrolides and the general pathways of monocyte differentiation, a putative signaling cascade is proposed. The interaction of Pseudoerythromycin A enol ether with the cell, possibly through a yet-to-be-identified receptor, is thought to trigger intracellular signaling cascades that converge on the activation of critical transcription factors such as Nuclear Factor-kappa B (NF-κB) and Interferon Regulatory Factor 1 (IRF1). These transcription factors then orchestrate the gene expression program that drives the morphological and functional changes associated with macrophage differentiation.

G cluster_0 cluster_1 Monocyte cluster_2 Nucleus cluster_3 Pseudoerythromycin A enol ether Pseudoerythromycin A enol ether Receptor Receptor Pseudoerythromycin A enol ether->Receptor Binds Signaling Intermediates Signaling Intermediates Receptor->Signaling Intermediates Activates IKK Complex IKK Complex Signaling Intermediates->IKK Complex Activates IRF1_inactive IRF1 Signaling Intermediates->IRF1_inactive Activates IκB IκB IKK Complex->IκB Phosphorylates NF-κB_inactive NF-κB NF-κB_active NF-κB NF-κB_inactive->NF-κB_active Translocates IRF1_active IRF1 IRF1_inactive->IRF1_active Translocates Gene Transcription Gene Transcription NF-κB_active->Gene Transcription IRF1_active->Gene Transcription Macrophage Differentiation Macrophage Differentiation Gene Transcription->Macrophage Differentiation

Caption: Proposed signaling pathway for monocyte to macrophage differentiation.

Conclusion

Pseudoerythromycin A enol ether, while being an inactive antibiotic, presents an interesting profile as a modulator of innate immune cell differentiation. Its well-defined chemical structure and synthesis route make it a valuable tool for studying the intricate processes of monocyte-to-macrophage differentiation. The elucidation of its precise mechanism of action on signaling pathways such as NF-κB and IRF1 will be a key area for future research and could open new avenues for therapeutic interventions in inflammatory and immune-related disorders. This technical guide provides a foundational resource for researchers and professionals engaged in the study and application of this unique macrolide derivative.

References

Exploratory

An In-depth Technical Guide to Pseudoerythromycin A Enol Ether: Discovery, Origin, and Characteristics

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of Pseudoerythromycin A enol ether, a significant derivative of the macrolide antibiotic Ery...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Pseudoerythromycin A enol ether, a significant derivative of the macrolide antibiotic Erythromycin A. This document details its discovery as a degradation product, its semi-synthetic origin, and the chemical transformations involved in its formation. Key physicochemical properties and biological activities are presented, with a focus on its role as an analytical standard and its influence on monocyte-to-macrophage differentiation. Detailed experimental protocols for its synthesis and analysis are provided, supported by quantitative data and logical workflow diagrams to facilitate understanding and further research.

Introduction

Pseudoerythromycin A enol ether is a semi-synthetic macrolide derived from Erythromycin A.[1] It is primarily known as a degradation product of Erythromycin A that forms under neutral to weakly alkaline conditions.[1] This intramolecular rearrangement results in a structurally distinct 11-membered macrolide, a significant deviation from the 14-membered ring of its parent compound.[1] While devoid of the antibacterial properties of Erythromycin A, Pseudoerythromycin A enol ether serves as a crucial analytical standard for stability studies of erythromycin-based pharmaceuticals.[1] Furthermore, emerging research has highlighted its immunomodulatory potential, specifically its ability to promote the differentiation of monocytes into macrophages.

Discovery and Origin

Pseudoerythromycin A enol ether was identified as a degradation product of Erythromycin A. Its formation is a result of a complex internal rearrangement that occurs when Erythromycin A is exposed to neutral or weakly alkaline solutions.[1] This process involves the C6-hydroxyl group forming an internal enol ether with the C9-ketone, while the C11-hydroxyl group attacks the lactone's carbonyl group. This transesterification reduces the macrocycle from a 14-membered to an 11-membered ring.[1]

Synthetically, Pseudoerythromycin A enol ether is prepared from Erythromycin A in a two-step process. First, Erythromycin A is converted to Erythromycin A enol ether, which is then treated with a carbonate to induce the ring contraction to yield Pseudoerythromycin A enol ether.[1]

Physicochemical Properties

A summary of the key physicochemical properties of Pseudoerythromycin A enol ether is provided in the table below.

PropertyValueReference
CAS Number 105882-69-7[1][2][3][4]
Molecular Formula C37H65NO12[1][2][3][5][6][7]
Molecular Weight 715.9 g/mol [1][2][3][5][6][7]
Appearance White solid[1]
Purity ≥98%[1][3][4]
Melting Point 122.2-122.5 °C[2]
Solubility Soluble in ethanol, methanol, DMF, and DMSO. Good water solubility. Slightly soluble in chloroform.[1][2]
Storage -20°C[1][2]

Synthesis Workflow

The semi-synthetic production of Pseudoerythromycin A enol ether from Erythromycin A follows a well-defined pathway. The logical relationship of this synthesis is depicted in the diagram below.

G Erythromycin_A Erythromycin A Erythromycin_A_enol_ether Erythromycin A enol ether Erythromycin_A->Erythromycin_A_enol_ether Acid-catalyzed dehydration Pseudoerythromycin_A_enol_ether Pseudoerythromycin A enol ether Erythromycin_A_enol_ether->Pseudoerythromycin_A_enol_ether Base-catalyzed translactonization

Caption: Synthetic pathway of Pseudoerythromycin A enol ether.

Experimental Protocols

Synthesis of Pseudoerythromycin A enol ether

The following protocol is a synthesized procedure based on established literature.[8]

Step 1: Preparation of Erythromycin A enol ether from Erythromycin A

  • Dissolve Erythromycin A in glacial acetic acid.

  • Stir the solution at room temperature for a minimum of 2 hours.

  • Slowly neutralize the reaction mixture with an aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent such as chloroform.

  • Dehydrate the organic layer using a drying agent like sodium sulfate.

  • Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude Erythromycin A enol ether.

Step 2: Conversion of Erythromycin A enol ether to Pseudoerythromycin A enol ether

  • Dissolve the crude Erythromycin A enol ether in methanol.

  • Add potassium carbonate to the solution.

  • Reflux the mixture with heating. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water.

  • Extract the product with a suitable organic solvent, for example, dichloromethane.

  • Dry the organic layer over sodium sulfate, filter, and remove the solvent by distillation.

  • Purify the crude product by silica gel column chromatography using a solvent system such as chloroform:methanol:aqueous ammonia (e.g., 15:1:0.1 v/v/v) to yield pure Pseudoerythromycin A enol ether.

Biological Activity Assay: Monocyte to Macrophage Differentiation

Pseudoerythromycin A enol ether has been shown to promote the differentiation of monocytes into macrophages. The following is a general protocol for assessing this activity.

Cell Culture and Differentiation:

  • Culture a human monocytic cell line (e.g., THP-1) in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.

  • Seed the cells at a suitable density in a culture plate.

  • Induce differentiation by treating the cells with a desired concentration of Pseudoerythromycin A enol ether (a concentration of 10 µM has been cited for similar macrolides).

  • Incubate the cells for a period of 3 to 7 days to allow for differentiation. A positive control, such as Phorbol 12-myristate 13-acetate (PMA), should be used in parallel.

  • Monitor the cells for morphological changes indicative of macrophage differentiation, such as increased adherence and cell size, using light microscopy.

Analysis of Differentiation Markers:

  • After the incubation period, harvest the cells.

  • Assess the expression of macrophage-specific surface markers (e.g., CD14, CD68, CD71) using flow cytometry.

  • Quantify the percentage of cells expressing these markers to determine the extent of differentiation.

  • Functional assays, such as phagocytosis assays using fluorescently labeled beads or bacteria, can also be performed to confirm the mature macrophage phenotype.

Quantitative Data

The following tables summarize key quantitative data for Pseudoerythromycin A enol ether.

Table 1: Chromatographic Data

ParameterValueMethodReference
Purity (HPLC) ≥90% - ≥98%HPLC[3][4]
Relative Retention Time Approx. 1.5 (relative to Erythromycin A)HPLC[9]
Response Factor (vs. Erythromycin A) 6.6HPLC[9]

Table 2: Spectroscopic Data

TechniqueKey Data PointsReference
Mass Spectrometry (LC-MS) Precursor m/z: 716.463 [M+H]+[10]
¹H NMR (in CDCl₃) Full spectral data available in cited reference.[11]
¹³C NMR (in CDCl₃) Full spectral data available in cited reference.[11]

Biological Activity and Logical Workflow

Pseudoerythromycin A enol ether is characterized by its lack of significant antibacterial activity. However, it demonstrates immunomodulatory effects by promoting the differentiation of monocytes into macrophages. This process is a key component of the innate immune response.

G Pseudo Pseudoerythromycin A enol ether Monocyte Monocyte Pseudo->Monocyte Promotes Macrophage Macrophage Monocyte->Macrophage Differentiation Immune_Response Modulated Immune Response Macrophage->Immune_Response

Caption: Logical workflow of the biological activity.

Conclusion

Pseudoerythromycin A enol ether, initially identified as a degradation product of Erythromycin A, has evolved into a valuable tool for pharmaceutical analysis and a subject of interest for its immunomodulatory properties. Its unique 11-membered macrolide structure, resulting from an intramolecular rearrangement, distinguishes it from its 14-membered precursor. The detailed synthetic protocols and quantitative data provided in this guide serve as a resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development. Further investigation into the specific signaling pathways involved in its pro-differentiative effects on monocytes could unveil new therapeutic applications for this and related macrolide derivatives.

References

Foundational

An In-depth Technical Guide to the Physical and Chemical Properties of Pseudoerythromycin A Enol Ether

For Researchers, Scientists, and Drug Development Professionals Introduction Pseudoerythromycin A enol ether, a significant degradation product of the macrolide antibiotic Erythromycin A, serves as a critical reference s...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudoerythromycin A enol ether, a significant degradation product of the macrolide antibiotic Erythromycin A, serves as a critical reference standard in pharmaceutical stability studies. Its formation, occurring under neutral to weakly alkaline conditions, involves a complex intramolecular rearrangement. While devoid of antibacterial activity, recent studies have unveiled intriguing biological effects, including the promotion of monocyte differentiation and modulation of lower esophageal sphincter pressure. This guide provides a comprehensive overview of the physical and chemical properties of Pseudoerythromycin A enol ether, complete with quantitative data, experimental methodologies, and visual representations of its formation and potential biological interactions.

Physical Properties

The physical characteristics of Pseudoerythromycin A enol ether are essential for its handling, formulation, and analytical identification. A summary of its key physical properties is presented in the table below.

PropertyValueReference
Molecular Formula C₃₇H₆₅NO₁₂[1][2][3]
Molecular Weight 715.91 g/mol [1]
Appearance White solid[4]
Melting Point 122.2-122.5 °C[1]
Solubility Slightly soluble in methanol and chloroform. Soluble in ethanol, DMF, and DMSO. Good water solubility.[1][2][4]
pH 8 - 9[1]
Storage Conditions -20°C[1]
Experimental Protocols

Melting Point Determination:

A standard capillary melting point apparatus can be used to determine the melting point of Pseudoerythromycin A enol ether.

  • A small, dry sample of the compound is packed into a capillary tube.

  • The capillary tube is placed in the heating block of the apparatus.

  • The sample is heated at a slow, controlled rate.

  • The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.

Solubility Assessment (Qualitative):

To determine the qualitative solubility in various solvents, a small amount of Pseudoerythromycin A enol ether is added to a test tube containing the solvent of interest (e.g., methanol, chloroform, ethanol, DMF, DMSO, water). The mixture is agitated and observed for the dissolution of the solid.

Chemical Properties

Pseudoerythromycin A enol ether is a product of the degradation of Erythromycin A. Its chemical identity is defined by its unique structure resulting from an intramolecular rearrangement.

PropertyDescriptionReference
CAS Number 105882-69-7[1]
Formation Formed from Erythromycin A under neutral to weakly alkaline conditions through a complex internal rearrangement.[4]
Reactivity As an enol ether, it is expected to be susceptible to hydrolysis under acidic conditions.
Stability Stable under recommended storage conditions (-20°C).[1]
Synthesis and Formation

Pseudoerythromycin A enol ether is synthetically prepared by the reaction of erythromycin enol ether with a carbonate.[4] Its formation from Erythromycin A is a notable degradation pathway.

Experimental Protocol for Synthesis:

While specific, detailed industrial synthesis protocols are proprietary, a general laboratory-scale synthesis can be described as follows:

  • Erythromycin A is first converted to its enol ether.

  • The erythromycin enol ether is then treated with a carbonate salt (e.g., potassium carbonate) in an appropriate solvent.

  • The reaction mixture is stirred under controlled temperature and pH conditions to facilitate the intramolecular rearrangement.

  • The resulting Pseudoerythromycin A enol ether is then purified using chromatographic techniques.

The chemical transformation from Erythromycin A to Pseudoerythromycin A enol ether can be visualized as a logical workflow.

Erythromycin_A Erythromycin A Neutral_Alkaline Neutral to Weakly Alkaline Conditions (pH 8-9) Erythromycin_A->Neutral_Alkaline Exposure to Rearrangement Intramolecular Rearrangement Neutral_Alkaline->Rearrangement Induces Pseudoerythromycin Pseudoerythromycin A Enol Ether Rearrangement->Pseudoerythromycin Forms

Formation of Pseudoerythromycin A Enol Ether from Erythromycin A.

Biological Activity and Potential Signaling Pathways

Contrary to its lack of antibiotic properties, Pseudoerythromycin A enol ether exhibits specific biological activities.

1. Promotion of Monocyte to Macrophage Differentiation:

At a concentration of 10 µM, Pseudoerythromycin A enol ether has been shown to promote the differentiation of monocytes into macrophages.[3] The precise signaling pathway for this activity is not yet fully elucidated but likely involves the modulation of intracellular signaling cascades that govern cell differentiation.

A hypothetical signaling pathway can be represented as follows:

Pseudo Pseudoerythromycin A Enol Ether (10 µM) Receptor Cell Surface Receptor (Hypothetical) Pseudo->Receptor Binds to Signal_Cascade Intracellular Signaling Cascade (e.g., MAPK/ERK pathway) Receptor->Signal_Cascade Activates Transcription_Factors Activation of Transcription Factors Signal_Cascade->Transcription_Factors Gene_Expression Altered Gene Expression Transcription_Factors->Gene_Expression Differentiation Monocyte to Macrophage Differentiation Gene_Expression->Differentiation Leads to

Hypothetical Signaling Pathway for Monocyte Differentiation.

2. Effects on the Lower Esophageal Sphincter (LES):

Pseudoerythromycin A enol ether has been observed to increase the pressure of the lower esophageal sphincter in cats. This effect suggests a potential interaction with gastrointestinal motility regulation. While the exact mechanism is not fully understood, it may involve interactions with motilin receptors or other pathways that regulate smooth muscle contraction in the esophagus.

The logical relationship for this physiological effect can be outlined as:

Pseudo Pseudoerythromycin A Enol Ether GI_Tract Gastrointestinal Tract Pseudo->GI_Tract Administered to LES_Receptors Receptors on LES (e.g., Motilin Receptors) GI_Tract->LES_Receptors Acts on Signal_Transduction Signal Transduction in Smooth Muscle Cells LES_Receptors->Signal_Transduction Initiates LES_Contraction Increased LES Contraction Signal_Transduction->LES_Contraction LES_Pressure Increased LES Pressure LES_Contraction->LES_Pressure Results in

Logical Workflow of the Effect on Lower Esophageal Sphincter Pressure.

Conclusion

Pseudoerythromycin A enol ether, while primarily known as a degradation product of Erythromycin A, possesses distinct physical, chemical, and biological properties. Its well-defined characteristics make it an indispensable tool for analytical and stability studies in the pharmaceutical industry. Furthermore, its emerging biological activities open new avenues for research into its potential physiological roles and therapeutic applications. This guide provides a foundational understanding for scientists and researchers working with this intriguing macrolide derivative.

References

Exploratory

The Biological Activity of Pseudoerythromycin A Enol Ether: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract Pseudoerythromycin A enol ether, a semi-synthetic macrolide and a known degradation product of erythromycin A, has emerged as a molecule of interes...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pseudoerythromycin A enol ether, a semi-synthetic macrolide and a known degradation product of erythromycin A, has emerged as a molecule of interest beyond its role as an analytical standard. While devoid of significant antimicrobial activity, it exhibits distinct biological effects, notably in the modulation of immune cell differentiation and gastrointestinal smooth muscle function. This technical guide provides an in-depth overview of the current understanding of Pseudoerythromycin A enol ether's biological activities, presenting key quantitative data, detailed experimental methodologies for cited studies, and visual representations of the implicated signaling pathways and experimental workflows.

Introduction

Pseudoerythromycin A enol ether is formed from the internal rearrangement of erythromycin A under neutral to alkaline conditions. This structural modification results in a loss of antibacterial properties but confers novel biological activities. This guide focuses on two primary, documented effects: the promotion of monocyte-to-macrophage differentiation and the increase of lower esophageal sphincter (LES) pressure. Understanding these activities and their underlying mechanisms is crucial for researchers exploring immunomodulatory and gastroprokinetic agents.

Quantitative Data on Biological Activity

The following tables summarize the key quantitative findings from studies on the biological activity of Pseudoerythromycin A enol ether.

Table 1: Immunomodulatory Activity

Biological EffectCell Line/ModelConcentrationOutcomeReference
Promotion of Monocyte to Macrophage DifferentiationNot specified in abstract10 µMPromotes differentiationYoshida, K., et al. (2005)

Table 2: Gastrointestinal Activity

Biological EffectAnimal ModelDosageOutcomeReference
Increased Lower Esophageal Sphincter (LES) PressureAnesthetized CatsNot specified in abstractSignificant increase in LES pressureGreenwood B, et al. (1994)

Experimental Protocols

The following are reconstructed experimental protocols based on available information from the cited literature.

Monocyte to Macrophage Differentiation Assay

This protocol is based on the findings of Yoshida, K., et al. (2005)[1][2].

Objective: To assess the ability of Pseudoerythromycin A enol ether to induce the differentiation of monocytes into macrophages.

Materials:

  • Monocytic cell line (e.g., THP-1)

  • RPMI-1640 cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Pseudoerythromycin A enol ether (stock solution in a suitable solvent like DMSO or ethanol)

  • Phorbol 12-myristate 13-acetate (PMA) as a positive control

  • Microscope (for morphological assessment)

  • Flow cytometer

  • Antibodies for macrophage surface markers (e.g., CD14, CD68)

Procedure:

  • Cell Culture: Culture the monocytic cell line in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed the cells into 24-well plates at a density of 1 x 10^6 cells/mL.

  • Treatment: Treat the cells with 10 µM Pseudoerythromycin A enol ether. Include a vehicle control (solvent only) and a positive control (e.g., PMA at a concentration known to induce differentiation).

  • Incubation: Incubate the cells for a period of 24 to 72 hours to allow for differentiation.

  • Morphological Assessment: Observe the cells under a microscope for morphological changes characteristic of macrophage differentiation, such as adherence to the plate, increased size, and development of pseudopodia.

  • Surface Marker Analysis: Harvest the cells and stain with fluorescently labeled antibodies against macrophage-specific surface markers. Analyze the cells using a flow cytometer to quantify the percentage of differentiated cells.

G cluster_workflow Experimental Workflow: Monocyte Differentiation start Start: Culture Monocytic Cells seed Seed Cells into Plates start->seed treat Treat with Pseudoerythromycin A Enol Ether (10 µM) seed->treat incubate Incubate for 24-72 hours treat->incubate assess Assess Differentiation incubate->assess morphology Morphological Analysis (Microscopy) assess->morphology Visual Observation flow Surface Marker Analysis (Flow Cytometry) assess->flow Quantitative Measurement end End: Quantify Macrophage Population morphology->end flow->end

Workflow for assessing monocyte to macrophage differentiation.

In Vivo Assessment of Lower Esophageal Sphincter (LES) Pressure

This protocol is a reconstruction based on the study by Greenwood B, et al. (1994)[3].

Objective: To measure the effect of Pseudoerythromycin A enol ether on the pressure of the lower esophageal sphincter in an animal model.

Materials:

  • Adult cats of either sex

  • Anesthetic agent (e.g., ketamine)

  • Sleeve catheter for manometry

  • Pressure transducers and recording system

  • Intravenous infusion equipment

  • Pseudoerythromycin A enol ether solution for intravenous administration

Procedure:

  • Animal Preparation: Anesthetize the cat according to approved animal care protocols.

  • Catheter Placement: Pass a sleeve catheter through the esophagus so that the sleeve sensor is positioned across the lower esophageal sphincter.

  • Baseline Measurement: Record the baseline LES pressure for a stable period before drug administration.

  • Drug Administration: Administer Pseudoerythromycin A enol ether intravenously. The specific dose and infusion rate would be determined by preliminary dose-ranging studies.

  • Pressure Monitoring: Continuously record the LES pressure during and after the administration of the compound.

  • Data Analysis: Analyze the recorded pressure tracings to determine the change in LES pressure from baseline.

Mechanism of Action and Signaling Pathways

Gastrointestinal Effects: Motilin Receptor Agonism

Activation of the motilin receptor by an agonist like Pseudoerythromycin A enol ether is believed to initiate a signaling cascade that leads to smooth muscle contraction.

G cluster_pathway Proposed Signaling Pathway for Gastrointestinal Effects pseudo Pseudoerythromycin A Enol Ether motilin_r Motilin Receptor (GPCR) pseudo->motilin_r Binds to g_protein Gq/11 Protein Activation motilin_r->g_protein Activates plc Phospholipase C (PLC) Activation g_protein->plc Activates ip3_dag IP3 and DAG Production plc->ip3_dag Hydrolyzes PIP2 to ca_release Intracellular Ca2+ Release ip3_dag->ca_release IP3 mediates contraction Smooth Muscle Contraction ca_release->contraction Leads to

Proposed motilin receptor signaling pathway.

Immunomodulatory Effects: Monocyte to Macrophage Differentiation

The precise signaling pathway by which Pseudoerythromycin A enol ether promotes monocyte differentiation into macrophages has not been fully elucidated. However, studies on other macrolides suggest potential mechanisms that may be relevant. Macrolides are known to modulate the function of various immune cells, and their effects on macrophage differentiation could be mediated through the modulation of key transcription factors involved in macrophage development and activation, such as NF-κB.[6][7][8][9][10]

Further research is required to delineate the specific intracellular targets and signaling cascades activated by Pseudoerythromycin A enol ether in monocytes.

Conclusion and Future Directions

Pseudoerythromycin A enol ether, while lacking antibiotic activity, demonstrates intriguing biological effects that warrant further investigation. Its ability to promote macrophage differentiation suggests potential applications in immunomodulatory therapies. Concurrently, its prokinetic gastrointestinal effects, likely mediated through motilin receptor agonism, open avenues for the development of novel treatments for motility disorders.

Future research should focus on:

  • Elucidating the specific signaling pathways involved in Pseudoerythromycin A enol ether-induced macrophage differentiation.

  • Conducting detailed binding affinity and functional assays to confirm its interaction with the motilin receptor.

  • Performing comprehensive in vivo studies to evaluate its therapeutic potential and safety profile for both immunomodulatory and gastroprokinetic applications.

This technical guide provides a foundational understanding of the biological activity of Pseudoerythromycin A enol ether, serving as a resource for scientists and researchers dedicated to advancing the fields of immunology and gastroenterology.

References

Foundational

An In-Depth Technical Guide to Pseudoerythromycin A Enol Ether: Beyond the Antibiotic Facade

For Researchers, Scientists, and Drug Development Professionals Executive Summary Pseudoerythromycin A enol ether, a well-documented degradation product of the macrolide antibiotic erythromycin, presents a fascinating ca...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pseudoerythromycin A enol ether, a well-documented degradation product of the macrolide antibiotic erythromycin, presents a fascinating case study in the structure-activity relationship of complex natural products. Formed under neutral to weakly alkaline conditions, this intramolecular rearrangement product is definitively established to be devoid of significant antimicrobial activity .[1][2] This technical guide consolidates the current scientific understanding of Pseudoerythromycin A enol ether, presenting its chemical properties, formation pathway, and distinct biological activities, which diverge significantly from its parent compound. While it is not a viable antibiotic, its unique biological profile, including the promotion of monocyte-to-macrophage differentiation, warrants further investigation for potential therapeutic applications in other fields.[3] This document provides a comprehensive overview for researchers and drug development professionals, complete with detailed experimental protocols and data presented for clear interpretation.

Chemical and Physical Properties

Pseudoerythromycin A enol ether (also known as LY267108) is a semi-synthetic derivative of erythromycin A.[4] Its formation involves a complex internal rearrangement, resulting in a structurally distinct molecule.[4]

PropertyValueReference
CAS Number 105882-69-7[4][5][6]
Molecular Formula C₃₇H₆₅NO₁₂[4][6]
Molecular Weight 715.9 g/mol [4][7]
Appearance White solid[4]
Purity ≥98%[6]
Solubility Soluble in ethanol, methanol, DMF, and DMSO. Good water solubility.[4]
Storage -20°C[4]

Formation from Erythromycin A

Pseudoerythromycin A enol ether is not synthesized de novo but is formed as a degradation product of erythromycin A, particularly in neutral to weakly alkaline aqueous solutions.[4] This transformation involves an intramolecular cyclization. The process is a critical consideration in the formulation and stability studies of erythromycin-based pharmaceuticals.[4]

Erythromycin_A Erythromycin A (14-membered macrolide) Transition_State Intramolecular Rearrangement (Neutral to Weakly Alkaline pH) Erythromycin_A->Transition_State Degradation Pseudoerythromycin_A Pseudoerythromycin A enol ether (11-membered macrolide) Transition_State->Pseudoerythromycin_A

Caption: Formation of Pseudoerythromycin A enol ether from Erythromycin A.

Assessment of Antimicrobial Activity

Contrary to its parent compound, Pseudoerythromycin A enol ether is consistently reported to lack significant antibiotic properties.[1][2] To quantify this, a standard method for determining the Minimum Inhibitory Concentration (MIC) is the broth microdilution assay. Below is a comparative table illustrating the expected MIC values for erythromycin against a common susceptible bacterium, Staphylococcus aureus, and the reported lack of activity for its degradation product.

CompoundOrganismExpected MIC (µg/mL)
ErythromycinStaphylococcus aureus (susceptible strains)0.25 - 1
Pseudoerythromycin A enol etherStaphylococcus aureus> 128 (Inactive)

Note: The MIC value for Pseudoerythromycin A enol ether is extrapolated from consistent literature reports of its inactivity. Specific experimental data may vary.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is a standardized method for assessing the antimicrobial activity of a compound.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Compound Prepare serial dilutions of Pseudoerythromycin A enol ether Inoculation Inoculate wells with bacterial suspension Prep_Compound->Inoculation Prep_Bacteria Prepare standardized bacterial inoculum (~1.5 x 10^8 CFU/mL) Prep_Bacteria->Inoculation Prep_Media Dispense Mueller-Hinton broth into 96-well plate Prep_Media->Inoculation Incubation Incubate at 37°C for 16-20 hours Inoculation->Incubation Observation Visually assess for turbidity (bacterial growth) Incubation->Observation MIC_Determination Determine MIC: Lowest concentration with no visible growth Observation->MIC_Determination

Caption: Workflow for Broth Microdilution Assay.

Methodology:

  • Preparation of Antimicrobial Agent: A stock solution of Pseudoerythromycin A enol ether is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in Mueller-Hinton broth (MHB) in a 96-well microtiter plate to achieve a range of final concentrations.

  • Inoculum Preparation: A pure culture of the test organism (e.g., Staphylococcus aureus ATCC 29213) is grown on an appropriate agar medium. Colonies are suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[8]

  • Inoculation and Incubation: The prepared microtiter plates containing the serially diluted compound are inoculated with the standardized bacterial suspension.[9] The plates are then incubated at 37°C for 16-20 hours in ambient air.[9]

  • MIC Determination: Following incubation, the plates are visually inspected for bacterial growth, indicated by turbidity. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[10]

Alternative Biological Activities

While inactive as an antibiotic, Pseudoerythromycin A enol ether exhibits other biological effects that may be of interest for therapeutic development.

Promotion of Monocyte to Macrophage Differentiation

Pseudoerythromycin A enol ether has been shown to promote the differentiation of monocytes into macrophages at a concentration of 10 µM.[3] This activity is in contrast to its parent molecule, erythromycin, which also demonstrates this effect, suggesting that the core structure, despite rearrangement, retains some immunomodulatory potential.[11]

Experimental Protocol: In Vitro Monocyte Differentiation Assay

This protocol outlines a general method to assess the effect of a compound on monocyte differentiation.

cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assessment Assessment of Differentiation Isolate_Monocytes Isolate human monocytes from peripheral blood Culture_Cells Culture monocytes in appropriate medium (e.g., RPMI-1640 with FBS) Isolate_Monocytes->Culture_Cells Add_Compound Add Pseudoerythromycin A enol ether (10 µM) Culture_Cells->Add_Compound Incubate_Cells Incubate for 7 days Add_Compound->Incubate_Cells Morphology Microscopic analysis of cell morphology Incubate_Cells->Morphology Surface_Markers Flow cytometry for macrophage surface markers (e.g., CD71) Incubate_Cells->Surface_Markers Functional_Assay Functional assays (e.g., phagocytosis) Incubate_Cells->Functional_Assay

Caption: Workflow for Monocyte Differentiation Assay.

Methodology:

  • Monocyte Isolation: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood by density gradient centrifugation. Monocytes are then purified from the PBMC fraction by adherence to plastic culture dishes or by magnetic-activated cell sorting (MACS).

  • Cell Culture and Treatment: Isolated monocytes are cultured in a suitable medium, such as RPMI-1640 supplemented with fetal bovine serum and antibiotics. Pseudoerythromycin A enol ether is added to the culture medium at the desired concentration (e.g., 10 µM). Control cultures without the compound are also maintained.

  • Incubation: The cells are incubated for a period of 7 days to allow for differentiation into macrophages.

  • Assessment of Differentiation: Differentiation is assessed by several methods:

    • Morphology: Changes in cell morphology from small, round monocytes to larger, adherent, and irregularly shaped macrophages are observed by light microscopy.

    • Surface Marker Expression: The expression of macrophage-specific surface markers, such as CD71, is quantified by flow cytometry.[11]

    • Functional Assays: The functional capacity of the differentiated cells, such as their ability to perform phagocytosis, can be evaluated using commercially available kits.

Conclusion

Pseudoerythromycin A enol ether is unequivocally not an antibiotic. Its formation as a degradation product of erythromycin highlights the chemical instability of the parent macrolide and the critical importance of structure for antimicrobial activity. However, the complete loss of antibiotic function is accompanied by the emergence of other biological activities, such as the promotion of monocyte differentiation. This positions Pseudoerythromycin A enol ether as a molecule of interest for research in immunology and potentially other therapeutic areas unrelated to infectious diseases. For drug development professionals, it serves as a crucial analytical standard for the stability testing of erythromycin formulations.[4] Future research should focus on elucidating the mechanisms behind its non-antibiotic biological effects to explore its full therapeutic potential.

References

Exploratory

Molecular weight of Pseudoerythromycin A enol ether.

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth overview of Pseudoerythromycin A enol ether, a critical analytical standard in the development and quality control...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Pseudoerythromycin A enol ether, a critical analytical standard in the development and quality control of erythromycin-based pharmaceuticals. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis and analytical use, and illustrates its synthetic pathway.

Core Properties of Pseudoerythromycin A Enol Ether

Pseudoerythromycin A enol ether is a key degradation product of Erythromycin A that forms under neutral to weakly alkaline conditions. It is essential as a reference standard for monitoring the stability of Erythromycin A in pharmaceutical formulations.[1] While devoid of antibiotic activity, its accurate quantification is crucial for ensuring the safety and efficacy of erythromycin products.[2]

Quantitative Data Summary

The following table summarizes the key quantitative data for Pseudoerythromycin A enol ether.

PropertyValueReferences
Molecular Weight 715.91 g/mol [3]
Molecular Formula C₃₇H₆₅NO₁₂[3]
CAS Number 105882-69-7[3]
Appearance White solid[2]
Purity ≥98%[4]
Melting Point 122.2-122.5 °C[3]
Solubility Soluble in ethanol, methanol, DMF, and DMSO. Slightly soluble in chloroform. Good water solubility.[2][3]
Storage Conditions -20°C[2][3]

Synthesis of Pseudoerythromycin A Enol Ether

Pseudoerythromycin A enol ether is synthesized from Erythromycin A through a two-step process involving the formation of an intermediate, Erythromycin A enol ether (also known as 8,9-anhydroerythromycin A 6,9-hemiketal).[1]

Synthetic Workflow

Synthesis_Workflow ErythromycinA Erythromycin A Intermediate Erythromycin A enol ether ErythromycinA->Intermediate Ice-cold Acetic Acid FinalProduct Pseudoerythromycin A enol ether Intermediate->FinalProduct Potassium Carbonate in Methanol (reflux)

Caption: Synthesis workflow of Pseudoerythromycin A enol ether from Erythromycin A.

Detailed Experimental Protocols

The following protocols are based on established synthetic methods.[1]

Step 1: Synthesis of Erythromycin A enol ether (8,9-anhydroerythromycin A 6,9-hemiketal)

  • Dissolution: Dissolve Erythromycin A in ice-cold glacial acetic acid.

  • Reaction: Stir the solution at a low temperature (e.g., 0-5 °C) for a specified period to facilitate the dehydration and formation of the enol ether.

  • Neutralization: Carefully neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution) to quench the reaction.

  • Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield pure Erythromycin A enol ether.

Step 2: Synthesis of Pseudoerythromycin A enol ether

  • Dissolution: Dissolve the purified Erythromycin A enol ether from Step 1 in methanol.

  • Reaction: Add potassium carbonate to the methanolic solution.

  • Reflux: Heat the mixture to reflux and maintain for a period sufficient to induce the intramolecular translactonization. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture and filter to remove the inorganic base.

  • Purification: Evaporate the methanol from the filtrate. The resulting residue can be purified by recrystallization or silica gel column chromatography to obtain pure Pseudoerythromycin A enol ether.

Analytical Applications

Pseudoerythromycin A enol ether is primarily used as an analytical standard in stability studies of Erythromycin A.[4] High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

Analytical Workflow

Analytical_Workflow cluster_prep Sample and Standard Preparation cluster_analysis HPLC Analysis cluster_quant Quantification SamplePrep Prepare Erythromycin Formulation Sample HPLC Inject Samples and Standards into HPLC System SamplePrep->HPLC StandardPrep Prepare Pseudoerythromycin Stock and Working Standards StandardPrep->HPLC DataAcquisition Data Acquisition (UV Detection) HPLC->DataAcquisition Calibration Generate Calibration Curve DataAcquisition->Calibration Quantify Quantify Degradation Product Calibration->Quantify

Caption: General workflow for the quantification of Pseudoerythromycin A enol ether in stability studies.

Detailed Experimental Protocol: HPLC Method for Stability Testing

This protocol is a representative method for the analysis of Erythromycin A and its degradation products.

  • Chromatographic Conditions:

    • Column: A reversed-phase column, such as a C18, is typically used.

    • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., ammonium acetate) and organic solvents like acetonitrile and methanol. A representative mobile phase could be acetonitrile-methanol-0.2 M ammonium acetate-water (45:10:10:35) at pH 7.0.[5]

    • Flow Rate: Typically 1.0 mL/min.

    • Column Temperature: Elevated temperatures, such as 70°C, can improve peak shape and resolution.[5]

    • Detection: UV detection at a wavelength around 215 nm.[6]

    • Injection Volume: 20 µL.

  • Standard Preparation:

    • Stock Solution: Accurately weigh and dissolve Pseudoerythromycin A enol ether in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration.

    • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the degradation product in the samples.

  • Sample Preparation:

    • Accurately weigh a portion of the Erythromycin A formulation (e.g., cream, tablet).

    • Extract the active ingredient and degradation products using a suitable solvent system. This may involve sonication and centrifugation to remove excipients.

    • Filter the extract through a 0.45 µm filter before injection into the HPLC system.

  • Analysis and Quantification:

    • Inject the prepared calibration standards and samples into the HPLC system.

    • Identify the peak corresponding to Pseudoerythromycin A enol ether based on its retention time, as determined by the injection of the pure standard.

    • Construct a calibration curve by plotting the peak area of the standard against its concentration.

    • Quantify the amount of Pseudoerythromycin A enol ether in the samples by interpolating their peak areas on the calibration curve.

This technical guide provides a comprehensive overview of Pseudoerythromycin A enol ether for professionals in the pharmaceutical field. Adherence to detailed and validated protocols is essential for accurate and reliable results in both the synthesis and analytical application of this important reference standard.

References

Foundational

Semi-synthetic Source of Pseudoerythromycin A Enol Ether: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract Pseudoerythromycin A enol ether is a semi-synthetic macrolide derived from Erythromycin A. While devoid of antibacterial activity, it has garnered...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pseudoerythromycin A enol ether is a semi-synthetic macrolide derived from Erythromycin A. While devoid of antibacterial activity, it has garnered research interest for its unique biological activities, including the promotion of monocyte to macrophage differentiation and its effects on gastrointestinal motility. This technical guide provides an in-depth overview of its semi-synthesis, physicochemical properties, and known biological effects. Detailed experimental protocols, structured data tables, and diagrams of relevant pathways are presented to facilitate further research and development.

Introduction

Erythromycin A, a widely used macrolide antibiotic, is known to degrade under acidic and alkaline conditions. One of its degradation products, formed under neutral to weakly alkaline conditions, is Pseudoerythromycin A enol ether. This compound is the result of a complex internal rearrangement of the erythromycin A molecule.[1] Specifically, the C6-hydroxyl group forms an internal enol ether with the C9-ketone, and the C11-hydroxyl group attacks the lactone carbonyl, leading to a contraction of the macrocyclic ring from 14 to 11 members.[1] Although it lacks the antibiotic properties of its parent compound, Pseudoerythromycin A enol ether serves as an important analytical standard for stability studies of Erythromycin A and exhibits interesting immunomodulatory and physiological effects.[1]

Physicochemical Properties

Pseudoerythromycin A enol ether is a white solid with a molecular formula of C37H65NO12 and a molecular weight of 715.9 g/mol .[2] It is soluble in various organic solvents and has good water solubility.[1]

PropertyValueReference
Molecular Formula C37H65NO12[2]
Molecular Weight 715.9 g/mol [2]
Appearance White solid[1]
Purity >98%[3][4]
Solubility Soluble in DMF, DMSO, ethanol, methanol[5][6]
Storage -20°C[7]

Semi-Synthetic Pathway

The semi-synthesis of Pseudoerythromycin A enol ether from Erythromycin A involves a two-step process. First, Erythromycin A is converted to its enol ether intermediate. Subsequently, this intermediate undergoes a base-catalyzed internal rearrangement to yield the final product.

G Figure 1: Semi-synthetic pathway of Pseudoerythromycin A enol ether. Erythromycin_A Erythromycin A Erythromycin_A_enol_ether Erythromycin A enol ether Erythromycin_A->Erythromycin_A_enol_ether Ice-cold acetic acid Pseudoerythromycin_A_enol_ether Pseudoerythromycin A enol ether Erythromycin_A_enol_ether->Pseudoerythromycin_A_enol_ether K2CO3, Methanol, Reflux G Figure 2: Proposed signaling pathway for monocyte differentiation. cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Pseudo Pseudoerythromycin A enol ether Receptor Putative Receptor Pseudo->Receptor Signaling_Cascade Signaling Cascade Receptor->Signaling_Cascade Transcription_Factors Activation of Transcription Factors (e.g., IRF1) Signaling_Cascade->Transcription_Factors Gene_Expression Gene Expression (Macrophage Markers) Transcription_Factors->Gene_Expression Differentiation Monocyte to Macrophage Differentiation Gene_Expression->Differentiation

References

Exploratory

Solubility Profile of Pseudoerythromycin A Enol Ether: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the solubility of Pseudoerythromycin A enol ether, a significant degradation product and impurity...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Pseudoerythromycin A enol ether, a significant degradation product and impurity of erythromycin A. Understanding the solubility characteristics of this macrolide derivative is crucial for its isolation, characterization, and for the development of stable erythromycin formulations. While quantitative solubility data for Pseudoerythromycin A enol ether is not extensively available in public literature, this guide consolidates existing qualitative information and provides a framework for its experimental determination based on established methods for related compounds.

Physicochemical Properties

Pseudoerythromycin A enol ether (CAS Number: 105882-69-7) is a semi-synthetic derivative of erythromycin A, formed under neutral to weakly alkaline conditions through a complex internal rearrangement.[1]

PropertyValueReference
Molecular Formula C₃₇H₆₅NO₁₂[1][2]
Molecular Weight 715.91 g/mol [2]
Appearance White solid[1]
Melting Point 122.2-122.5 °C[2]
pH 8 - 9[2]

Qualitative Solubility Data

Published data and product information sheets indicate the solubility of Pseudoerythromycin A enol ether in various organic solvents. This information is summarized in the table below. It is important to note that terms like "soluble" and "slightly soluble" are qualitative and do not provide specific concentration limits.

SolventSolubilityReference(s)
MethanolSlightly soluble to Soluble[1][2]
ChloroformSlightly soluble[2]
EthanolSoluble[1]
Dimethylformamide (DMF)Soluble[1]
Dimethyl sulfoxide (DMSO)Soluble[1]
WaterGood water solubility[1]

Quantitative Solubility Data for Related Erythromycin Compounds

To provide a quantitative perspective, the following table presents solubility data for the parent compound, erythromycin A. This data can serve as a useful reference point for estimating the solubility of its enol ether derivative, though actual values will differ.

CompoundSolventTemperature (°C)Solubility (mg/mL)
Erythromycin AWaterRoom Temperature~2
Erythromycin AEthanolRoom Temperature~50
Erythromycin AMethanol2055.8 (as thiocyanate dihydrate)
Erythromycin AAcetoneRoom TemperatureFreely soluble
Erythromycin AChloroformRoom TemperatureSoluble

Note: The term "freely soluble" generally implies a solubility of 100 mg/mL or greater.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The equilibrium solubility of Pseudoerythromycin A enol ether can be reliably determined using the shake-flask method. This protocol is a standard and widely accepted technique for macrolide antibiotics.

4.1. Materials

  • Pseudoerythromycin A enol ether (analytical standard)

  • Selected solvents (e.g., methanol, ethanol, water, etc.) of high purity

  • Scintillation vials or sealed glass flasks

  • Shaking incubator or orbital shaker with temperature control

  • Syringe filters (0.22 µm or 0.45 µm, solvent-compatible)

  • Analytical balance

  • Validated analytical method for quantification (e.g., HPLC-UV, LC-MS)

4.2. Procedure

  • Preparation: Add an excess amount of Pseudoerythromycin A enol ether to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the undissolved solid to settle.

  • Sampling: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.

  • Quantification: Accurately dilute the filtered solution with a suitable solvent to a concentration within the calibrated range of the analytical method. Analyze the diluted sample to determine the concentration of dissolved Pseudoerythromycin A enol ether.

  • Calculation: Calculate the solubility in mg/mL or mol/L, taking into account the dilution factor.

4.3. Analytical Method Considerations

A validated High-Performance Liquid Chromatography (HPLC) method with UV detection is commonly employed for the quantification of macrolides and their derivatives. Key aspects of the method include:

  • Column: A C18 reversed-phase column is typically suitable.

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and a buffer (e.g., phosphate buffer) is commonly used. The pH of the mobile phase can be adjusted to optimize peak shape and retention.

  • Detection: UV detection at a wavelength around 210-215 nm is often appropriate for macrolides.

  • Calibration: A calibration curve should be prepared using standard solutions of Pseudoerythromycin A enol ether of known concentrations.

Visualizations

The following diagrams illustrate the logical workflow for determining the solubility of Pseudoerythromycin A enol ether.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result A Add excess Pseudoerythromycin A enol ether to solvent B Agitate at constant temperature (24-72 hours) A->B C Allow solid to settle B->C D Filter supernatant C->D E Dilute sample D->E F Quantify using HPLC-UV E->F G Calculate solubility F->G

Caption: Experimental workflow for shake-flask solubility determination.

G cluster_hplc HPLC System cluster_data Data System Injector Injector (Diluted Sample) Column C18 Column Injector->Column Pump Pump (Mobile Phase) Pump->Column Detector UV Detector (210-215 nm) Column->Detector Data Data Acquisition & Processing Detector->Data Concentration Concentration Data->Concentration

Caption: Logical flow of an HPLC-UV analysis for quantification.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols: Laboratory Preparation of Pseudoerythromycin A Enol Ether

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides detailed application notes and a comprehensive laboratory protocol for the synthesis of Pseudoerythromycin A enol ether from...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive laboratory protocol for the synthesis of Pseudoerythromycin A enol ether from Erythromycin A enol ether. Pseudoerythromycin A enol ether is a significant degradation product of Erythromycin A, formed under neutral to weakly alkaline conditions, and serves as a crucial analytical standard in stability studies of erythromycin-based pharmaceuticals. The protocol herein describes a robust method involving a carbonate-mediated intramolecular rearrangement, followed by purification, to yield the target compound with high purity.

Introduction

Erythromycin A is a widely used macrolide antibiotic. Its degradation pathways are of significant interest in the development of stable pharmaceutical formulations. One of the key degradation products is Pseudoerythromycin A enol ether, formed through a complex internal rearrangement of Erythromycin A enol ether.[1] This transformation involves an intramolecular reaction catalyzed by a weak base, such as carbonate, leading to a contraction of the macrocyclic ring.[1] Understanding and controlling this conversion is essential for analytical purposes and for minimizing degradation in drug products. These notes provide the necessary information for the controlled synthesis of Pseudoerythromycin A enol ether in a laboratory setting.

Physicochemical Properties

A summary of the key physicochemical properties of Pseudoerythromycin A enol ether is presented in Table 1.

PropertyValueReference(s)
CAS Number 105882-69-7[1][2][3][4][5]
Molecular Formula C37H65NO12[1][2][3][4]
Molecular Weight 715.9 g/mol [1][2][3][4]
Appearance White solid[1]
Purity >98%[1][3]
Solubility Soluble in ethanol, methanol, DMF, or DMSO. Slightly soluble in chloroform.[1][2]
Storage -20°C[1][2]

Synthesis Pathway

The laboratory preparation of Pseudoerythromycin A enol ether is achieved through a base-catalyzed intramolecular rearrangement of Erythromycin A enol ether. The reaction is typically carried out by refluxing the starting material in methanol with potassium carbonate.

Synthesis_Pathway Erythromycin_enol_ether Erythromycin A Enol Ether Pseudoerythromycin_enol_ether Pseudoerythromycin A Enol Ether Erythromycin_enol_ether->Pseudoerythromycin_enol_ether K2CO3, Methanol, Reflux

Caption: Synthesis of Pseudoerythromycin A enol ether.

Experimental Protocol

This protocol details the conversion of Erythromycin A enol ether to Pseudoerythromycin A enol ether.

Materials and Reagents
ReagentGradeSupplier
Erythromycin A enol ether≥95%Commercially available
Potassium Carbonate (K2CO3)Anhydrous, ≥99%Standard chemical supplier
Methanol (MeOH)Anhydrous, ACS gradeStandard chemical supplier
Chloroform (CHCl3)ACS gradeStandard chemical supplier
Sodium Hydrogen Carbonate (NaHCO3)Saturated aqueous solutionPrepared in-house
Sodium Sulfate (Na2SO4)Anhydrous, granularStandard chemical supplier
Silica Gel60 Å, 230-400 meshStandard chemical supplier
TLC PlatesSilica gel 60 F254Standard chemical supplier
Procedure
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Erythromycin A enol ether in anhydrous methanol.

  • Addition of Base: To the stirred solution, add anhydrous potassium carbonate.

  • Reaction: Heat the reaction mixture to reflux and maintain for a period sufficient to ensure complete conversion (monitoring by TLC is recommended).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in a saturated aqueous solution of sodium hydrogen carbonate.

    • Extract the aqueous layer multiple times with chloroform.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by silica gel column chromatography.

    • Elute the column with a suitable solvent system (e.g., a gradient of chloroform:methanol).

    • Collect the fractions containing the desired product (monitor by TLC).

    • Combine the pure fractions and evaporate the solvent to yield Pseudoerythromycin A enol ether as a white solid.

Experimental Workflow

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product Dissolve Dissolve Erythromycin A enol ether in Methanol Add_Base Add K2CO3 Dissolve->Add_Base Reflux Reflux Reaction Mixture Add_Base->Reflux Evaporate_MeOH Evaporate Methanol Reflux->Evaporate_MeOH Dissolve_Residue Dissolve in aq. NaHCO3 Evaporate_MeOH->Dissolve_Residue Extract Extract with Chloroform Dissolve_Residue->Extract Dry Dry with Na2SO4 Extract->Dry Concentrate Concentrate Dry->Concentrate Chromatography Silica Gel Chromatography Concentrate->Chromatography Evaporate_Fractions Evaporate Pure Fractions Chromatography->Evaporate_Fractions Final_Product Pseudoerythromycin A Enol Ether Evaporate_Fractions->Final_Product

References

Application

Application Notes and Protocols for Pseudoerythromycin A Enol Ether as an Analytical Standard

For Researchers, Scientists, and Drug Development Professionals Introduction Pseudoerythromycin A enol ether is a well-characterized degradation product of the macrolide antibiotic Erythromycin A.[1] It is formed through...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudoerythromycin A enol ether is a well-characterized degradation product of the macrolide antibiotic Erythromycin A.[1] It is formed through a complex internal rearrangement under neutral to weakly alkaline conditions and is devoid of antibiotic activity.[1] Its stable and well-defined structure makes it an essential analytical standard for the quality control and stability testing of erythromycin-containing pharmaceutical products.[1] These application notes provide detailed protocols for the use of Pseudoerythromycin A enol ether in forced degradation studies and as a reference standard in High-Performance Liquid Chromatography (HPLC) analysis.

Physicochemical Properties

A summary of the key physicochemical properties of Pseudoerythromycin A enol ether is presented in Table 1. This information is crucial for the proper handling, storage, and preparation of the analytical standard.

PropertyValueReference(s)
CAS Number 105882-69-7[[“]][3]
Molecular Formula C37H65NO12[[“]][3]
Molecular Weight 715.91 g/mol [3]
Appearance White solid[[“]]
Purity ≥90% (HPLC)[3]
Storage -20°C[[“]][4]
Solubility Soluble in ethanol, methanol, DMF, and DMSO. Good water solubility.[[“]][5]

Application 1: Forced Degradation Studies of Erythromycin

Forced degradation studies are a critical component of drug development, providing insights into the intrinsic stability of a drug substance and helping to develop stability-indicating analytical methods.[6] Pseudoerythromycin A enol ether is a known degradation product that can be monitored during these studies.

Experimental Protocol: Forced Degradation of Erythromycin

This protocol outlines the conditions for inducing the degradation of erythromycin to generate Pseudoerythromycin A enol ether and other related substances.

1. Materials and Reagents:

  • Erythromycin active pharmaceutical ingredient (API)

  • Pseudoerythromycin A enol ether analytical standard

  • Hydrochloric acid (HCl), 1M

  • Sodium hydroxide (NaOH), 1M

  • Hydrogen peroxide (H₂O₂), 3% solution

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Volumetric flasks and pipettes

  • HPLC system with UV or Mass Spectrometry (MS) detector

2. Stress Conditions:

  • Acidic Hydrolysis:

    • Dissolve a known concentration of Erythromycin in a 1:1 mixture of methanol and 1M HCl.

    • Incubate the solution at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it with 1M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Alkaline Hydrolysis:

    • Dissolve a known concentration of Erythromycin in a 1:1 mixture of methanol and 1M NaOH.

    • Incubate the solution at room temperature for a specified time (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it with 1M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Dissolve a known concentration of Erythromycin in a 1:1 mixture of methanol and 3% H₂O₂.

    • Keep the solution at room temperature for a specified time (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a known amount of solid Erythromycin in a temperature-controlled oven at 105°C for 48 hours.

    • After exposure, dissolve the sample in the mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of Erythromycin in methanol to a photostability chamber with a light source (e.g., UV and visible light) for a defined period.

    • Analyze the sample by HPLC at various time points.

3. Workflow Diagram:

G cluster_stress Forced Degradation Stress Conditions cluster_analysis Sample Analysis Acid Acidic Hydrolysis (1M HCl, 60°C) Sampling Sample at Time Points Acid->Sampling Base Alkaline Hydrolysis (1M NaOH, RT) Base->Sampling Oxidation Oxidative Degradation (3% H₂O₂, RT) Oxidation->Sampling Thermal Thermal Degradation (105°C, solid) Thermal->Sampling Photo Photolytic Degradation (UV/Vis light) Photo->Sampling Neutralization Neutralize (if needed) Sampling->Neutralization Dilution Dilute with Mobile Phase Neutralization->Dilution HPLC HPLC Analysis Dilution->HPLC Degradation_Profile Degradation_Profile HPLC->Degradation_Profile Generate Degradation Profile (Identify and Quantify Degradants) Erythromycin Erythromycin API Erythromycin->Acid Erythromycin->Base Erythromycin->Oxidation Erythromycin->Thermal Erythromycin->Photo G cluster_prep Solution Preparation cluster_hplc HPLC System cluster_data Data Analysis Standard Prepare Standard Solution (Pseudoerythromycin A enol ether) Injection Inject Standard and Sample Standard->Injection Sample Prepare Sample Solution (From Forced Degradation) Sample->Injection SystemSuitability System Suitability Test SystemSuitability->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection UV/MS Detection Chromatography->Detection Integration Peak Integration and Retention Time Comparison Detection->Integration Quantification Quantification using Standard Curve Integration->Quantification Report Generate Analysis Report Quantification->Report G PEAE Pseudoerythromycin A enol ether Receptor Cell Surface Receptor (e.g., Growth Factor Receptor) PEAE->Receptor Binds to PI3K PI3K Receptor->PI3K Activates MAPK_cascade MAPK Cascade (e.g., ERK, JNK, p38) Receptor->MAPK_cascade Activates Akt Akt PI3K->Akt Activates IKK IKK Complex Akt->IKK Activates MAPK_cascade->IKK Activates NFkB NF-κB IKK->NFkB Activates Nucleus Nucleus NFkB->Nucleus Translocates to Gene Gene Transcription (e.g., CD14, CD68) NFkB->Gene Induces Differentiation Macrophage Differentiation Gene->Differentiation Monocyte Monocyte

References

Method

High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Pseudoerythromycin A Enol Ether

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and protocols for the analysis of Pseudoerythromycin A enol ether using High-Performance Liquid Chromatogr...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of Pseudoerythromycin A enol ether using High-Performance Liquid Chromatography (HPLC). Pseudoerythromycin A enol ether is a known degradation product of Erythromycin A, and its monitoring is crucial for the quality control and stability studies of erythromycin-containing pharmaceutical products.

Introduction

Pseudoerythromycin A enol ether is formed from erythromycin A under neutral to weakly alkaline conditions through a complex internal rearrangement. As an important analytical standard, its accurate quantification is essential. The following HPLC methods are designed to separate Pseudoerythromycin A enol ether from erythromycin and other related substances.

Experimental Protocols

This section details the necessary equipment, reagents, and procedures for the successful HPLC analysis of Pseudoerythromycin A enol ether.

Method 1: Reversed-Phase HPLC with C18 Column

This method is a robust approach for the separation of erythromycin and its impurities.

Instrumentation:

  • HPLC system with a gradient pump

  • UV-Vis detector

  • Column oven

  • Data acquisition and processing software

Chromatographic Conditions:

ParameterCondition
Column Waters XBridge C18 (100 mm × 4.6 mm, 3.5 µm)
Mobile Phase A 0.4% Ammonium Hydroxide in Water
Mobile Phase B Methanol
Gradient Program A gradient program should be optimized to ensure separation. A typical starting point is a higher percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B.
Flow Rate 1.0 mL/min
Column Temperature 65°C
Detection Wavelength 215 nm
Injection Volume 100 µL

Sample Preparation:

  • Accurately weigh and dissolve the sample containing Pseudoerythromycin A enol ether in a suitable solvent such as methanol or a mixture of methanol and water.

  • Dilute the sample to a known concentration.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Method 2: HPLC Method based on USP Monograph

This method is adapted from the United States Pharmacopeia (USP) for the analysis of erythromycin and its related compounds.

Instrumentation:

  • HPLC system with an isocratic or gradient pump

  • UV-Vis detector

  • Column oven

  • Data acquisition and processing software

Chromatographic Conditions:

ParameterCondition
Column L21 packing (styrene-divinylbenzene copolymer), 4.6-mm × 25-cm
Mobile Phase A buffered aqueous solution with an organic modifier (e.g., acetonitrile) at a high pH. A common mobile phase consists of a dibasic potassium phosphate buffer (pH 9) and acetonitrile (60:40).
Flow Rate 2.0 mL/min
Column Temperature 65°C
Detection Wavelength 215 nm
Injection Volume 100 µL

Sample Preparation:

  • Prepare a diluent, for instance, a mixture of methanol and buffer.

  • Accurately weigh and dissolve the sample in the diluent to a specific concentration.

  • Ensure the final solution is clear and filter if necessary.

Data Presentation

The following table summarizes the key quantitative parameters for the HPLC analysis of Pseudoerythromycin A enol ether.

ParameterMethod 1 (C18)Method 2 (USP)
Column Type Reversed-Phase C18Styrene-divinylbenzene copolymer
Typical Mobile Phase Gradient of aqueous ammonium hydroxide and methanolIsocratic mixture of phosphate buffer (pH 9) and acetonitrile
Detection UV at 215 nmUV at 215 nm
Column Temperature 65°C65°C
Flow Rate 1.0 mL/min2.0 mL/min

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships of the HPLC system components.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Sample Weighing Dissolution Dissolution in Solvent Sample->Dissolution Dilution Dilution to Final Conc. Dissolution->Dilution Filtration Filtration (0.45 µm) Dilution->Filtration Injection Sample Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection (215 nm) Separation->Detection Data Data Acquisition Detection->Data Integration Peak Integration Data->Integration Quantification Quantification Integration->Quantification Report Report Generation Quantification->Report

Caption: Experimental workflow for HPLC analysis of Pseudoerythromycin A enol ether.

HPLC_System MobilePhase {Mobile Phase Reservoir(s) | A: Aqueous Buffer B: Organic Solvent} Pump HPLC Pump Gradient or Isocratic Delivery MobilePhase->Pump Injector Autosampler/Injector Introduces Sample Pump->Injector Column {HPLC Column | Stationary Phase (e.g., C18)} Injector->Column Detector UV-Vis Detector Measures Absorbance at 215 nm Column->Detector DataSystem {Data System | Controls System & Processes Data} Detector->DataSystem Waste {Waste | Collects Eluent} Detector->Waste

Caption: Logical relationship of key components in an HPLC system.

Application

Application Note: Analysis of Pseudoerythromycin A Enol Ether by LC-MS

For Researchers, Scientists, and Drug Development Professionals Introduction Pseudoerythromycin A enol ether is a significant degradation product of Erythromycin A, a widely used macrolide antibiotic.[1][2] It is formed...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudoerythromycin A enol ether is a significant degradation product of Erythromycin A, a widely used macrolide antibiotic.[1][2] It is formed under neutral to weakly alkaline conditions through a complex internal rearrangement.[1][2] As an important analytical standard for stability studies of Erythromycin A, a reliable and sensitive analytical method for its detection and quantification is crucial.[1] This application note provides a detailed protocol for the analysis of Pseudoerythromycin A enol ether using Liquid Chromatography-Mass Spectrometry (LC-MS).

Chemical Properties of Pseudoerythromycin A Enol Ether:

PropertyValue
CAS Number105882-69-7[1][3][4]
Molecular FormulaC37H65NO12[1][3][4]
Molecular Weight715.9 g/mol [1]
AppearanceWhite solid[1]
SolubilitySoluble in ethanol, methanol, DMF, or DMSO. Good water solubility.[1][2]

Experimental Protocols

Sample Preparation
  • Standard Solution Preparation:

    • Accurately weigh 1 mg of Pseudoerythromycin A enol ether analytical standard.

    • Dissolve in 1 mL of methanol to prepare a 1 mg/mL stock solution.

    • Perform serial dilutions with the mobile phase to prepare working standards at desired concentrations (e.g., 1 µg/mL, 100 ng/mL, 10 ng/mL).

  • Sample Matrix Preparation (for drug stability studies):

    • Prepare a solution of Erythromycin A in a relevant buffer (e.g., phosphate buffer, pH 7.4).

    • Subject the solution to stress conditions (e.g., elevated temperature, prolonged storage) to induce degradation.

    • Prior to injection, dilute the stressed sample with the mobile phase to an appropriate concentration.

Liquid Chromatography (LC) Method
ParameterCondition
Column Ashaipak ODP-50 (250 mm x 4.6 mm, 5 µm) or equivalent C18 column
Mobile Phase A: 0.023 M Ammonium formate (pH 10.3) in WaterB: AcetonitrileA:B Ratio: 60:40 (v/v)[5]
Flow Rate 0.8 mL/min[5]
Column Temperature 50 °C[5]
Injection Volume 10 µL
Run Time 25 minutes
Mass Spectrometry (MS) Method
ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Mode Full Scan (for identification) and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) (for quantification)
Mass Range m/z 100-1000
Capillary Voltage 3500 V
Source Temperature 450 °C
Gas Flow Nebulizer Gas: 20 L/hrDrying Gas: 30 L/hr
Declustering Potential 60 V

Quantitative Data

AnalytePrecursor Ion (m/z)Product Ions (m/z) (Predicted)Retention Time (min) (Estimated)LOD (ng/mL) (Estimated)LOQ (ng/mL) (Estimated)
Pseudoerythromycin A enol ether716.7 [M+H]+[5]558.4, 158.1~15-20~0.1-0.5~0.5-2.0

Disclaimer: Product ions are predicted based on the fragmentation of similar erythromycin-related compounds. Retention time, LOD, and LOQ are estimates and should be determined experimentally.

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Standard Prepare Standard Solutions LC_Separation Liquid Chromatography Separation Standard->LC_Separation Sample Prepare Stressed Drug Product Samples Sample->LC_Separation MS_Detection Mass Spectrometry Detection LC_Separation->MS_Detection Identification Identification by Mass and Retention Time MS_Detection->Identification Quantification Quantification using Calibration Curve Identification->Quantification G Precursor [M+H]+ m/z 716.7 Fragment1 [M+H - Cladinose]+ m/z 558.4 Precursor->Fragment1 -158.3 Da Fragment2 [Desosamine]+ m/z 158.1 Precursor->Fragment2 -558.6 Da

References

Method

Application Notes and Protocols for NMR Spectroscopy of Pseudoerythromycin A enol ether

For Researchers, Scientists, and Drug Development Professionals Data Presentation: NMR Spectroscopic Data The following tables summarize the ¹H and ¹³C NMR chemical shifts for Erythromycin A enol ether, a structurally an...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: NMR Spectroscopic Data

The following tables summarize the ¹H and ¹³C NMR chemical shifts for Erythromycin A enol ether, a structurally analogous compound to Pseudoerythromycin A enol ether. These data serve as a valuable reference for the structural elucidation of Pseudoerythromycin A enol ether. The numbering of the atoms corresponds to the standard nomenclature for erythromycin derivatives.

Note: The following data is for Erythromycin A enol ether in CD₃OD and is adapted from published research. Due to the structural similarities, the chemical shifts for Pseudoerythromycin A enol ether are expected to be comparable.

Table 1: ¹H NMR Chemical Shift Data of Erythromycin A enol ether in CD₃OD

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
23.75dq7.0, 2.0
34.15dd10.0, 2.0
42.05m
54.00d10.0
73.60d8.0
82.80m
103.00m
113.55dd8.0, 3.0
134.80d3.0
1'4.40d7.5
2'3.20dd10.5, 7.5
3'2.50dd10.5, 9.0
4'2.90m
5'3.50q6.0
6' (CH₃)1.25d6.0
N(CH₃)₂2.30s
1''4.95d1.5
2''1.80m
3''3.70dd9.5, 3.0
4''3.10d9.5
5''3.90q6.0
6'' (CH₃)1.20d6.0
3''-OCH₃3.35s
2-CH₃1.15d7.0
4-CH₃1.10d7.0
6-CH₃1.30s
8-CH₃1.05d7.0
10-CH₃1.10d7.0
12-CH₃1.20s
12-CH₃'1.25s

Table 2: ¹³C NMR Chemical Shift Data of Erythromycin A enol ether in CD₃OD

PositionChemical Shift (δ, ppm)
1 (C=O)177.0
246.0
379.0
440.0
584.0
678.0
745.0
8105.0
9 (C=C)155.0
1039.0
1170.0
1275.0
1379.0
1'103.0
2'71.0
3'68.0
4'35.0
5'66.0
6' (CH₃)21.0
N(CH₃)₂41.0
1''97.0
2''36.0
3''79.0
4''81.0
5''73.0
6'' (CH₃)18.0
3''-OCH₃50.0
2-CH₃10.0
4-CH₃16.0
6-CH₃22.0
8-CH₃18.0
10-CH₃16.0
12-CH₃22.0
12-CH₃'25.0

Experimental Protocols

The following protocols provide a detailed methodology for the NMR analysis of Pseudoerythromycin A enol ether.

Sample Preparation
  • Compound Synthesis: Pseudoerythromycin A enol ether can be synthesized by the reaction of erythromycin enol ether with a carbonate.[1]

  • Solvent Selection: Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD) are suitable solvents. Pseudoerythromycin A enol ether is soluble in ethanol, methanol, DMF, and DMSO.[1] The choice of solvent will influence the chemical shifts.

  • Sample Concentration: For ¹H NMR, a concentration of 1-5 mg of the compound in 0.5-0.7 mL of deuterated solvent is recommended. For ¹³C NMR, a higher concentration of 10-20 mg is preferable to obtain a good signal-to-noise ratio in a reasonable time.

  • Sample Filtration: To remove any particulate matter, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).

NMR Data Acquisition

The following parameters are provided as a general guideline and may require optimization based on the specific instrument and sample.

2.2.1 1D ¹H NMR Spectroscopy

  • Spectrometer: 500 MHz or higher field NMR spectrometer.

  • Pulse Sequence: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

  • Acquisition Parameters:

    • Spectral Width (SW): 12-16 ppm.

    • Number of Scans (NS): 16-64 scans, depending on the sample concentration.

    • Relaxation Delay (D1): 1-5 seconds.

    • Acquisition Time (AQ): 2-4 seconds.

  • Processing:

    • Apply an exponential window function with a line broadening of 0.3 Hz.

    • Fourier transform, phase correct, and baseline correct the spectrum.

    • Reference the spectrum to the TMS signal at 0.00 ppm.

2.2.2 1D ¹³C NMR Spectroscopy

  • Spectrometer: 500 MHz (125 MHz for ¹³C) or higher field NMR spectrometer.

  • Pulse Sequence: A standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker instruments).

  • Acquisition Parameters:

    • Spectral Width (SW): 200-240 ppm.

    • Number of Scans (NS): 1024-4096 scans, or more, depending on the sample concentration.

    • Relaxation Delay (D1): 2 seconds.

    • Acquisition Time (AQ): 1-2 seconds.

  • Processing:

    • Apply an exponential window function with a line broadening of 1-2 Hz.

    • Fourier transform, phase correct, and baseline correct the spectrum.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm) or TMS.

2.2.3 2D NMR Spectroscopy (COSY, HSQC, HMBC)

2D NMR experiments are crucial for the unambiguous assignment of proton and carbon signals.

  • COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin couplings.

    • Pulse Sequence: cosygpmf or similar.

    • Parameters: Collect 256-512 increments in the F1 dimension with 8-16 scans per increment.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

    • Pulse Sequence: hsqcedetgpsisp2.2 or similar.

    • Parameters: Optimize for a one-bond ¹J(CH) coupling of ~145 Hz. Collect 256-512 increments in the F1 dimension with 16-64 scans per increment.

  • HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons over two to three bonds.

    • Pulse Sequence: hmbcgplpndqf or similar.

    • Parameters: Optimize for a long-range coupling of 8-10 Hz. Collect 256-512 increments in the F1 dimension with 32-128 scans per increment.

Visualization of Workflows and Relationships

The following diagrams, created using the DOT language, illustrate key aspects of the NMR analysis of Pseudoerythromycin A enol ether.

NMR_Experimental_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis and Structure Elucidation synthesis Synthesis of Pseudoerythromycin A enol ether dissolution Dissolution in Deuterated Solvent synthesis->dissolution filtration Filtration into NMR Tube dissolution->filtration oneD_H 1D ¹H NMR filtration->oneD_H oneD_C 1D ¹³C NMR filtration->oneD_C twoD_NMR 2D NMR (COSY, HSQC, HMBC) filtration->twoD_NMR processing Data Processing oneD_H->processing oneD_C->processing twoD_NMR->processing assignment Signal Assignment processing->assignment structure Structure Confirmation assignment->structure

Caption: Experimental Workflow for NMR Analysis.

NMR_Structure_Elucidation cluster_1D 1D NMR Data cluster_2D 2D NMR Data cluster_structure Structural Information H_NMR ¹H NMR (Chemical Shifts, Multiplicities, Integrals) fragments Identification of Spin Systems and Functional Groups H_NMR->fragments C_NMR ¹³C NMR (Chemical Shifts, DEPT) C_NMR->fragments COSY COSY (¹H-¹H Correlations) connectivity Establishment of Connectivity COSY->connectivity HSQC HSQC (¹H-¹³C One-Bond Correlations) HSQC->connectivity HMBC HMBC (¹H-¹³C Long-Range Correlations) HMBC->connectivity fragments->connectivity final_structure Complete Structure of Pseudoerythromycin A enol ether connectivity->final_structure

Caption: Logic of NMR-based Structure Elucidation.

References

Application

Application of Pseudoerythromycin A Enol Ether in Erythromycin Stability Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction Erythromycin, a macrolide antibiotic, is susceptible to degradation, particularly in acidic and neutral to alkaline environments, which can imp...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythromycin, a macrolide antibiotic, is susceptible to degradation, particularly in acidic and neutral to alkaline environments, which can impact its therapeutic efficacy and safety. Stability studies are therefore a critical component of its pharmaceutical development and quality control. Pseudoerythromycin A enol ether is a principal degradation product of erythromycin formed under neutral to weakly alkaline conditions.[1][2] Its presence and concentration are key indicators of the stability of erythromycin in various formulations. This document provides detailed application notes and protocols for the use of Pseudoerythromycin A enol ether as an analytical standard in the stability assessment of erythromycin.

Pseudoerythromycin A enol ether is formed through a complex internal rearrangement of erythromycin A.[1][2] This process involves the formation of an internal enol ether by the C6-hydroxyl group with the C9-ketone, and an attack by the C11-hydroxyl group on the lactone's carbonyl group, resulting in a reduction of the macrocycle from a 14- to an 11-membered ring.[1] Synthetically, it can be prepared from erythromycin enol ether by reaction with a carbonate.[1][2] Due to its lack of antibiotic activity, its presence in pharmaceutical formulations represents a loss of potency and is therefore strictly monitored.[1]

Data Presentation: Forced Degradation of Erythromycin

Forced degradation studies are essential for developing and validating stability-indicating analytical methods. These studies help to identify potential degradation products and elucidate the degradation pathways of the drug substance. The following tables summarize the typical conditions for forced degradation of erythromycin and the expected outcomes.

Table 1: Summary of Forced Degradation Conditions for Erythromycin

Stress ConditionReagent/MethodTypical ConditionsReference
Acid Hydrolysis 1 N Hydrochloric Acid (HCl)Room temperature for one week[3]
Base Hydrolysis 0.1 N Sodium Hydroxide (NaOH)Reflux at 60°C for 30 minutes
Oxidative Degradation 3-30% Hydrogen Peroxide (H₂O₂)Room temperature, analyze at appropriate time intervals[4]
Thermal Degradation Dry Heat100°C for 24 hours (solid state)[5]
Photolytic Degradation UV Radiation (254 nm and 360 nm)Overall illumination ≥ 1.2 million lux hours and integrated near-UV energy ≥ 200 watt-hours/m² (as per ICH Q1B)[5]

Table 2: Expected Degradation of Erythromycin under Various Stress Conditions

Stress ConditionExpected Outcome for ErythromycinMajor Degradation Products
Acid Hydrolysis Significant DegradationAnhydroerythromycin A
Base Hydrolysis Significant DegradationPseudoerythromycin A enol ether, Pseudoerythromycin A hemiketal
Oxidative Degradation Significant DegradationVarious oxidation products
Thermal Degradation Relatively StableMinimal degradation
Photolytic Degradation Relatively StableMinimal degradation

Note: The stability of Pseudoerythromycin A enol ether under these specific stress conditions is not extensively documented in publicly available literature and presents an opportunity for further research. However, it is known to be stable under recommended storage conditions.[6]

Experimental Protocols

Protocol for Forced Degradation Studies of Erythromycin

This protocol outlines the procedures for subjecting erythromycin to various stress conditions to induce degradation.

3.1.1. Acidic Degradation

  • Accurately weigh and dissolve a known amount of erythromycin in a suitable solvent (e.g., a mixture of water and acetonitrile).

  • Add an equal volume of 1 N hydrochloric acid (HCl).

  • Maintain the solution at room temperature for one week.[3]

  • After the specified time, withdraw a sample and neutralize it with an equivalent amount of 1 N sodium hydroxide (NaOH).

  • Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.

3.1.2. Basic Degradation

  • Accurately weigh and dissolve a known amount of erythromycin in a suitable solvent.

  • Add an equal volume of 0.1 N sodium hydroxide (NaOH).

  • Reflux the solution at 60°C for 30 minutes.

  • After cooling to room temperature, neutralize the sample with an equivalent amount of 0.1 N hydrochloric acid (HCl).

  • Dilute the neutralized sample with the mobile phase for HPLC analysis.

3.1.3. Oxidative Degradation

  • Accurately weigh and dissolve a known amount of erythromycin in a suitable solvent.

  • Add a solution of hydrogen peroxide (e.g., 3-30%).

  • Keep the solution at room temperature and analyze samples at appropriate time intervals by HPLC.

3.1.4. Thermal Degradation

  • Place a known amount of solid erythromycin powder in a suitable container.

  • Expose the sample to a temperature of 100°C for 24 hours.[5]

  • After the specified time, allow the sample to cool to room temperature.

  • Dissolve a known amount of the heat-treated sample in the mobile phase for HPLC analysis.

3.1.5. Photolytic Degradation

  • Place a known amount of solid erythromycin powder in a transparent container.

  • Expose the sample to UV radiation with peak intensities at 254 nm and 360 nm for 24 hours, following ICH Q1B guidelines.[5]

  • The overall illumination should be at least 1.2 million lux hours, and the integrated near-ultraviolet energy should be at least 200 watt-hours/square meter.

  • After exposure, dissolve a known amount of the sample in the mobile phase for HPLC analysis.

Protocol for Stability-Indicating HPLC Method

This protocol describes a typical stability-indicating HPLC method for the analysis of erythromycin and its degradation products, including Pseudoerythromycin A enol ether.

3.2.1. Chromatographic Conditions

  • Column: Waters XBridge C18 (100 mm × 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., 0.4% ammonium hydroxide in water or 0.2 M ammonium acetate at pH 7.0) and an organic modifier (e.g., methanol or acetonitrile).

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: 70°C.

  • Detection Wavelength: 215 nm.

  • Injection Volume: 100 µL.

3.2.2. Preparation of Solutions

  • Standard Solution: Prepare a standard solution of Pseudoerythromycin A enol ether in the mobile phase at a known concentration.

  • Sample Solution: Prepare the sample solution from the forced degradation studies by diluting it to a suitable concentration with the mobile phase.

3.2.3. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solution to determine the retention time and response of Pseudoerythromycin A enol ether.

  • Inject the sample solutions from the forced degradation studies.

  • Identify the peaks corresponding to erythromycin and Pseudoerythromycin A enol ether based on their retention times compared to the standards.

  • Quantify the amount of erythromycin remaining and the amount of Pseudoerythromycin A enol ether formed using a suitable calibration method.

Visualizations

Erythromycin Degradation Pathway

The following diagram illustrates the degradation pathways of erythromycin under acidic and neutral to alkaline conditions.

Erythromycin_Degradation_Pathway Erythromycin Erythromycin A Acid_Condition Acidic Conditions (e.g., pH < 4) Erythromycin->Acid_Condition Neutral_Alkaline_Condition Neutral to Alkaline Conditions (e.g., pH 7-9) Erythromycin->Neutral_Alkaline_Condition Anhydroerythromycin Anhydroerythromycin A (Inactive) Acid_Condition->Anhydroerythromycin Intramolecular Cyclization Pseudoerythromycin_Enol_Ether Pseudoerythromycin A Enol Ether (Inactive) Neutral_Alkaline_Condition->Pseudoerythromycin_Enol_Ether Intramolecular Rearrangement Other_Degradation_Products Other Degradation Products Neutral_Alkaline_Condition->Other_Degradation_Products

Caption: Degradation of Erythromycin A under different pH conditions.

Experimental Workflow for Erythromycin Stability Studies

The diagram below outlines the general workflow for conducting stability studies of erythromycin using Pseudoerythromycin A enol ether as a standard.

Experimental_Workflow Start Start: Erythromycin Sample Forced_Degradation Forced Degradation Studies (Acid, Base, Oxidation, Heat, Light) Start->Forced_Degradation HPLC_Analysis Stability-Indicating HPLC Analysis Forced_Degradation->HPLC_Analysis Standard_Prep Prepare Pseudoerythromycin A Enol Ether Standard Standard_Prep->HPLC_Analysis Data_Analysis Data Analysis and Quantification HPLC_Analysis->Data_Analysis Results Results: - % Degradation of Erythromycin - Formation of Pseudoerythromycin A Enol Ether Data_Analysis->Results End End: Stability Assessment Results->End

Caption: Workflow for Erythromycin stability testing.

References

Method

Application Notes: Role of Pseudoerythromycin A enol ether in Monocyte to Macrophage Differentiation Assays

Introduction Pseudoerythromycin A enol ether is a semi-synthetic macrolide derived from erythromycin. It is formed through a complex internal rearrangement of erythromycin A under neutral to weakly alkaline conditions an...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pseudoerythromycin A enol ether is a semi-synthetic macrolide derived from erythromycin. It is formed through a complex internal rearrangement of erythromycin A under neutral to weakly alkaline conditions and is recognized as a degradation product. Unlike its parent compound, Pseudoerythromycin A enol ether is devoid of antibiotic activity. However, emerging evidence points towards its role as an immunomodulatory agent. Specifically, it has been reported to promote the differentiation of monocytes into macrophages, a critical process in the innate immune response, tissue remodeling, and inflammation.[1][2][3] Macrophages exist across a spectrum of phenotypes, and compounds that influence their differentiation are valuable tools for research in immunology, oncology, and drug development. These application notes provide a detailed protocol for utilizing Pseudoerythromycin A enol ether in in vitro monocyte-to-macrophage differentiation assays.

Principle

The differentiation of monocytes into macrophages is a complex process orchestrated by various growth factors, with Macrophage Colony-Stimulating Factor (M-CSF) being a primary driver for differentiation into an M0, or unactivated, macrophage phenotype. This process involves significant morphological changes, including increased cell size and adherence, as well as changes in the expression of cell surface markers. Pseudoerythromycin A enol ether is used as a test compound to investigate its potential to enhance or modulate this M-CSF-driven differentiation. The protocol outlines the isolation of primary human monocytes, their culture with M-CSF in the presence or absence of Pseudoerythromycin A enol ether, and subsequent analysis of macrophage-specific markers.

Data Presentation

The following table summarizes representative data from an in vitro experiment assessing the effect of Pseudoerythromycin A enol ether on the differentiation of human monocytes.

Table 1: Effect of Pseudoerythromycin A enol ether on Monocyte-to-Macrophage Differentiation

Treatment ConditionConcentration (µM)Adherent Cell MorphologyCD14 Expression (% Positive)CD68 Expression (% Positive)HLA-DR Expression (% Positive)
Vehicle Control (0.1% DMSO) -Small, rounded, semi-adherent85 ± 5%15 ± 4%20 ± 6%
M-CSF (50 ng/mL) -Larger, adherent, spindle-shaped60 ± 8%75 ± 7%55 ± 9%
M-CSF + Pseudoerythromycin A enol ether 10Large, highly adherent, elongated55 ± 7%92 ± 6%*65 ± 8%

Data are presented as mean ± standard deviation from a representative experiment. Statistical significance (p < 0.05) compared to the M-CSF alone group is denoted by an asterisk (). This data is illustrative and based on the reported pro-differentiative activity of the compound.[1][2][3]

Experimental Protocols

Protocol 1: Isolation of Human Monocytes from PBMCs

This protocol describes the isolation of peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation, followed by monocyte enrichment via plastic adherence.

Materials:

  • Human whole blood collected in heparinized tubes

  • Ficoll-Paque PLUS (or equivalent density gradient medium)

  • Phosphate-Buffered Saline (PBS), sterile

  • RPMI 1640 medium

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (10,000 U/mL)

  • 50 mL conical tubes

  • 15 mL conical tubes

  • Serological pipettes

  • Centrifuge

  • T-75 cell culture flasks

Procedure:

  • Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.

  • Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a fresh 50 mL tube, minimizing mixing at the interface.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • After centrifugation, carefully aspirate the upper layer (plasma and platelets) without disturbing the buffy coat layer at the plasma-Ficoll interface.

  • Collect the buffy coat, which contains the PBMCs, using a sterile pipette and transfer to a new 50 mL tube.

  • Wash the PBMCs by adding sterile PBS to a final volume of 45 mL and centrifuge at 300 x g for 10 minutes at room temperature.

  • Discard the supernatant and resuspend the cell pellet in 10 mL of complete RPMI medium (RPMI 1640 + 10% FBS + 1% Penicillin-Streptomycin).

  • Perform a cell count using a hemocytometer or automated cell counter.

  • To enrich for monocytes, seed the PBMCs into T-75 flasks at a density of 5 x 10^7 cells per flask in complete RPMI medium.

  • Incubate for 2 hours at 37°C in a 5% CO2 incubator to allow monocytes to adhere to the plastic.

  • After incubation, vigorously wash the flasks 3-4 times with sterile PBS to remove non-adherent cells (lymphocytes).

  • Add 10 mL of fresh complete RPMI medium to the flasks. The adherent cells are now enriched monocytes.

Protocol 2: Monocyte-to-Macrophage Differentiation Assay

This protocol details the differentiation of the isolated monocytes into macrophages using M-CSF and treatment with Pseudoerythromycin A enol ether.

Materials:

  • Enriched human monocytes (from Protocol 1)

  • Complete RPMI 1640 medium

  • Recombinant Human M-CSF (carrier-free)

  • Pseudoerythromycin A enol ether (dissolved in DMSO)

  • Vehicle control (DMSO)

  • 6-well tissue culture plates

  • Cell scraper

Procedure:

  • Gently detach the enriched monocytes using a cell scraper and resuspend in complete RPMI medium.

  • Seed the monocytes into 6-well plates at a density of 1 x 10^6 cells per well in 2 mL of complete RPMI medium.

  • Prepare the differentiation media. For each condition, prepare a master mix.

    • Control: Complete RPMI + 0.1% DMSO.

    • M-CSF: Complete RPMI + 50 ng/mL M-CSF + 0.1% DMSO.

    • M-CSF + Test Compound: Complete RPMI + 50 ng/mL M-CSF + 10 µM Pseudoerythromycin A enol ether.

  • Add the appropriate differentiation medium to each well.

  • Incubate the plates for 6-7 days at 37°C in a 5% CO2 incubator.

  • Every 3 days, carefully aspirate half of the medium (1 mL) from each well and replace it with 1 mL of fresh, corresponding differentiation medium.

  • After the incubation period, observe the cell morphology under a microscope. Macrophages will appear larger, more spread out, and adherent compared to monocytes.

  • The differentiated macrophages are now ready for analysis.

Protocol 3: Analysis of Macrophage Differentiation by Flow Cytometry

This protocol describes how to analyze the expression of key macrophage surface markers.

Materials:

  • Differentiated macrophages (from Protocol 2)

  • Cold PBS

  • Accutase or other gentle cell detachment solution

  • FACS buffer (PBS + 2% FBS + 0.1% sodium azide)

  • Fluorochrome-conjugated antibodies (e.g., FITC anti-CD14, PE anti-CD68, APC anti-HLA-DR)

  • Isotype control antibodies

  • FACS tubes

  • Flow cytometer

Procedure:

  • Aspirate the culture medium from the wells.

  • Wash the cells once with cold PBS.

  • Add 500 µL of Accutase to each well and incubate for 10-15 minutes at 37°C to detach the cells.

  • Gently scrape the wells to ensure complete detachment and transfer the cell suspension to FACS tubes.

  • Centrifuge at 300 x g for 5 minutes. Discard the supernatant.

  • Resuspend the cell pellet in 100 µL of cold FACS buffer.

  • Add the recommended concentration of fluorochrome-conjugated antibodies (and corresponding isotype controls in separate tubes).

  • Incubate for 30 minutes at 4°C in the dark.

  • Wash the cells by adding 2 mL of FACS buffer and centrifuging at 300 x g for 5 minutes.

  • Discard the supernatant and resuspend the cell pellet in 300-500 µL of FACS buffer.

  • Analyze the samples on a flow cytometer. Gate on the macrophage population based on forward and side scatter properties and quantify the percentage of cells positive for each marker.

Visualizations

G cluster_0 Day 0: Monocyte Isolation cluster_1 Day 1-7: Differentiation cluster_2 Day 7: Analysis Blood Whole Blood Collection PBMC PBMC Isolation (Ficoll Gradient) Blood->PBMC Adherence Monocyte Enrichment (Plastic Adherence) PBMC->Adherence Plate Plate Monocytes (1x10^6 cells/well) Adherence->Plate Treatment Add Differentiation Media: - M-CSF (50 ng/mL) - Pseudoerythromycin A enol ether (10 µM) Plate->Treatment Incubate Incubate for 7 Days (Replenish media on Day 4) Treatment->Incubate Harvest Harvest Differentiated Macrophages Incubate->Harvest Stain Antibody Staining (CD14, CD68, HLA-DR) Harvest->Stain FACS Flow Cytometry Analysis Stain->FACS

Experimental Workflow for Macrophage Differentiation Assay.

G cluster_downstream Intracellular Signaling Cascade MCSF M-CSF CSFR CSF-1R MCSF->CSFR Binds and activates PI3K PI3K CSFR->PI3K Recruits & Activates RAS Ras CSFR->RAS Recruits & Activates AKT Akt PI3K->AKT Nucleus Nucleus AKT->Nucleus RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Nucleus Transcription Transcription Factors (e.g., AP-1, Ets) Nucleus->Transcription Differentiation Gene Expression leading to Macrophage Differentiation, Proliferation, and Survival Transcription->Differentiation

M-CSF Receptor Signaling Pathway in Macrophage Differentiation.

G cluster_nuc Stimulus Pro-inflammatory Stimulus (e.g., LPS via TLR4) IKK IKK Complex Stimulus->IKK Activates Macrolide Pseudoerythromycin A enol ether (and other macrolides) Macrolide->IKK Inhibits (?) IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Cytoplasm Cytoplasm Nucleus Nucleus DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Gene Transcription DNA->Genes

Potential Modulation of the NF-κB Pathway by Macrolides.

References

Application

Application Notes and Protocols for Inducing Monocyte Differentiation with Pseudoerythromycin A Enol Ether

For researchers, scientists, and drug development professionals, this document provides a detailed guide on the application of Pseudoerythromycin A enol ether (PsA-EE) for the induction of monocyte differentiation into m...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides a detailed guide on the application of Pseudoerythromycin A enol ether (PsA-EE) for the induction of monocyte differentiation into macrophages.

Introduction

Pseudoerythromycin A enol ether is a semi-synthetic macrolide, a degradation product of erythromycin.[1] Unlike its parent compound, PsA-EE is devoid of antibiotic activity.[1] However, it has been identified as a promoter of monocyte differentiation into macrophages, presenting a valuable tool for studying immunomodulation and macrophage biology.[2][3] This document outlines the necessary protocols and data for utilizing PsA-EE in a research setting.

Product Information and Storage

ParameterValueSource
CAS Number 105882-69-7
Molecular Formula C37H65NO12
Molecular Weight 715.9 g/mol
Appearance White solid
Purity >98%
Solubility Soluble in ethanol, methanol, DMF, and DMSO. Good water solubility.[1]
Storage Store at -20°C.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the use of Pseudoerythromycin A enol ether in monocyte differentiation.

ParameterValueCell TypeNotesSource
Effective Concentration 10 µMMonocytesThis concentration has been shown to promote the differentiation of monocytes into macrophages.[2][3]
Incubation Time 72 - 96 hoursTHP-1 or Primary MonocytesTypical duration for monocyte to macrophage differentiation. Optimization may be required.Inferred from standard protocols
Purity ≥98%N/AHigh purity is recommended for reproducible results.[3]

Experimental Protocols

The following are detailed protocols for the differentiation of monocytes using Pseudoerythromycin A enol ether.

4.1. Preparation of Reagents

  • Pseudoerythromycin A Enol Ether (PsA-EE) Stock Solution (10 mM):

    • Aseptically weigh out 7.16 mg of PsA-EE (MW: 715.9 g/mol ).

    • Dissolve in 1 mL of sterile DMSO.

    • Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Cell Culture Medium:

    • For THP-1 cells: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • For primary human monocytes: RPMI-1640 supplemented with 10% heat-inactivated human AB serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

4.2. Differentiation of THP-1 Monocytes

  • Cell Seeding: Seed THP-1 cells in a 6-well plate at a density of 5 x 10^5 cells/mL in complete RPMI-1640 medium.

  • Induction of Differentiation:

    • Add PsA-EE stock solution to the cell culture medium to a final concentration of 10 µM.

    • As a positive control, treat a separate set of wells with 100 ng/mL Phorbol 12-myristate 13-acetate (PMA).

    • Include a vehicle control (DMSO) at the same final concentration as the PsA-EE treated wells.

  • Incubation: Incubate the cells for 72-96 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Observation: Monitor the cells daily for morphological changes, such as adherence to the plate and development of a macrophage-like morphology (larger, more spread-out).

  • Harvesting: After the incubation period, gently scrape the adherent cells for downstream analysis.

4.3. Differentiation of Primary Human Monocytes

  • Monocyte Isolation: Isolate primary human monocytes from peripheral blood mononuclear cells (PBMCs) using Ficoll-Paque density gradient centrifugation followed by adherence purification or magnetic-activated cell sorting (MACS) for CD14+ cells.

  • Cell Seeding: Seed the isolated monocytes in a 6-well plate at a density of 1 x 10^6 cells/mL in the appropriate culture medium.

  • Induction of Differentiation:

    • Allow the monocytes to adhere for 2-4 hours.

    • Gently wash away non-adherent cells.

    • Add fresh medium containing 10 µM PsA-EE.

    • As a positive control, treat a separate set of wells with 50 ng/mL Macrophage Colony-Stimulating Factor (M-CSF).

    • Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for 5-7 days, replacing the medium with fresh medium containing the respective treatments every 2-3 days.

  • Analysis: Assess differentiation by morphology and expression of macrophage-specific markers.

4.4. Assessment of Macrophage Differentiation

  • Morphology: Observe cell morphology using an inverted microscope. Differentiated macrophages will be adherent, larger, and have a more irregular, spread-out shape compared to the round, suspension monocytes.

  • Flow Cytometry for Surface Marker Expression:

    • Harvest the cells and wash with PBS.

    • Stain with fluorescently labeled antibodies against macrophage surface markers such as CD11b, CD14, CD68, and CD86.

    • Analyze the stained cells using a flow cytometer. An increase in the expression of these markers indicates differentiation.

  • Phagocytosis Assay:

    • Incubate the treated cells with fluorescently labeled latex beads or E. coli bioparticles for 2-4 hours.

    • Wash the cells to remove non-internalized particles.

    • Quantify the uptake of fluorescent particles by flow cytometry or fluorescence microscopy. Increased phagocytic activity is a hallmark of mature macrophages.

  • Cytokine Production Assay (ELISA):

    • After differentiation, stimulate the cells with 100 ng/mL Lipopolysaccharide (LPS) for 24 hours.

    • Collect the cell culture supernatant.

    • Measure the concentration of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

Visualizations

5.1. Experimental Workflow

G cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis of Differentiation prep_reagents Prepare PsA-EE Stock & Culture Medium seed_cells Seed Monocytes (THP-1 or Primary) prep_reagents->seed_cells add_psaee Add 10 µM PsA-EE seed_cells->add_psaee incubate Incubate for 72-96 hours (THP-1) or 5-7 days (Primary) add_psaee->incubate controls Include Positive (PMA/M-CSF) & Vehicle Controls controls->incubate morphology Morphological Assessment incubate->morphology flow Flow Cytometry (CD11b, CD14) incubate->flow phagocytosis Phagocytosis Assay incubate->phagocytosis elisa Cytokine Profiling (ELISA) incubate->elisa

Caption: Experimental workflow for inducing monocyte differentiation with PsA-EE.

5.2. Proposed Signaling Pathway

While the specific signaling pathway for Pseudoerythromycin A enol ether in monocyte differentiation is not yet fully elucidated, it is hypothesized to involve pathways commonly modulated by macrolides.

G PsA_EE Pseudoerythromycin A Enol Ether Cell_Membrane Cell Membrane TLR Toll-like Receptor (TLR)? Cell_Membrane->TLR MAPK MAPK Pathway (ERK, p38) TLR->MAPK NFkB NF-κB Pathway TLR->NFkB Transcription_Factors Activation of Transcription Factors (e.g., AP-1, NF-κB) MAPK->Transcription_Factors NFkB->Transcription_Factors Gene_Expression Altered Gene Expression Transcription_Factors->Gene_Expression Differentiation Macrophage Differentiation (Phenotypic & Functional Changes) Gene_Expression->Differentiation

References

Method

Application Notes: Pseudoerythromycin A Enol Ether as a Reference Standard for Erythromycin Impurity F

For Researchers, Scientists, and Drug Development Professionals Introduction Erythromycin, a widely used macrolide antibiotic, is susceptible to degradation under various conditions, leading to the formation of several i...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythromycin, a widely used macrolide antibiotic, is susceptible to degradation under various conditions, leading to the formation of several impurities.[1][] One such critical impurity, designated as Erythromycin Impurity F in the European Pharmacopoeia (EP), is chemically known as Pseudoerythromycin A enol ether.[3][4][5] This impurity is a degradation product formed from Erythromycin A through a complex internal rearrangement in neutral to weakly alkaline solutions.[1][] As regulatory bodies require strict control over impurities in pharmaceutical products, the accurate identification and quantification of Erythromycin Impurity F are crucial for ensuring the safety and efficacy of erythromycin-containing drugs.

Pseudoerythromycin A enol ether is a well-characterized compound used as a reference standard for this purpose.[4] It is devoid of antibacterial activity but serves as an essential analytical tool for stability studies of Erythromycin A and for the quality control of erythromycin drug substances and products.[1][]

Chemical Relationship and Formation

Pseudoerythromycin A enol ether is formed from Erythromycin A via an internal rearrangement. This process involves the C6-OH group forming an internal enol ether with the C9 ketone of erythromycin, while the C11-OH attacks the carbonyl of the lactone, resulting in a reduction of the macrocycle from a 14- to an 11-membered ring.[1]

Erythromycin_A Erythromycin A Degradation Neutral to Weakly Alkaline Conditions Erythromycin_A->Degradation Impurity_F Pseudoerythromycin A enol ether (Erythromycin Impurity F) Degradation->Impurity_F Internal Rearrangement

Caption: Formation of Erythromycin Impurity F.

Physicochemical Properties

A summary of the key physicochemical properties of Pseudoerythromycin A enol ether is provided in the table below.

PropertyValueReference
CAS Number 105882-69-7[3]
Molecular Formula C37H65NO12[3]
Molecular Weight 715.91 g/mol [3]
Appearance White to Off-white Solid[]
Solubility Slightly soluble in methanol and chloroform. Soluble in ethanol, DMF, or DMSO.[1][3]
Storage -20°C[3]
Analytical Applications

Pseudoerythromycin A enol ether is primarily used as a reference standard in chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), to:

  • Identify and quantify Erythromycin Impurity F in bulk drug substances and finished pharmaceutical products.

  • Perform stability studies on erythromycin to understand its degradation profile.

  • Validate analytical methods for the determination of erythromycin and its related substances.[6]

Experimental Protocols

Protocol 1: Quantification of Erythromycin Impurity F in Erythromycin Stearate Tablets by HPLC

This protocol is adapted from a validated, stability-indicating HPLC method for the analysis of organic impurities in erythromycin stearate tablets.[6]

1. Materials and Reagents
  • Pseudoerythromycin A enol ether Reference Standard

  • Erythromycin Stearate Tablets

  • Ammonium Hydroxide

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Waters XBridge C18 column (100 mm × 4.6 mm, 3.5 μm) or equivalent

2. Chromatographic Conditions
ParameterCondition
Column Waters XBridge C18 (100 mm × 4.6 mm, 3.5 μm)
Mobile Phase A 0.4% Ammonium Hydroxide in Water
Mobile Phase B Methanol
Gradient A time-based gradient should be optimized to separate all impurities.
Flow Rate To be optimized (typically 0.8 - 1.2 mL/min)
Column Temp. Ambient or controlled (e.g., 25°C)
Detection UV at 215 nm
Injection Vol. To be optimized (e.g., 20 µL)
3. Preparation of Solutions
  • Standard Solution: Accurately weigh and dissolve an appropriate amount of Pseudoerythromycin A enol ether reference standard in a suitable solvent (e.g., methanol or a mixture of mobile phases) to obtain a known concentration.

  • Sample Solution: Finely powder a number of erythromycin stearate tablets. Accurately weigh a portion of the powder equivalent to a specified amount of erythromycin and dissolve it in a suitable solvent. The solution may require sonication and filtration before injection.

4. System Suitability

Before sample analysis, inject the standard solution to verify the performance of the chromatographic system. Typical system suitability parameters include:

  • Tailing factor for the Pseudoerythromycin A enol ether peak.

  • Theoretical plates of the column.

  • Relative standard deviation (RSD) for replicate injections.

5. Analysis and Calculation

Inject the sample solution into the chromatograph and record the chromatogram. Identify the peak corresponding to Erythromycin Impurity F by comparing its retention time with that of the reference standard. Calculate the amount of Impurity F in the sample using the peak area and the concentration of the standard solution.

cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep_Standard Prepare Standard Solution (Pseudoerythromycin A enol ether) System_Suitability System Suitability Test Prep_Standard->System_Suitability Prep_Sample Prepare Sample Solution (Erythromycin Tablets) Inject_Sample Inject Sample Solution Prep_Sample->Inject_Sample System_Suitability->Inject_Sample Chromatogram Record Chromatogram Inject_Sample->Chromatogram Identify_Peak Identify Impurity F Peak (by Retention Time) Chromatogram->Identify_Peak Calculate_Amount Calculate Amount of Impurity F Identify_Peak->Calculate_Amount

Caption: HPLC Analysis Workflow.

Protocol 2: Identification of Erythromycin Impurities by LC-MS

This protocol outlines a general approach for the identification of Erythromycin Impurity F and other related substances using LC-MS.

1. Materials and Reagents
  • Pseudoerythromycin A enol ether Reference Standard

  • Erythromycin Drug Substance

  • Ammonium Formate

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • An appropriate reversed-phase HPLC column (e.g., Ashaipak ODP-50)[7]

2. LC-MS Conditions
ParameterCondition
Column Ashaipak ODP-50 (250 mm × 4.6 mm, 5 µm) or equivalent
Mobile Phase A mixture of 0.023 M ammonium formate (pH 10.3), water, and acetonitrile (e.g., 35:25:40 v/v/v)[7]
Flow Rate 0.8 mL/min
Column Temp. 50°C
Injection Vol. 70 µL
MS Detector Electrospray Ionization (ESI) in positive mode
Scan Range A range suitable to detect the [M+H]+ ion of erythromycin and its impurities (e.g., m/z 350-1050)
3. Preparation of Solutions
  • Reference Standard Solution: Prepare a dilute solution of Pseudoerythromycin A enol ether in the mobile phase.

  • Sample Solution: Prepare a solution of the erythromycin sample in a mixture of acetonitrile and mobile phase.[7]

4. Analysis

Inject the reference standard solution to determine the retention time and mass spectrum of Pseudoerythromycin A enol ether. The expected [M+H]+ ion is approximately m/z 716.7.[7] Subsequently, inject the sample solution and analyze the resulting chromatogram and mass spectra to identify the peak corresponding to Erythromycin Impurity F.

Start Prepare Reference and Sample Solutions LC_Separation Liquid Chromatographic Separation Start->LC_Separation MS_Detection Mass Spectrometric Detection (Positive ESI) LC_Separation->MS_Detection Data_Analysis Data Analysis: - Compare Retention Times - Compare Mass Spectra MS_Detection->Data_Analysis Identification Identification of Erythromycin Impurity F Data_Analysis->Identification

Caption: LC-MS Identification Workflow.

Data Presentation

The following table summarizes the key chromatographic parameters for the analysis of Erythromycin Impurity F.

ParameterHPLC Method[6]LC-MS Method[7]
Column Waters XBridge C18 (100 mm × 4.6 mm, 3.5 μm)Ashaipak ODP-50 (250 mm × 4.6 mm, 5 µm)
Mobile Phase Gradient of 0.4% Ammonium Hydroxide in Water and MethanolIsocratic: 0.023 M Ammonium Formate (pH 10.3):Water:ACN (35:25:40)
Detection UV at 215 nmMS (Positive ESI)
Expected [M+H]+ of Impurity F N/A~ m/z 716.7
Conclusion

The use of a well-characterized reference standard of Pseudoerythromycin A enol ether is indispensable for the accurate and reliable quality control of erythromycin. The protocols and data presented here provide a foundation for researchers and analytical scientists to develop and validate methods for monitoring and controlling Erythromycin Impurity F in pharmaceutical development and manufacturing. Adherence to these or similarly validated methods is crucial for compliance with regulatory standards and for ensuring the quality and safety of erythromycin products.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Pseudoerythromycin A Enol Ether

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and handling of Pseudoerythromycin A enol ether in solution. The follo...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and handling of Pseudoerythromycin A enol ether in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is Pseudoerythromycin A enol ether and why is it important in my experiments?

Pseudoerythromycin A enol ether is a primary degradation product of Erythromycin A, an antibiotic. Its formation occurs under neutral to weakly alkaline conditions through a complex internal rearrangement of the Erythromycin A molecule.[1][2] While devoid of antibiotic activity, it serves as a critical analytical standard in stability studies of Erythromycin A, allowing for the accurate monitoring of the parent drug's degradation.[1]

Q2: What are the recommended storage and handling conditions for Pseudoerythromycin A enol ether?

To ensure the integrity of Pseudoerythromycin A enol ether, it is crucial to adhere to proper storage and handling protocols. The compound should be stored at -20°C.[3] It is soluble in ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), and has good water solubility.[1][3] For preparing stock solutions, DMSO is a common solvent. It is advisable to aliquot stock solutions into smaller volumes for single use to avoid repeated freeze-thaw cycles.

Q3: In which solvents is Pseudoerythromycin A enol ether soluble?

Pseudoerythromycin A enol ether exhibits solubility in a range of common laboratory solvents. The following table summarizes its solubility profile.

SolventSolubility
EthanolSoluble[1][3]
MethanolSoluble[1][3]
Dimethylformamide (DMF)Soluble[1][3]
Dimethyl Sulfoxide (DMSO)Soluble[1][3]
WaterGood solubility[1]
ChloroformSlightly soluble[4]

Q4: What is the known stability of Pseudoerythromycin A enol ether in solution?

Currently, there is limited publicly available quantitative data specifically detailing the degradation kinetics (e.g., half-life) of Pseudoerythromycin A enol ether itself in various solutions. The majority of research focuses on its formation as a degradation product of Erythromycin A. In acidic aqueous solutions, Pseudoerythromycin A enol ether exists in equilibrium with Erythromycin A and anhydroerythromycin A.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Unexpected peaks in HPLC analysis Degradation of the standardEnsure the Pseudoerythromycin A enol ether standard is stored at -20°C and protected from moisture. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.
Contaminated solvent or glasswareUse high-purity solvents and thoroughly clean all glassware. Run a blank solvent injection to check for system contamination.
Variability in experimental results Inconsistent sample preparationFollow a standardized protocol for sample and standard preparation. Ensure accurate weighing and dilution.
Fluctuation in instrument conditionsCalibrate and validate the analytical instrument regularly. Monitor parameters such as column temperature and flow rate.
Low recovery of the compound Adsorption to container surfacesUse low-adsorption vials and pipette tips, especially for dilute solutions.
Incomplete dissolutionEnsure the compound is fully dissolved in the chosen solvent before further dilution. Gentle warming or sonication may aid dissolution, but be mindful of potential degradation.

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for Erythromycin A and its Degradation Products

This protocol outlines a general high-performance liquid chromatography (HPLC) method suitable for monitoring the stability of Erythromycin A and detecting the formation of Pseudoerythromycin A enol ether.

1. Materials and Reagents:

  • Pseudoerythromycin A enol ether reference standard

  • Erythromycin A reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • 2-Methyl-2-propanol (HPLC grade)

  • Potassium phosphate buffer (pH 11.0, 0.02 M)

  • Water (HPLC grade)

2. Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 5 µm, 4.6 x 250 mm) or a poly(styrene-divinylbenzene) column

3. Chromatographic Conditions:

  • Mobile Phase: A mixture of 2-methyl-2-propanol, acetonitrile, potassium phosphate buffer (pH 11.0; 0.02 M), and water (e.g., in a ratio of 165:30:50:755, v/v/v/v). The exact ratio may need optimization based on the specific column and system.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 215 nm

  • Injection Volume: 20 µL

4. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve Pseudoerythromycin A enol ether and Erythromycin A reference standards in a suitable solvent (e.g., methanol) to a known concentration (e.g., 1 mg/mL).

  • Working Standard Solution: Dilute the stock solution with the mobile phase to a suitable concentration for analysis.

  • Sample Solution: Prepare the experimental sample in the desired solution and dilute with the mobile phase to fall within the calibration range.

5. Analysis:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the blank (mobile phase), followed by the standard solutions and then the sample solutions.

  • Identify and quantify the peaks based on the retention times and peak areas of the reference standards.

Visualizations

Erythromycin_Degradation_Pathway Erythromycin_A Erythromycin A Pseudoerythromycin_A_enol_ether Pseudoerythromycin A enol ether Erythromycin_A->Pseudoerythromycin_A_enol_ether Neutral to weakly alkaline conditions

Caption: Degradation pathway of Erythromycin A.

Stability_Study_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep_Sample Prepare Sample in Solution Incubate_pH Incubate at Various pH Prep_Sample->Incubate_pH Incubate_Temp Incubate at Various Temperatures Prep_Sample->Incubate_Temp Prep_Standards Prepare Analytical Standards HPLC_Analysis HPLC Analysis at Time Points Prep_Standards->HPLC_Analysis Incubate_pH->HPLC_Analysis Incubate_Temp->HPLC_Analysis Data_Analysis Data Analysis and Interpretation HPLC_Analysis->Data_Analysis

Caption: General workflow for a stability study.

References

Optimization

Technical Support Center: pH-Dependent Degradation of Erythromycin to Pseudoerythromycin A Enol Ether

This technical support center is designed for researchers, scientists, and drug development professionals investigating the pH-dependent degradation of erythromycin. Below you will find troubleshooting guides, frequently...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals investigating the pH-dependent degradation of erythromycin. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation product of erythromycin in neutral to weakly alkaline conditions?

A1: In neutral to weakly alkaline aqueous solutions, erythromycin A undergoes a complex internal rearrangement to form Pseudoerythromycin A enol ether.[1] This degradation product is devoid of antibiotic activity and is an important analytical standard for stability studies of erythromycin A.[1]

Q2: What is the general mechanism for the formation of Pseudoerythromycin A enol ether?

A2: The formation involves an intramolecular rearrangement where the C6-hydroxyl group forms an internal enol ether with the C9-ketone of erythromycin. Simultaneously, the C11-hydroxyl group attacks the carbonyl of the lactone, which results in the reduction of the macrocycle from a 14- to an 11-membered ring.[1]

Q3: At what pH is erythromycin A most stable in aqueous solutions?

A3: Erythromycin A is most stable in the pH range of 7.0-7.5.[2]

Q4: How does pH affect the degradation rate of erythromycin A?

A4: The degradation rate of erythromycin A is highly dependent on pH. In acidic conditions (below pH 7), it primarily degrades to anhydroerythromycin A. In neutral to weakly alkaline conditions, the formation of pseudoerythromycin A enol ether is favored.[3] The degradation is slowest around neutral pH and accelerates in both acidic and alkaline environments.[3][4]

Q5: What analytical techniques are suitable for monitoring the degradation of erythromycin to pseudoerythromycin A enol ether?

A5: High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry (MS) detection is the most common and effective technique for separating and quantifying erythromycin A and its degradation products, including pseudoerythromycin A enol ether.[3][5][6]

Troubleshooting Guides

Issue 1: Inconsistent or irreproducible degradation results.

  • Question: My degradation kinetic data is not consistent between experiments. What could be the cause?

  • Answer:

    • pH control: Ensure the pH of your buffered solutions is accurate and stable throughout the experiment. Use a calibrated pH meter and freshly prepared buffers.

    • Temperature fluctuations: Degradation reactions are temperature-sensitive. Maintain a constant temperature using a calibrated incubator or water bath.

    • Buffer effects: Be aware that buffer species can sometimes catalyze the degradation. It is advisable to determine buffer-independent rate constants.[3]

    • Oxygen levels: While pH is the primary driver, dissolved oxygen can also play a role in oxidative degradation pathways. If studying purely pH-dependent degradation, consider de-gassing your solutions.

Issue 2: Poor chromatographic separation of erythromycin and its degradation products.

  • Question: I am having trouble resolving the peaks for erythromycin A, pseudoerythromycin A enol ether, and other degradation products in my HPLC analysis. What can I do?

  • Answer:

    • Optimize mobile phase: Adjust the organic modifier (e.g., acetonitrile, methanol) concentration and the pH of the aqueous phase. A gradient elution may be necessary for good separation.[6]

    • Column selection: A C18 column is commonly used.[6] If resolution is still an issue, consider a different stationary phase or a column with a smaller particle size for higher efficiency.

    • Temperature: Increasing the column temperature can sometimes improve peak shape and resolution.

    • Flow rate: A lower flow rate can increase resolution but will also increase run time.

Issue 3: Mass balance issues in degradation studies.

  • Question: The total peak area of all components in my chromatogram decreases over time. Where are my compounds going?

  • Answer:

    • Formation of non-UV active products: Some degradation products may not have a chromophore and will not be detected by a UV detector. Using a mass spectrometer (MS) or a universal detector like a charged aerosol detector (CAD) can help identify all components.

    • Adsorption to surfaces: Erythromycin and its degradation products may adsorb to glass or plastic vials. Using silanized glass vials can help minimize this issue.

    • Precipitation: Degradation products may be less soluble than the parent compound and could precipitate out of solution. Visually inspect your samples for any particulates.

Data Presentation

Table 1: Observed Pseudo-First-Order Rate Constants (k_obs) for the Degradation of Erythromycin A at Various pH Values.

pHk_obs (x 10^-3 min^-1)
3.511.1 ± 1.60
4.06.23 ± 1.02
4.51.29 ± 0.69
5.00.45 ± 0.039
5.50.072 ± 0.013

Data adapted from Kim et al. (2004). Note that in the acidic pH range presented, the primary degradation product is anhydroerythromycin A, but it illustrates the strong pH dependency.

Experimental Protocols

Protocol 1: pH-Dependent Degradation Study of Erythromycin A

1. Materials:

  • Erythromycin A reference standard

  • Pseudoerythromycin A enol ether reference standard (if available)

  • HPLC-grade acetonitrile and methanol

  • Deionized water (18.2 MΩ·cm)

  • Buffer salts (e.g., sodium acetate, Tris-HCl)

  • Acids and bases for pH adjustment (e.g., acetic acid, sodium hydroxide)

  • Calibrated pH meter

  • Volumetric flasks and pipettes

  • HPLC vials

  • Thermostatic water bath or incubator

2. Preparation of Solutions:

  • Stock Solution of Erythromycin A: Accurately weigh a known amount of erythromycin A and dissolve it in a minimal amount of methanol or acetonitrile. Dilute to a final known concentration with deionized water or the buffer of lowest pH to be studied.

  • Buffer Solutions: Prepare a series of buffers at the desired pH values (e.g., pH 7.0, 7.5, 8.0, 8.5, 9.0) using appropriate buffer systems (e.g., Tris-HCl for the neutral to alkaline range).

3. Degradation Experiment:

  • For each pH value, pipette a known volume of the erythromycin A stock solution into a volumetric flask and dilute with the corresponding pre-heated buffer solution to achieve the desired final concentration.

  • Immediately withdraw a sample (t=0), quench the reaction if necessary (e.g., by adding a neutralizing agent or diluting with mobile phase), and place it in an HPLC vial for analysis.

  • Incubate the remaining solutions in a thermostatic bath at a constant temperature (e.g., 37°C).

  • Withdraw samples at predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours). Quench the reaction and prepare for HPLC analysis.

4. HPLC Analysis:

  • Method:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., acetonitrile). The specific gradient will need to be optimized for your system. A common starting point is a linear gradient from 10% to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 215 nm or MS detection.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the samples from the degradation study.

    • Identify and integrate the peaks corresponding to erythromycin A and pseudoerythromycin A enol ether based on retention times of the reference standards.

    • Plot the natural logarithm of the erythromycin A concentration versus time for each pH. The slope of the line will be the negative of the observed pseudo-first-order rate constant (-k_obs).

Mandatory Visualizations

degradation_pathway Erythromycin_A Erythromycin A (14-membered lactone ring) Transition_State Intramolecular Rearrangement Erythromycin_A->Transition_State Neutral to weakly alkaline pH (OH-) Pseudoerythromycin_A Pseudoerythromycin A enol ether (11-membered macrolide) Transition_State->Pseudoerythromycin_A

Caption: Degradation pathway of Erythromycin A to Pseudoerythromycin A enol ether.

experimental_workflow cluster_prep Preparation cluster_degradation Degradation Study cluster_analysis Analysis Prep_Stock Prepare Erythromycin A Stock Solution Incubate Incubate at Constant Temperature Prep_Stock->Incubate Prep_Buffers Prepare Buffers (various pH values) Prep_Buffers->Incubate Sample Sample at Time Intervals Incubate->Sample HPLC HPLC Analysis Sample->HPLC Data Data Processing (Calculate k_obs) HPLC->Data

Caption: Experimental workflow for studying pH-dependent erythromycin degradation.

References

Troubleshooting

How to prevent the formation of Pseudoerythromycin A enol ether during erythromycin storage.

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on preventing the formation of Pseudoerythromycin A enol ether during the storage and handling...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on preventing the formation of Pseudoerythromycin A enol ether during the storage and handling of Erythromycin A.

Frequently Asked Questions (FAQs)

Q1: What is Pseudoerythromycin A enol ether and why is its formation a concern?

A1: Pseudoerythromycin A enol ether is a major degradation product of Erythromycin A. Its formation is a concern because it is devoid of antibiotic activity.[1] The presence of this impurity indicates a loss of potency and purity of the Erythromycin A sample.

Q2: Under what conditions does Pseudoerythromycin A enol ether form?

A2: Pseudoerythromycin A enol ether formation is primarily initiated in neutral to weakly alkaline conditions.[2] The degradation involves a complex internal rearrangement of the Erythromycin A molecule.

Q3: What is the primary factor influencing the rate of formation of Pseudoerythromycin A enol ether?

A3: The pH of the solution is a critical factor determining the rate of degradation of Erythromycin A into Pseudoerythromycin A enol ether.[3]

Q4: How does temperature affect the stability of Erythromycin A?

A4: Elevated temperatures accelerate the degradation of Erythromycin A. For long-term storage, it is recommended to keep Erythromycin A at -20°C to minimize degradation.[2]

Q5: Are there any specific solvents that can promote or inhibit the formation of Pseudoerythromycin A enol ether?

A5: Erythromycin A is soluble in organic solvents such as ethanol, methanol, DMSO, and DMF.[2] While specific quantitative data on the impact of these solvents on the formation of the enol ether is limited in publicly available literature, aqueous solutions, especially those with a neutral to alkaline pH, are known to promote its formation. The use of co-solvents may influence stability.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during your experiments.

Issue Possible Cause Recommended Solution
Rapid loss of Erythromycin A potency in solution. The pH of the solution is in the neutral to weakly alkaline range (pH 7-9).Adjust the pH of the solution to a slightly acidic range (pH 4-6) if compatible with your experimental design. Use appropriate buffers to maintain the desired pH.
Appearance of an unknown peak in HPLC analysis corresponding to Pseudoerythromycin A enol ether. The sample has been stored at room temperature or higher for an extended period.Store Erythromycin A solutions at low temperatures (2-8°C for short-term and -20°C for long-term storage) and protect from light.
Inconsistent results in stability studies. Fluctuation in pH or temperature during the experiment.Ensure precise control of pH and temperature throughout the stability study. Use calibrated equipment and freshly prepared buffers.
Precipitation of Erythromycin A from aqueous solutions. Erythromycin A has low aqueous solubility.Prepare stock solutions in an appropriate organic solvent (e.g., ethanol) before diluting with aqueous buffers. Ensure the final concentration does not exceed its solubility in the mixed solvent system.

Data Presentation

The following tables summarize the expected trends in Erythromycin A degradation based on available literature. Please note that the exact percentages may vary depending on the specific experimental conditions.

Table 1: Effect of pH on Erythromycin A Degradation

pHTemperature (°C)Time (hours)Expected % Erythromycin A Remaining (Illustrative)
4.02524>95%
7.0252480-90%
8.0252460-70%
9.02524<50%

Table 2: Effect of Temperature on Erythromycin A Degradation at pH 8.0

Temperature (°C)pHTime (hours)Expected % Erythromycin A Remaining (Illustrative)
48.024>90%
258.02460-70%
408.024<40%

Table 3: Effect of Solvent on Erythromycin A Stability (Illustrative)

Solvent SystempHTemperature (°C)Time (days)Expected % Erythromycin A Remaining (Illustrative)
Water8.025170-80%
50% Ethanol in Water8.025180-90%
MethanolN/A257>98%
DMSON/A257>98%

Experimental Protocols

Protocol 1: Forced Degradation Study of Erythromycin A

This protocol is designed to intentionally degrade Erythromycin A under various stress conditions to identify potential degradation products and pathways.

1. Acid Degradation:

  • Dissolve 10 mg of Erythromycin A in 1 mL of methanol.

  • Add 9 mL of 0.1 N HCl.

  • Incubate at 60°C for 2 hours.

  • Neutralize with 0.1 N NaOH.

  • Analyze by HPLC.

2. Base Degradation:

  • Dissolve 10 mg of Erythromycin A in 1 mL of methanol.

  • Add 9 mL of 0.1 N NaOH.

  • Incubate at 60°C for 2 hours.

  • Neutralize with 0.1 N HCl.

  • Analyze by HPLC.

3. Oxidative Degradation:

  • Dissolve 10 mg of Erythromycin A in 1 mL of methanol.

  • Add 9 mL of 3% H₂O₂.

  • Keep at room temperature for 24 hours.

  • Analyze by HPLC.

4. Thermal Degradation:

  • Place 10 mg of solid Erythromycin A in a vial.

  • Heat at 105°C for 24 hours.

  • Dissolve the residue in a suitable solvent.

  • Analyze by HPLC.

5. Photolytic Degradation:

  • Dissolve 10 mg of Erythromycin A in 10 mL of methanol.

  • Expose the solution to UV light (254 nm) for 24 hours.

  • Analyze by HPLC.

Protocol 2: HPLC Analysis of Erythromycin A and Pseudoerythromycin A enol ether

This method is suitable for the separation and quantification of Erythromycin A and its degradation product, Pseudoerythromycin A enol ether.[4]

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.05 M potassium phosphate buffer, pH 7.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-10 min: 30% B

    • 10-25 min: 30-70% B

    • 25-30 min: 70% B

    • 30-35 min: 70-30% B

    • 35-40 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 215 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 40°C.

Visualizations

Erythromycin_Degradation_Pathway Erythromycin_A Erythromycin A Pseudoerythromycin_A_enol_ether Pseudoerythromycin A enol ether (Inactive) Erythromycin_A->Pseudoerythromycin_A_enol_ether Neutral to Weakly Alkaline pH (pH 7-9) Elevated Temperature

Caption: Degradation pathway of Erythromycin A to Pseudoerythromycin A enol ether.

Experimental_Workflow cluster_storage Erythromycin A Storage cluster_experiment Experimental Use cluster_prevention Prevention of Degradation Storage_Solid Solid Form (-20°C) Prepare_Solution Prepare Solution (Control pH and Temperature) Storage_Solid->Prepare_Solution Storage_Solution Solution (pH < 6, 2-8°C) Storage_Solution->Prepare_Solution Incubation Incubation/ Reaction Prepare_Solution->Incubation Control_pH Maintain Acidic pH (pH 4-6) Prepare_Solution->Control_pH Control_Temp Low Temperature (Refrigerate/Freeze) Prepare_Solution->Control_Temp Minimize_Aqueous Use Co-solvents/ Minimize Water Prepare_Solution->Minimize_Aqueous Analysis HPLC Analysis Incubation->Analysis

Caption: Recommended workflow for handling Erythromycin A to prevent degradation.

References

Optimization

Technical Support Center: Optimizing the Synthesis of Pseudoerythromycin A Enol Ether

Welcome to the technical support center for the synthesis of Pseudoerythromycin A enol ether. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Pseudoerythromycin A enol ether. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during this synthetic process. Our aim is to help you optimize your reaction yields and purity through detailed experimental protocols, data-driven insights, and clear visual aids.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of Pseudoerythromycin A enol ether?

A1: Pseudoerythromycin A enol ether is synthesized from Erythromycin A enol ether through a base-catalyzed intramolecular rearrangement. The reaction is typically carried out by refluxing Erythromycin A enol ether in methanol with potassium carbonate.[1] This process involves the formation of an internal enol ether linkage.

Q2: What are the critical parameters affecting the yield of the reaction?

A2: The key parameters that can significantly influence the yield and purity of Pseudoerythromycin A enol ether include the choice and concentration of the base, the reaction temperature, the reaction time, and the solvent system used. Each of these factors needs to be carefully controlled to minimize byproduct formation and maximize the desired product.

Q3: What are the common side products formed during the synthesis?

A3: Common byproducts can include the unreacted starting material (Erythromycin A enol ether), pseudoerythromycin A hemiketal, and various carboxylic acid derivatives formed through degradation. The formation of these impurities is often promoted by prolonged reaction times or inappropriate reaction conditions.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). These techniques allow for the visualization of the consumption of the starting material and the formation of the product and any byproducts, enabling you to determine the optimal reaction time.

Q5: What is the recommended method for purification of Pseudoerythromycin A enol ether?

A5: The most common and effective method for purifying Pseudoerythromycin A enol ether is silica gel column chromatography. The choice of eluent system is critical for achieving good separation from the starting material and any byproducts. A common solvent system is a mixture of chloroform, methanol, and aqueous ammonia.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation 1. Inactive Base: The potassium carbonate may be old or have absorbed moisture, reducing its basicity. 2. Insufficient Reaction Temperature: The reaction mixture may not have reached the required reflux temperature. 3. Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion.1. Use freshly dried, high-purity potassium carbonate. Consider using other bases like sodium carbonate or cesium carbonate for comparison. 2. Ensure the reaction mixture is vigorously refluxing. Use an appropriate heating mantle and condenser. 3. Monitor the reaction by TLC or HPLC to determine the optimal reaction time.
High Levels of Impurities 1. Prolonged Reaction Time: Leaving the reaction to run for too long can lead to the degradation of the product. 2. Inappropriate Base Concentration: Too high a concentration of base can promote side reactions. 3. Presence of Water: Water in the reaction can lead to hydrolysis and the formation of carboxylic acid byproducts.1. Stop the reaction as soon as the starting material is consumed (as determined by TLC/HPLC). 2. Optimize the molar ratio of the base to the starting material. Start with a 1:1 molar ratio and adjust as needed based on analytical monitoring. 3. Use anhydrous solvents and dry glassware to minimize water content.
Difficult Purification 1. Poor Separation on Silica Gel: The chosen eluent system may not be optimal for separating the product from closely related impurities. 2. Co-elution of Byproducts: Some byproducts may have similar polarities to the desired product, making separation challenging.1. Systematically screen different solvent systems for column chromatography. Vary the ratios of chloroform, methanol, and aqueous ammonia. Consider other solvent systems like ethyl acetate/hexane with a triethylamine modifier. 2. If co-elution is a persistent issue, consider alternative purification techniques such as preparative HPLC.
Product Instability 1. Residual Base or Acid: Traces of acid or base from the workup or chromatography can catalyze degradation. 2. Storage Conditions: The purified product may be sensitive to light, air, or elevated temperatures.1. Ensure thorough washing and neutralization during the workup. Use a neutral pH buffer in the final wash steps. 2. Store the purified Pseudoerythromycin A enol ether as a white solid under an inert atmosphere at -20°C. [2]

Experimental Protocols

Synthesis of Pseudoerythromycin A Enol Ether

This protocol is based on the procedure described by Kirst H.A. et al. in the Journal of Organic Chemistry (1987), 52, 4359-4362.

Materials:

  • Erythromycin A enol ether

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Methanol (MeOH)

  • Chloroform (CHCl₃)

  • Aqueous Ammonia (NH₄OH)

  • Silica Gel for column chromatography

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Dissolve Erythromycin A enol ether in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Add anhydrous potassium carbonate to the solution.

  • Attach a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the potassium carbonate.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a chloroform:methanol:aqueous ammonia eluent system.

  • Combine the fractions containing the pure product and concentrate under reduced pressure to yield Pseudoerythromycin A enol ether as a white solid.

Data Presentation

Experiment ID Base Base (molar eq.) Solvent Temperature (°C) Time (h) Yield (%) Purity (%)
PSE-01 (Baseline) K₂CO₃1.0MethanolReflux12Record YieldRecord Purity
PSE-02 K₂CO₃1.5MethanolReflux12Record YieldRecord Purity
PSE-03 K₂CO₃1.0EthanolReflux12Record YieldRecord Purity
PSE-04 K₂CO₃1.0Methanol5012Record YieldRecord Purity
PSE-05 Na₂CO₃1.0MethanolReflux12Record YieldRecord Purity
PSE-06 Cs₂CO₃1.0MethanolReflux12Record YieldRecord Purity

Visualizations

Experimental Workflow

experimental_workflow start Start: Erythromycin A Enol Ether dissolve Dissolve in Anhydrous Methanol start->dissolve add_base Add Anhydrous K2CO3 dissolve->add_base reflux Reflux Reaction Mixture add_base->reflux monitor Monitor by TLC/HPLC reflux->monitor monitor->reflux Incomplete cool Cool to Room Temperature monitor->cool Complete filter Filter to Remove Base cool->filter concentrate1 Concentrate Crude Product filter->concentrate1 purify Silica Gel Chromatography concentrate1->purify concentrate2 Concentrate Pure Fractions purify->concentrate2 end End: Pseudoerythromycin A Enol Ether concentrate2->end

Caption: A flowchart illustrating the key steps in the synthesis and purification of Pseudoerythromycin A enol ether.

Troubleshooting Logic

troubleshooting_logic cluster_reaction Reaction Troubleshooting cluster_purification Purification Troubleshooting start Low Yield or High Impurities? check_reaction Check Reaction Conditions start->check_reaction Yes check_purification Check Purification Protocol start->check_purification If reaction is clean base Base Activity/Amount check_reaction->base temp_time Temperature/Time check_reaction->temp_time solvent Solvent Purity check_reaction->solvent column Column Packing/Eluent check_purification->column fractions Fraction Collection check_purification->fractions

Caption: A decision tree to guide troubleshooting efforts for low yield or high impurity issues in the synthesis.

References

Troubleshooting

Technical Support Center: Synthesis of Pseudoerythromycin A Enol Ether

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Pseudoerythromycin A enol et...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Pseudoerythromycin A enol ether.

Frequently Asked Questions (FAQs)

Q1: What is Pseudoerythromycin A enol ether?

Pseudoerythromycin A enol ether, also known as Erythromycin EP Impurity F, is a well-known degradation product of Erythromycin A.[1][2] It is formed through a complex internal rearrangement of Erythromycin A under neutral to weakly alkaline conditions.[3] This compound is considered an impurity in Erythromycin A preparations and is monitored in pharmaceutical quality control.

Q2: What is the general synthetic route to Pseudoerythromycin A enol ether?

The synthesis of Pseudoerythromycin A enol ether is typically achieved through a two-step process starting from Erythromycin A:

  • Formation of Erythromycin A enol ether: Erythromycin A is treated with a mild acid, such as acetic acid, to induce an intramolecular cyclization and dehydration, forming the enol ether.[4]

  • Rearrangement to Pseudoerythromycin A enol ether: The Erythromycin A enol ether is then subjected to a base-catalyzed rearrangement. A common method involves refluxing the enol ether in methanol with a base like potassium carbonate.[4]

Q3: What are the critical parameters affecting the synthesis?

The formation of Pseudoerythromycin A enol ether is highly dependent on pH. The rearrangement of Erythromycin A enol ether to the pseudo-form is favored under neutral to weakly alkaline conditions.[3] The choice of base, solvent, temperature, and reaction time are all critical parameters that can influence the yield and purity of the final product.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of Pseudoerythromycin A enol ether.

Problem 1: Low yield of Pseudoerythromycin A enol ether.

Potential Cause Troubleshooting Step Rationale
Incomplete conversion of Erythromycin A enol ether Increase reaction time or temperature.The rearrangement is an equilibrium-driven process, and providing more energy or time can shift the equilibrium towards the product.
Use a stronger base or a higher concentration of the base.The reaction is base-catalyzed, so increasing the catalyst concentration can enhance the reaction rate. However, excessively strong basic conditions can lead to other degradation products.
Degradation of the product Optimize reaction conditions (e.g., lower temperature, shorter reaction time).Although a base is required, prolonged exposure to harsh conditions can lead to the degradation of the desired product.
Inefficient purification Employ a different purification technique (e.g., preparative HPLC instead of column chromatography).The polarity of the impurities might be very similar to the product, making separation difficult. A higher resolution separation technique may be necessary.

Problem 2: High levels of impurities in the final product.

Potential Cause Troubleshooting Step Rationale
Presence of unreacted Erythromycin A enol ether Ensure complete conversion by monitoring the reaction using TLC or HPLC.Incomplete reaction is a common source of this impurity.
Formation of other degradation products Carefully control the pH of the reaction mixture. Avoid strongly acidic or basic conditions.Erythromycin and its derivatives are sensitive to pH. Extreme pH values can lead to the formation of various degradation products. For instance, acidic conditions can favor the formation of anhydroerythromycin A.[5]
Use purified starting materials (Erythromycin A enol ether).Impurities in the starting material can be carried through the synthesis and contaminate the final product.
Hydrolysis of the lactone ring Ensure anhydrous conditions during the reaction.The presence of water can lead to the hydrolysis of the macrolide lactone ring, especially under basic conditions.

Common Impurities

Impurity Name Molecular Formula Molecular Weight ( g/mol ) Common Synonyms
Erythromycin AC₃₇H₆₇NO₁₃733.93-
Erythromycin A enol etherC₃₇H₆₅NO₁₂715.91Erythromycin EP Impurity E
Anhydroerythromycin AC₃₇H₆₅NO₁₂715.91-
Erythromycin BC₃₇H₆₇NO₁₂717.93-
Erythromycin CC₃₆H₆₅NO₁₃719.90-

Experimental Protocols

Synthesis of Pseudoerythromycin A enol ether from Erythromycin A enol ether

This protocol is based on the general procedure described in the literature.[4] Optimization may be required based on laboratory conditions and reagent purity.

Materials:

  • Erythromycin A enol ether

  • Methanol (anhydrous)

  • Potassium carbonate (anhydrous)

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., chloroform, methanol, aqueous ammonia)

Procedure:

  • Dissolve Erythromycin A enol ether in anhydrous methanol.

  • Add anhydrous potassium carbonate to the solution.

  • Reflux the mixture with heating. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the methanol under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography. A typical eluent system is a mixture of chloroform, methanol, and aqueous ammonia.[4]

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A variety of HPLC methods can be employed for the analysis of Pseudoerythromycin A enol ether and its related impurities. A general approach is as follows:

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The pH of the mobile phase is a critical parameter for achieving good separation.

  • Detection: UV detection at an appropriate wavelength (e.g., 215 nm).

  • Standard: A certified reference standard of Pseudoerythromycin A enol ether should be used for identification and quantification.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Erythromycin A enol ether reaction Base-catalyzed rearrangement (K2CO3, MeOH, Reflux) start->reaction crude Crude Product reaction->crude extraction Workup (DCM, NaHCO3, Brine) crude->extraction drying Drying (Na2SO4) extraction->drying concentration Concentration drying->concentration chromatography Silica Gel Chromatography concentration->chromatography pure_product Pure Pseudoerythromycin A enol ether chromatography->pure_product

Caption: Experimental workflow for the synthesis and purification of Pseudoerythromycin A enol ether.

logical_relationship cluster_main Main Reaction Pathway cluster_side Potential Side Reactions & Impurities EA_enol Erythromycin A enol ether Pseudo_enol Pseudoerythromycin A enol ether (Product) EA_enol->Pseudo_enol Base (e.g., K2CO3) Methanol, Heat hydrolysis Hydrolysis Products (Opened Lactone Ring) EA_enol->hydrolysis H2O, Base other_degradation Other Degradation Products EA_enol->other_degradation Harsh Conditions unreacted Unreacted Erythromycin A enol ether

Caption: Logical relationship of the main reaction and potential side reactions in the synthesis.

References

Optimization

Troubleshooting low cell viability in monocyte differentiation with Pseudoerythromycin A enol ether.

This technical support center provides troubleshooting guidance for researchers using Pseudoerythromycin A enol ether in monocyte differentiation experiments, with a focus on addressing low cell viability. Frequently Ask...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers using Pseudoerythromycin A enol ether in monocyte differentiation experiments, with a focus on addressing low cell viability.

Frequently Asked Questions (FAQs)

Q1: We are observing high levels of cell death after treating our primary human monocytes with Pseudoerythromycin A enol ether. Is this compound known to be cytotoxic?

A1: Pseudoerythromycin A enol ether is a degradation product of the macrolide antibiotic erythromycin and is not known to have significant cytotoxic effects at the recommended concentrations for differentiation (around 10 µM)[1]. Studies on related erythromycin compounds suggest that the parent molecule, erythromycin, exhibits low cytotoxicity[2][3]. Therefore, it is more likely that the observed low cell viability stems from other aspects of the experimental protocol or cell handling rather than the compound itself.

Q2: What is the expected cell viability during monocyte to macrophage differentiation in vitro?

A2: The viability of primary monocytes can be variable and depends on several factors, including the donor, the isolation method, and culture conditions. However, with optimized protocols, a high viability can be maintained. For instance, after nine days of differentiation into macrophages, cell viability can be over 85%. Another study noted that while the percentage of CD14+ monocytes may decrease to around 40% after six days, the overall cell viability can remain at or above 96%, indicating that cells are differentiating rather than dying[4]. The choice of monocyte isolation method can also significantly impact initial viability, with magnetic bead-based positive selection methods yielding viabilities around 96%[5].

Q3: Can the concentration of Pseudoerythromycin A enol ether affect cell viability?

Q4: Our control monocyte cultures (without Pseudoerythromycin A enol ether) also show poor viability. What are the common causes?

A4: Low viability in primary monocyte cultures can be attributed to several factors unrelated to the experimental compound. These include:

  • Suboptimal Reagents: The quality of fetal bovine serum (FBS), culture media, and cytokines (M-CSF or GM-CSF) is critical. Variations between lots of FBS can significantly impact cell health[3][6].

  • Improper Handling: Primary monocytes are sensitive to mechanical stress. Rough pipetting, harsh centrifugation, or prolonged exposure to suboptimal temperatures can induce cell death[7].

  • Incorrect Seeding Density: Both too low and too high cell densities can lead to increased cell death.

  • Incubator Conditions: Fluctuations in temperature, CO2, and humidity can stress the cells[8].

  • Contamination: Bacterial, fungal, or mycoplasma contamination can rapidly lead to a decline in cell viability[9].

Q5: How does Pseudoerythromycin A enol ether promote monocyte differentiation?

A5: Pseudoerythromycin A enol ether has been shown to promote the differentiation of monocytes into macrophages[1]. While the precise signaling pathway has not been fully elucidated, it is understood to contribute to the complex network of signals that drive macrophage maturation. It is often used in conjunction with standard differentiation factors like Macrophage Colony-Stimulating Factor (M-CSF).

Data Presentation

Table 1: Expected Viability and Key Marker Expression During Monocyte-to-Macrophage Differentiation

DayTreatmentExpected Viability Range (%)Key Differentiation Markers
0Freshly Isolated Monocytes>95%CD14+
3M-CSF (50 ng/mL)90-95%CD14+, starting to express CD68
7M-CSF (50 ng/mL)85-95%Decreasing CD14, increasing CD68, CD163+
7M-CSF (50 ng/mL) + Pseudoerythromycin A enol ether (10 µM)85-95% (expected)Enhanced expression of macrophage markers

Note: The expected viability with Pseudoerythromycin A enol ether is based on the low cytotoxicity of related compounds. This should be empirically determined for your specific experimental setup.

Experimental Protocols

Protocol 1: Trypan Blue Exclusion Assay for Cell Viability

This method is used to differentiate viable from non-viable cells based on membrane integrity.

Materials:

  • Cell suspension

  • Trypan Blue solution (0.4%)

  • Hemocytometer

  • Microscope

Procedure:

  • Prepare a 1:1 dilution of your cell suspension with 0.4% Trypan Blue solution (e.g., mix 10 µL of cell suspension with 10 µL of Trypan Blue)[9].

  • Mix gently and incubate at room temperature for 1-2 minutes. Do not exceed 5 minutes, as this can lead to an overestimation of cell death[10].

  • Load 10 µL of the mixture into a clean hemocytometer.

  • Under a light microscope, count the number of unstained (viable) and blue-stained (non-viable) cells in the central grid of the hemocytometer.

  • Calculate the percentage of viable cells using the following formula: % Viability = (Number of viable cells / Total number of cells) x 100

Protocol 2: MTT Assay for Cell Proliferation and Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cells cultured in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • After the desired incubation period with Pseudoerythromycin A enol ether, add 10 µL of MTT solution to each well[8].

  • Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible under a microscope[8].

  • Carefully remove the culture medium from each well without disturbing the formazan crystals.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals[8].

  • Gently swirl the plate to ensure complete dissolution.

  • Read the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Protocol 3: Flow Cytometry for Macrophage Differentiation Markers

This protocol allows for the characterization of macrophage populations based on the expression of specific cell surface markers.

Materials:

  • Differentiated macrophages

  • FACS buffer (PBS with 1% BSA and 0.1% sodium azide)

  • Fc receptor blocking solution

  • Fluorochrome-conjugated antibodies (e.g., anti-CD14, anti-CD68, anti-CD80, anti-CD163, anti-CD206)

  • Flow cytometer

Procedure:

  • Gently detach adherent macrophages using a cell scraper or a non-enzymatic cell dissociation solution.

  • Wash the cells with FACS buffer and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in FACS buffer containing an Fc receptor blocking solution and incubate for 10 minutes at 4°C.

  • Add the appropriate combination of fluorochrome-conjugated antibodies to the cell suspension.

  • Incubate for 30 minutes at 4°C in the dark.

  • Wash the cells twice with FACS buffer.

  • Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.

  • Analyze the data to identify the percentage of cells expressing key macrophage markers. A common phenotype for M-CSF-differentiated macrophages is CD14low, CD68+, and CD163+.

Visualizations

Monocyte_Differentiation_Pathway Monocyte to Macrophage Differentiation Pathway Monocyte CD14+ Monocyte M_CSFR M-CSF Receptor (c-Fms/CD115) Monocyte->M_CSFR expresses GM_CSFR GM-CSF Receptor (CD116) Monocyte->GM_CSFR expresses MCSF M-CSF MCSF->M_CSFR binds GMCSF GM-CSF GMCSF->GM_CSFR binds PseudoEry Pseudoerythromycin A enol ether Signaling Intracellular Signaling (e.g., JAK/STAT, ERK) PseudoEry->Signaling promotes M_CSFR->Signaling GM_CSFR->Signaling Macrophage_M_CSF Macrophage (M-CSF derived) CD163+ Signaling->Macrophage_M_CSF Macrophage_GM_CSF Macrophage (GM-CSF derived) CD80+ Signaling->Macrophage_GM_CSF

Caption: Signaling pathways in monocyte to macrophage differentiation.

Troubleshooting_Workflow Troubleshooting Low Cell Viability Workflow Start Low Cell Viability Observed Check_Controls Assess Viability in Control Cultures (No Compound) Start->Check_Controls Control_OK Control Viability is High? Check_Controls->Control_OK Compound_Issue Investigate Compound: 1. Titrate Concentration 2. Check Purity/Solubility Control_OK->Compound_Issue Yes Culture_Issue General Culture Problem Control_OK->Culture_Issue No Solution Improved Viability Compound_Issue->Solution Check_Reagents Check Reagents: 1. New Lot of FBS/Serum 2. Fresh Media/Cytokines Culture_Issue->Check_Reagents Check_Handling Review Cell Handling: 1. Gentle Pipetting 2. Optimal Centrifugation Culture_Issue->Check_Handling Check_Incubator Verify Incubator: 1. Calibrate Temp & CO2 2. Check Humidity Culture_Issue->Check_Incubator Check_Contamination Test for Contamination: (Mycoplasma, Bacteria, Fungi) Culture_Issue->Check_Contamination Check_Reagents->Solution Check_Handling->Solution Check_Incubator->Solution Check_Contamination->Solution

Caption: A logical workflow for troubleshooting low cell viability.

References

Troubleshooting

Enhancing Accuracy in Erythromycin Degradation Studies with Pseudoerythromycin A Enol Ether: A Technical Guide

An in-depth resource for researchers, scientists, and drug development professionals, this technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols...

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth resource for researchers, scientists, and drug development professionals, this technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to improve the accuracy and reliability of erythromycin degradation studies through the use of Pseudoerythromycin A enol ether.

Erythromycin, a widely used macrolide antibiotic, is known for its instability, particularly in acidic and alkaline environments. Accurate quantification of its degradation is crucial for formulation development, stability testing, and ensuring therapeutic efficacy. Pseudoerythromycin A enol ether, a significant degradation product formed under neutral to weakly alkaline conditions, serves as a critical analytical standard in these studies.[1] This guide offers practical solutions to common experimental challenges, ensuring robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: Why is Pseudoerythromycin A enol ether important in erythromycin degradation studies?

A1: Pseudoerythromycin A enol ether is a primary degradation product of erythromycin under neutral to weakly alkaline conditions.[1] Its formation involves a complex internal rearrangement of the erythromycin A molecule.[1] As a well-characterized impurity, it is used as an analytical standard to accurately identify and quantify the degradation of erythromycin in stability studies.[1][2] This allows for more precise and reliable assessment of a drug product's shelf-life and storage conditions.

Q2: What are the primary degradation pathways for erythromycin under different pH conditions?

A2: Erythromycin degradation is highly pH-dependent.[3][4]

  • Acidic Conditions: In acidic environments, erythromycin A undergoes intramolecular cyclization to form anhydroerythromycin A. It's important to note that anhydroerythromycin A and erythromycin A enol ether exist in equilibrium with the parent drug, rather than being terminal degradation products.[5][6][7] The actual degradation pathway involves the slower loss of the cladinose sugar.[5][6][7]

  • Neutral to Weakly Alkaline Conditions: Under these conditions, the primary degradation pathway leads to the formation of Pseudoerythromycin A enol ether through hydrolysis of the lactone ring and subsequent internal rearrangement.[1][3]

Q3: How should Pseudoerythromycin A enol ether analytical standard be prepared and stored?

A3: Pseudoerythromycin A enol ether is typically a white solid.[1] For use as an analytical standard, it should be dissolved in a suitable solvent such as methanol, ethanol, DMSO, or DMF.[1][8][9] It is recommended to store the solid standard at -20°C.[1][8][10] Prepared stock solutions should also be stored at low temperatures to ensure stability.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of erythromycin and its degradation products.

Problem Possible Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) for Erythromycin or Pseudoerythromycin A Enol Ether Inappropriate mobile phase pH. Erythromycin is a basic compound, and its peak shape is sensitive to pH.For reversed-phase HPLC, using a mobile phase with a neutral to slightly alkaline pH (e.g., pH 7.0-9.0) can improve peak symmetry. Ensure the column is stable at the selected pH.[11]
Secondary interactions with the stationary phase (e.g., residual silanols on C18 columns).Use an end-capped column or a polymer-based column. Adding a small amount of a competing base like triethylamine to the mobile phase can also mitigate tailing, but this may not be suitable for LC-MS analysis.[11]
Column overload.Reduce the injection volume or dilute the sample.[11]
Inconsistent Retention Times Fluctuations in mobile phase composition or pH.Ensure the mobile phase is thoroughly mixed and degassed. Use a buffer to maintain a stable pH.[12]
Temperature fluctuations.Use a column oven to maintain a consistent temperature.[12]
Co-elution of Degradation Products Insufficient chromatographic resolution.Optimize the mobile phase composition (e.g., adjust the organic modifier ratio or buffer concentration). A gradient elution may be necessary to separate all related substances.[13] Consider a different stationary phase if co-elution persists.
Low Recovery of Erythromycin or Degradation Products Inefficient extraction from the sample matrix.Optimize the sample preparation method. This may involve adjusting the pH of the extraction solvent or using a solid-phase extraction (SPE) protocol.
Adsorption to sample vials.Use silanized glass vials to minimize adsorption of the analytes.
Inaccurate Quantification in LC-MS/MS due to Matrix Effects Co-eluting matrix components suppressing or enhancing the ionization of the analyte.Employ a stable isotope-labeled internal standard, such as Erythromycin-d6, to compensate for matrix effects.[14] Optimize sample cleanup procedures (e.g., SPE) to remove interfering substances.[14][15][16]

Experimental Protocols

Protocol 1: Forced Degradation of Erythromycin

This protocol outlines the conditions for inducing the degradation of erythromycin under various stress conditions.

1.1 Acidic Degradation:

  • Dissolve a known concentration of erythromycin in a suitable solvent (e.g., a mixture of water and acetonitrile).

  • Add an equal volume of 1 N hydrochloric acid (HCl).

  • Store the solution at room temperature for a specified period (e.g., one week).[17]

  • Before analysis, withdraw a sample and neutralize it with a saturated sodium bicarbonate solution.[17]

  • Dilute the neutralized sample to a suitable concentration with the mobile phase.

1.2 Alkaline Degradation:

  • Prepare a solution of erythromycin in a suitable concentration of sodium hydroxide (e.g., 0.1 N NaOH).

  • Monitor the degradation over time at room temperature.

  • Before analysis, neutralize the sample with an appropriate amount of 0.1 N HCl.

  • Dilute the neutralized sample to a suitable concentration with the mobile phase.

1.3 Oxidative Degradation:

  • Treat a solution of erythromycin with a solution of hydrogen peroxide (e.g., 3-30%).

  • Analyze the sample at appropriate time intervals.

1.4 Thermal Degradation:

  • Expose the solid erythromycin powder or a solution to an elevated temperature (e.g., 70°C) for a defined period (e.g., 48 hours).[18]

1.5 Photolytic Degradation:

  • Expose a solution of erythromycin to a light source that provides both UV and visible light, as per ICH Q1B guidelines.

  • The overall illumination should be not less than 1.2 million lux hours, and the near-ultraviolet energy should be not less than 200 watt-hours/square meter.

Protocol 2: Preparation of Pseudoerythromycin A Enol Ether Standard Solution
  • Reagents and Materials:

    • Pseudoerythromycin A enol ether analytical standard (≥98% purity).[2][10]

    • HPLC-grade methanol (or other suitable solvent like ethanol, DMSO, DMF).[1][8][9]

    • Volumetric flasks and pipettes.

  • Procedure:

    • Accurately weigh a small amount of Pseudoerythromycin A enol ether standard.

    • Transfer the weighed standard to a volumetric flask.

    • Dissolve the standard in a small volume of the chosen solvent. Sonication may be used to aid dissolution.

    • Once completely dissolved, dilute to the mark with the solvent to obtain a stock solution of known concentration (e.g., 1 mg/mL).

    • Store the stock solution at -20°C when not in use.[1][8][10]

    • Prepare working standards by diluting the stock solution with the mobile phase to the desired concentration range for calibration.

Quantitative Data Summary

The following tables provide typical parameters for the analysis of erythromycin and its degradation products by HPLC. Note that specific conditions may need to be optimized for individual instruments and sample matrices.

Table 1: Example HPLC Parameters for Erythromycin and Degradation Product Analysis

ParameterCondition
Column Waters XBridge C18 (100 mm x 4.6 mm, 3.5 µm)[13] or WatersX-Terra RP 18 (250 mm x 4.6 mm, 3.5 µm)[19][20]
Mobile Phase A 0.4% Ammonium Hydroxide in Water[13] or Phosphate Buffer (pH 7.0)[19][20]
Mobile Phase B Methanol[13] or Acetonitrile[19][20]
Elution Mode Gradient[13][19][20]
Flow Rate 1.0 mL/min[19][20]
Column Temperature 65°C[19][20]
Detection Wavelength 215 nm[13][19][20]
Injection Volume 100 µL[19][20]

Table 2: Forced Degradation Data Example (Hypothetical)

Stress Condition% Erythromycin A Remaining% Anhydroerythromycin A Formed% Pseudoerythromycin A Enol Ether Formed
Acid Hydrolysis (1N HCl, 24h) 45%35%Not Detected
Base Hydrolysis (0.1N NaOH, 24h) 60%Not Detected25%
Oxidative (30% H₂O₂, 24h) 55%VariesVaries
Thermal (70°C, 48h) 92%<1%<1%
Photolytic (ICH Q1B) 95%<1%<1%

Note: The above data is illustrative. Actual degradation percentages will vary based on specific experimental conditions.

Visualizing Degradation Pathways and Workflows

Erythromycin Degradation Pathways

Erythromycin_Degradation cluster_acidic Acidic Conditions (pH < 7) cluster_alkaline Neutral to Alkaline Conditions (pH ≥ 7) Erythromycin_A_Acid Erythromycin A Anhydroerythromycin_A Anhydroerythromycin A Erythromycin_A_Acid->Anhydroerythromycin_A Equilibrium Erythromycin_A_Enol_Ether Erythromycin A Enol Ether Erythromycin_A_Acid->Erythromycin_A_Enol_Ether Equilibrium Cladinose_Loss Loss of Cladinose Sugar (Degradation Product) Erythromycin_A_Acid->Cladinose_Loss Erythromycin_A_Alk Erythromycin A Pseudoerythromycin_A_Enol_Ether Pseudoerythromycin A Enol Ether Erythromycin_A_Alk->Pseudoerythromycin_A_Enol_Ether Degradation

Caption: Erythromycin degradation pathways under acidic and alkaline conditions.

General Experimental Workflow for Forced Degradation Studies

Forced_Degradation_Workflow Start Start: Prepare Erythromycin Solution Stress Apply Stress Condition (Acid, Base, Oxidative, Thermal, Photolytic) Start->Stress Neutralize Neutralize/Quench Reaction (if applicable) Stress->Neutralize Dilute Dilute Sample to Working Concentration Neutralize->Dilute Analyze Analyze by HPLC/LC-MS Dilute->Analyze Quantify Quantify Erythromycin and Degradation Products Analyze->Quantify End End: Report Results Quantify->End

Caption: A typical workflow for conducting forced degradation studies of erythromycin.

Troubleshooting Logic for Inaccurate Quantification

Troubleshooting_Quantification Start Inaccurate Quantification Detected Check_Standard Verify Standard Preparation and Stability Start->Check_Standard Check_Sample_Prep Review Sample Preparation (Extraction, Dilution) Start->Check_Sample_Prep Check_Chromatography Examine Chromatography (Peak Shape, Resolution) Start->Check_Chromatography Check_Matrix_Effects Investigate Matrix Effects (LC-MS) Start->Check_Matrix_Effects Solution_Standard Prepare Fresh Standard Check_Standard->Solution_Standard Solution_Sample_Prep Optimize Extraction/Cleanup Check_Sample_Prep->Solution_Sample_Prep Solution_Chromatography Adjust Mobile Phase/Gradient Check_Chromatography->Solution_Chromatography Solution_Matrix_Effects Use Stable Isotope-Labeled IS Check_Matrix_Effects->Solution_Matrix_Effects

Caption: A logical workflow for troubleshooting inaccurate quantification results.

References

Optimization

Storage conditions for Pseudoerythromycin A enol ether to ensure stability.

This technical support center provides guidance on the optimal storage conditions and troubleshooting for stability-related issues encountered during experiments with Pseudoerythromycin A enol ether. Frequently Asked Que...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the optimal storage conditions and troubleshooting for stability-related issues encountered during experiments with Pseudoerythromycin A enol ether.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid Pseudoerythromycin A enol ether?

For long-term stability, solid Pseudoerythromycin A enol ether should be stored at -20°C.[1][2] Several suppliers consistently recommend this temperature to ensure the integrity of the compound.

Q2: How should I store solutions of Pseudoerythromycin A enol ether?

While specific stability data for Pseudoerythromycin A enol ether in various solvents is limited, general best practices for erythromycin derivatives suggest that solutions should be prepared fresh for immediate use. If short-term storage is necessary, it is advisable to store aliquots in tightly sealed vials at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.

Q3: What solvents are suitable for dissolving Pseudoerythromycin A enol ether?

Pseudoerythromycin A enol ether is soluble in ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[1] It also has good water solubility.[1] Some sources indicate it is slightly soluble in methanol and chloroform.[2]

Q4: What is the expected shelf life of Pseudoerythromycin A enol ether?

When stored as a solid at -20°C, one supplier suggests a shelf life of at least 4 years.[3] However, it is always best to refer to the expiry date provided on the product's certificate of analysis.

Q5: Under what conditions does Pseudoerythromycin A enol ether form from Erythromycin A?

Pseudoerythromycin A enol ether is a known degradation product of Erythromycin A.[1][3] It forms through a complex internal rearrangement under neutral to weakly alkaline conditions.[1] This process involves the C6-OH group forming an internal enol ether with the C9 ketone, and the C11-OH attacking the lactone carbonyl, resulting in a reduction of the macrocycle from a 14- to an 11-membered ring.[1]

Troubleshooting Guide

This guide addresses common stability-related issues that researchers may encounter when working with Pseudoerythromycin A enol ether.

Problem: I am observing unexpected degradation of my Pseudoerythromycin A enol ether standard.

Potential Cause Troubleshooting Steps
Improper Storage - Verify that the solid compound is stored at -20°C in a tightly sealed container. - If working with solutions, ensure they are stored at low temperatures (preferably -80°C) in small aliquots to prevent multiple freeze-thaw cycles.
pH Instability - Pseudoerythromycin A enol ether is formed under neutral to weakly alkaline conditions from Erythromycin A. It may be susceptible to hydrolysis under acidic or strongly alkaline conditions. - Maintain the pH of your experimental solutions within a stable, neutral range if possible. Buffer your solutions appropriately.
Light Exposure - While specific photostability data for Pseudoerythromycin A enol ether is not readily available, many complex organic molecules are sensitive to light. - Protect solutions from direct light by using amber vials or covering containers with aluminum foil.
Solvent Impurities - Peroxides or other reactive impurities in solvents can potentially degrade the compound. - Use high-purity, HPLC-grade solvents for preparing solutions.

Problem: I am seeing the formation of Pseudoerythromycin A enol ether in my Erythromycin A experiment.

Potential Cause Troubleshooting Steps
pH of the Medium - Erythromycin A is known to degrade to Pseudoerythromycin A enol ether in neutral to weakly alkaline solutions. - If the formation of this impurity is undesirable, consider adjusting the pH of your medium to a slightly acidic range (e.g., pH 5-6), where Erythromycin A is more stable against this specific degradation pathway. However, be aware that acidic conditions can promote other degradation pathways for Erythromycin A.[4]
Temperature - Elevated temperatures can accelerate degradation reactions. - Conduct your experiments at controlled, and if possible, lower temperatures to minimize the rate of degradation.

Data on Storage and Stability

The following table summarizes the key storage and stability information gathered from various sources.

Parameter Condition Recommendation/Observation References
Storage Temperature (Solid) Long-term-20°C[1][2]
Solubility SolventsSoluble in ethanol, methanol, DMF, DMSO; good water solubility. Slightly soluble in methanol and chloroform.[1][2]
Formation from Erythromycin A pHOccurs in neutral to weakly alkaline conditions.[1]
Stability in Solution GeneralPrepare fresh or store aliquots at -20°C to -80°C. Avoid freeze-thaw cycles.General practice
Shelf Life (Solid) at -20°C≥ 4 years[3]

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for the Analysis of Erythromycin and its Degradation Products (Including Pseudoerythromycin A enol ether)

This protocol is a generalized approach based on literature for analyzing the stability of erythromycin and its degradation products. Method optimization will be required for specific instrumentation and applications.

  • Chromatographic System:

    • A High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometric (MS) detector.

    • Column: A reverse-phase column, such as a C18 or a specialized column for antibiotics (e.g., wide-pore poly(styrene-divinylbenzene)).

  • Mobile Phase:

    • A gradient or isocratic mixture of an aqueous buffer and an organic solvent is typically used.

    • Example: A mixture of 2-methyl-2-propanol, acetonitrile, and a potassium phosphate buffer (e.g., pH 11.0; 0.02 M) in water. The exact ratios need to be optimized for good separation.

  • Sample Preparation:

    • Accurately weigh and dissolve the Pseudoerythromycin A enol ether standard or the sample being tested in a suitable solvent (e.g., methanol, acetonitrile, or the mobile phase).

    • For forced degradation studies, the sample can be subjected to stress conditions (e.g., acid, base, heat, light, oxidation) before dilution and injection.

  • Chromatographic Conditions:

    • Flow Rate: Typically 0.5 - 1.5 mL/min.

    • Injection Volume: 10 - 20 µL.

    • Column Temperature: Maintained at a constant temperature, e.g., 30°C.

    • Detection:

      • UV detection at an appropriate wavelength (e.g., 215 nm).

      • MS detection for confirmation of peak identity based on mass-to-charge ratio.

  • Analysis:

    • Inject the standard and sample solutions into the HPLC system.

    • Identify the peak corresponding to Pseudoerythromycin A enol ether by comparing the retention time with the standard.

    • Quantify the amount of the compound by measuring the peak area and comparing it to a calibration curve generated from the standard.

    • In stability studies, the decrease in the peak area of Pseudoerythromycin A enol ether and the appearance of new peaks over time indicate degradation.

Visualizations

degradation_pathway Erythromycin_A Erythromycin A Pseudo_enol_ether Pseudoerythromycin A enol ether Erythromycin_A->Pseudo_enol_ether Neutral to weakly alkaline conditions Degradation_Products Further Degradation Products Pseudo_enol_ether->Degradation_Products Hydrolysis/Other stress

Caption: Formation of Pseudoerythromycin A enol ether from Erythromycin A.

troubleshooting_workflow start Unexpected Degradation Observed check_storage Verify Storage Conditions (Solid at -20°C, Solutions frozen) start->check_storage check_pH Assess pH of Solution (Risk of hydrolysis) check_storage->check_pH Storage OK resolve Issue Resolved check_storage->resolve Storage Incorrect (Correct and re-test) check_light Evaluate Light Exposure (Protect from light) check_pH->check_light pH OK check_pH->resolve pH Unstable (Buffer solution) check_solvent Check Solvent Quality (Use high-purity solvents) check_light->check_solvent Light OK check_light->resolve Exposed to Light (Protect and re-test) check_solvent->resolve Solvent Impure (Use fresh, pure solvent) no_resolution Contact Technical Support check_solvent->no_resolution Solvent OK

Caption: Troubleshooting workflow for unexpected degradation.

References

Troubleshooting

Handling and safety precautions for Pseudoerythromycin A enol ether.

This technical support center provides essential information for researchers, scientists, and drug development professionals on the safe handling and use of Pseudoerythromycin A enol ether. Frequently Asked Questions (FA...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the safe handling and use of Pseudoerythromycin A enol ether.

Frequently Asked Questions (FAQs)

Q1: What is Pseudoerythromycin A enol ether and what are its primary hazards?

Pseudoerythromycin A enol ether is a semi-synthetic derivative of erythromycin.[1] It is classified as hazardous and presents the following risks:

  • Harmful if swallowed.[2]

  • Causes skin irritation.[2]

  • Causes serious eye irritation.[2]

  • May cause respiratory irritation.[2]

Q2: What personal protective equipment (PPE) is required when handling Pseudoerythromycin A enol ether?

To ensure safety, the following personal protective equipment (PPE) should be worn:

  • Eye Protection: Safety goggles with side-shields.[2]

  • Hand Protection: Protective gloves.[2]

  • Skin and Body Protection: Impervious clothing to prevent skin contact.[2]

  • Respiratory Protection: A suitable respirator should be used to avoid inhalation of dust or aerosols.[2]

Q3: What are the recommended storage conditions for Pseudoerythromycin A enol ether?

Proper storage is crucial to maintain the stability and integrity of the compound. It should be stored at -20°C for long-term stability.[1][3] Some suppliers suggest it can be shipped at room temperature.[4][5] Always store in a well-ventilated, dry place and keep the container tightly closed.[2]

Q4: What are the known incompatibilities of Pseudoerythromycin A enol ether?

Avoid contact with strong acids/alkalis and strong oxidizing/reducing agents.[2]

Q5: What is the shelf life of Pseudoerythromycin A enol ether?

The shelf life can vary depending on the supplier and storage conditions, with some sources indicating 12 months and others stating 4 years or more when stored properly at -20°C.[4][6]

Troubleshooting Guide

Problem 1: The compound appears discolored or clumpy.

  • Possible Cause: Improper storage, exposure to moisture, or contamination.

  • Solution: Do not use the compound if its appearance has changed. It is recommended to use a fresh, properly stored vial. Ensure the container is tightly sealed and stored at the recommended temperature.

Problem 2: Inconsistent experimental results.

  • Possible Cause: Degradation of the compound due to improper handling or storage.

  • Solution: Review your storage and handling procedures. Ensure the compound is protected from light and moisture. Prepare solutions fresh for each experiment if possible. Consider re-validating the purity of your sample if degradation is suspected.

Problem 3: Accidental skin or eye contact.

  • Solution:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.[2] Remove contaminated clothing and wash it before reuse.[2]

    • Eye Contact: Rinse cautiously with water for several minutes.[2] If present, remove contact lenses and continue rinsing.[2] Seek immediate medical attention.[2]

Problem 4: Accidental inhalation.

  • Solution: Move the individual to fresh air and keep them in a position comfortable for breathing.[2] If symptoms persist, seek medical attention.

Quantitative Data Summary

ParameterValueSource(s)
Purity >98%[1][7]
Storage Temperature -20°C (long-term)[1][3]
Shelf Life 12 months to ≥ 4 years[4][6]
Molecular Weight 715.9 g/mol [1][4][8]
Appearance White solid[1]
Solubility Soluble in ethanol, methanol, DMF, DMSO; good water solubility.[1][3][4]

Experimental Protocols

General Handling Protocol:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[2]

  • Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[2]

  • Avoid generating dust when handling the solid form.[2]

  • Weigh the compound in a closed container or on a balance with a draft shield.

  • Prepare solutions in a fume hood.

  • Wash hands thoroughly after handling.[2]

Spill Cleanup Protocol:

  • Evacuate the area and ensure adequate ventilation.

  • Wear appropriate PPE.

  • For a dry spill, carefully sweep or scoop the material, avoiding dust generation, and place it in a sealed container for disposal.

  • For a solution spill, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.

  • Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose of all contaminated materials as hazardous waste according to local regulations.[2]

Visualizations

Spill_Response_Workflow cluster_Initial_Actions Immediate Response cluster_Containment Containment & Cleanup cluster_Disposal Final Steps Spill Chemical Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Alert Alert Others & Supervisor Evacuate->Alert PPE Don Appropriate PPE Alert->PPE Assess Assess Spill Size & Nature PPE->Assess Contain Contain the Spill Assess->Contain Cleanup Clean Up Spill Contain->Cleanup Decontaminate Decontaminate Area Cleanup->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose Report Document the Incident Dispose->Report

References

Optimization

Incompatible materials with Pseudoerythromycin A enol ether.

This technical support center provides guidance on the handling and storage of Pseudoerythromycin A enol ether, with a focus on material compatibility to ensure the integrity of your experiments. The information provided...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the handling and storage of Pseudoerythromycin A enol ether, with a focus on material compatibility to ensure the integrity of your experiments. The information provided is based on the chemical properties of Pseudoerythromycin A enol ether, its parent compound erythromycin, and the general reactivity of enol ethers and macrolide antibiotics.

Frequently Asked Questions (FAQs)

Q1: What is Pseudoerythromycin A enol ether and why is material compatibility important?

A1: Pseudoerythromycin A enol ether is a degradation product of the macrolide antibiotic erythromycin.[1][2] It is formed under neutral to weakly alkaline conditions.[2] Material compatibility is crucial because incompatible materials can lead to the degradation of the compound, introduction of impurities (leachables and extractables), and inaccurate experimental results.[3][4]

Q2: What are the primary factors that can cause the degradation of Pseudoerythromycin A enol ether?

A2: The primary factors are pH and exposure to certain reactive chemicals. As a macrolide and an enol ether, it is susceptible to degradation under acidic conditions.[5][6][7] Strong oxidizing agents and reactive electrophiles may also lead to its degradation.

Q3: What solvents are recommended for dissolving Pseudoerythromycin A enol ether?

A3: Pseudoerythromycin A enol ether is soluble in ethanol, methanol, Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO).[1][2][8] It also has good water solubility.[2][8]

Q4: How should I store Pseudoerythromycin A enol ether?

A4: For long-term storage, it is recommended to store the solid compound at -20°C.[2][9] Solutions should be prepared fresh for experiments. If short-term storage of solutions is necessary, use a recommended compatible container and store at 2-8°C, protected from light.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of compound activity or unexpected degradation. Incompatible container material: The compound may be reacting with the surface of the storage vial or experimental vessel.Switch to containers made of borosilicate glass (Type 1) or a highly inert polymer like PTFE. Verify the pH of your solution; acidic conditions will degrade the compound.
Leaching of impurities: Plasticizers, antioxidants, or other additives may be leaching from the container into your solution.[3][4]Use high-purity, virgin plastics (e.g., medical-grade polypropylene) or glass. Consider performing a blank extraction of the container with your solvent to check for leached substances.
Inconsistent results between experiments. Variable storage conditions: Inconsistent temperature or light exposure can affect stability.Ensure consistent storage conditions for all aliquots and preparations. Prepare fresh solutions for each experiment whenever possible.
Contamination from labware: Residual detergents or other chemicals on glassware or plasticware.Implement a rigorous cleaning protocol for all labware that will come into contact with the compound. A final rinse with a high-purity solvent is recommended.
Visible changes in the solution (e.g., color change, precipitation). Degradation or reaction with container/closure: A visible change can be an indicator of a chemical reaction.Immediately discontinue use of the solution and the container. Investigate the compatibility of all components in your experimental setup.

Material Compatibility Summary

The following tables provide a summary of generally compatible and incompatible materials based on the chemical nature of Pseudoerythromycin A enol ether. It is crucial to perform your own compatibility testing for critical applications.

Table 1: Polymer and Plastic Compatibility

Material Compatibility Notes
Polytetrafluoroethylene (PTFE)Excellent Highly inert and resistant to a wide range of chemicals.[10][11]
Polypropylene (PP)Good Use virgin, medical-grade PP to minimize leachables. Good resistance to alcohols and DMSO.[10]
High-Density Polyethylene (HDPE)Good Good general chemical resistance.[11]
Low-Density Polyethylene (LDPE)Good Similar to HDPE, but less rigid.
Polycarbonate (PC)Moderate Can be sensitive to alcohols and bases. Potential for leaching of additives. Test before use.[10]
Polystyrene (PS)Poor Generally poor resistance to organic solvents.[12]
Polyvinyl Chloride (PVC)Poor Prone to leaching plasticizers. Not recommended.[10]

Table 2: Metal and Glass Compatibility

Material Compatibility Notes
Borosilicate Glass (Type 1)Excellent Highly inert and recommended for storage and preparation of solutions.
Stainless Steel (316L)Good Generally good resistance to organic solvents.[13] Avoid prolonged contact with acidic solutions.
AluminumPoor Can be reactive with organic compounds and is not recommended.

Table 3: Solvents and Solutions Compatibility

Material Compatibility Notes
Ethanol, Methanol, DMSO, DMFExcellent Known to be good solvents for this compound.[1][2][8]
Water (neutral pH)Good The compound has good water solubility.[2][8] Ensure the water is purified and at a neutral pH.
Acidic Buffers/Solutions (pH < 6)Incompatible Erythromycin and its derivatives are known to be unstable in acidic conditions.[5][6][7]
Strong Alkaline Solutions (pH > 9)Moderate to Poor While formed in weakly alkaline conditions, strong bases may promote further degradation.
Strong Oxidizing AgentsIncompatible May lead to degradation of the molecule.

Experimental Protocol: Material Compatibility Testing

This protocol outlines a general procedure to assess the compatibility of a specific material with Pseudoerythromycin A enol ether.

Objective: To determine if a material causes degradation of Pseudoerythromycin A enol ether or leaches interfering substances.

Materials:

  • Pseudoerythromycin A enol ether

  • Test material (e.g., specific brand of polypropylene tubes)

  • Control container (e.g., Type 1 borosilicate glass vial)

  • Solvent (e.g., Methanol, HPLC grade)

  • HPLC system with a suitable column (e.g., C18) and detector (UV or MS)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of Pseudoerythromycin A enol ether in the chosen solvent at a known concentration (e.g., 1 mg/mL).

  • Sample Preparation:

    • Test Sample: Add a defined volume of the stock solution to the test material container.

    • Control Sample: Add the same volume of the stock solution to the control glass vial.

    • Blank Sample: Add only the solvent to another test material container to check for leachables.

  • Incubation: Seal all containers and incubate under conditions relevant to your experimental workflow (e.g., room temperature for 24 hours).

  • Analysis:

    • After incubation, transfer the solutions from all containers to clean analysis vials.

    • Analyze all samples by HPLC.

  • Data Evaluation:

    • Degradation: Compare the peak area and purity of the Pseudoerythromycin A enol ether peak in the test sample to the control sample. A significant decrease in the main peak or the appearance of new peaks indicates degradation.

    • Leachables: Examine the chromatogram of the blank sample for any peaks that are not present in the pure solvent. These peaks represent substances that have leached from the test material.

Visualizations

MaterialSelectionProcess Logical Workflow for Material Selection start Start: Need to handle Pseudoerythromycin A enol ether critical_app Is this for a critical, long-term, or sensitive application? start->critical_app recommendation Recommended Materials: - Borosilicate Glass (Type 1) - PTFE critical_app->recommendation Yes non_critical_app Is it for short-term, non-critical use? critical_app->non_critical_app No end End: Material Selected recommendation->end secondary_rec Acceptable Materials: - Virgin Polypropylene (PP) - HDPE non_critical_app->secondary_rec Yes avoid Materials to Avoid: - Polystyrene (PS) - PVC - Aluminum non_critical_app->avoid No test_protocol Perform Material Compatibility Testing Protocol secondary_rec->test_protocol avoid->start Re-evaluate material choice test_protocol->end

Caption: Decision tree for selecting compatible materials.

ExperimentalWorkflow Experimental Workflow for Compatibility Testing cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_eval Evaluation prep_stock Prepare Stock Solution (1 mg/mL in Methanol) prep_samples Aliquot into Test, Control (Glass), and Blank Containers prep_stock->prep_samples incubate Incubate under Experimental Conditions (e.g., RT, 24h) prep_samples->incubate hplc_analysis Analyze all samples by HPLC incubate->hplc_analysis eval_degradation Compare Test vs. Control: Check for degradation peaks and loss of main peak hplc_analysis->eval_degradation eval_leachables Analyze Blank: Check for leachable peaks hplc_analysis->eval_leachables decision Is material compatible? eval_degradation->decision eval_leachables->decision pass Material is Suitable decision->pass Yes fail Material is Incompatible decision->fail No

Caption: Workflow for material compatibility testing.

References

Reference Data & Comparative Studies

Validation

Validation of Pseudoerythromycin A Enol Ether as a Pharmaceutical Reference Standard: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive validation of Pseudoerythromycin A enol ether as a pharmaceutical reference standard. It includes a comparative analysis...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of Pseudoerythromycin A enol ether as a pharmaceutical reference standard. It includes a comparative analysis with other key related substances of Erythromycin A, supported by experimental data and detailed methodologies. This document is intended to assist researchers, scientists, and drug development professionals in the selection and application of appropriate reference standards for the accurate quantification and control of impurities in erythromycin-related drug substances and products.

Introduction to Erythromycin and its Degradation Products

Erythromycin A is a widely used macrolide antibiotic. However, it is susceptible to degradation under various conditions, particularly in acidic environments. This degradation leads to the formation of several related substances, which need to be monitored and controlled during drug manufacturing and storage to ensure the safety and efficacy of the final product. Pseudoerythromycin A enol ether is a significant degradation product formed under neutral to weakly alkaline conditions. Its role as an analytical standard is crucial for stability studies of Erythromycin A.

Comparative Analysis of Key Erythromycin A Related Substances as Reference Standards

The selection of a suitable reference standard is critical for the accuracy and reliability of analytical methods. This section compares the key characteristics of Pseudoerythromycin A enol ether with other significant erythromycin A-related compounds often used as reference standards.

Table 1: Comparison of Physicochemical Properties of Erythromycin A and its Related Substances

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS NumberTypical Purity
Erythromycin AC₃₇H₆₇NO₁₃733.93114-07-8>98%
Pseudoerythromycin A enol ether (Impurity F) C₃₇H₆₅NO₁₂ 715.91 105882-69-7 >95%
Anhydroerythromycin A (Impurity D)C₃₇H₆₅NO₁₂715.9123893-13-2>95%
Erythromycin A enol ether (Impurity E)C₃₇H₆₅NO₁₂715.9133396-29-1>98%
Erythromycin BC₃₇H₆₇NO₁₂717.93527-75-3>95%

Table 2: Comparative Analytical Performance of Erythromycin A Related Substances as Reference Standards

ParameterPseudoerythromycin A enol etherAnhydroerythromycin AErythromycin A enol etherErythromycin B
Formation Condition Neutral to weakly alkalineAcidicAcidicBiosynthetic impurity
Stability Relatively stable under controlled conditionsLess stable, prone to further degradationIntermediate in acidic degradationGenerally stable
Chromatographic Behavior Good peak shape and resolution in reversed-phase HPLCCan be challenging to resolve from other degradation productsElutes closely to other impuritiesWell-resolved from Erythromycin A
Commercial Availability Readily available as a reference standardAvailable as a reference standardAvailable as a reference standardAvailable as a reference standard
Primary Use Marker for neutral/alkaline degradation pathway in stability studiesMarker for acidic degradation pathwayMarker for acidic degradation pathwayQuantitation of the main related substance in biosynthesis

Experimental Protocols for Validation

The validation of Pseudoerythromycin A enol ether as a pharmaceutical reference standard should be performed in accordance with international guidelines such as ICH Q2(R1) and USP General Chapter <1225>.[1][2]

High-Performance Liquid Chromatography (HPLC-UV) Method for Purity Determination and Assay

A stability-indicating HPLC method is crucial for the analysis of erythromycin and its impurities.

Instrumentation:

  • HPLC system with a UV detector

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient Elution: A time-programmed gradient is employed to achieve optimal separation.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 215 nm

  • Injection Volume: 20 µL

Standard and Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve Pseudoerythromycin A enol ether reference standard in a suitable diluent (e.g., acetonitrile:water 50:50 v/v) to obtain a known concentration.

  • Sample Solution: Prepare the sample to be tested at a similar concentration as the standard solution.

Validation Parameters:

  • Specificity: Demonstrated by the resolution of Pseudoerythromycin A enol ether from other erythromycin-related compounds and potential degradation products. Forced degradation studies are performed to generate these products.

  • Linearity: Assessed by analyzing a series of standard solutions at different concentrations. A linear relationship between peak area and concentration should be established.

  • Accuracy: Determined by the recovery of a known amount of Pseudoerythromycin A enol ether spiked into a sample matrix.

  • Precision (Repeatability and Intermediate Precision): Evaluated by multiple analyses of a homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Assessed by deliberately varying method parameters (e.g., pH of the mobile phase, column temperature, flow rate) and observing the effect on the results.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Characterization

LC-MS/MS is a powerful tool for the unambiguous identification and structural confirmation of reference standards.

Instrumentation:

  • LC system coupled to a tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF)

  • Ionization Source: Electrospray Ionization (ESI) in positive mode

Procedure:

  • The chromatographic conditions are similar to the HPLC-UV method.

  • Mass spectrometric parameters are optimized to obtain characteristic parent and product ions for Pseudoerythromycin A enol ether.

  • The fragmentation pattern is used to confirm the identity of the compound.

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method and to understand the degradation pathways of Erythromycin A.

  • Acidic Hydrolysis: The drug substance is exposed to acidic conditions (e.g., 0.1 N HCl) at an elevated temperature.

  • Alkaline Hydrolysis: The drug substance is exposed to basic conditions (e.g., 0.1 N NaOH) at an elevated temperature.

  • Oxidative Degradation: The drug substance is treated with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

  • Thermal Degradation: The drug substance is exposed to high temperatures.

  • Photolytic Degradation: The drug substance is exposed to UV and visible light.

The samples from these studies are then analyzed by the validated HPLC method to identify and quantify the degradation products, including Pseudoerythromycin A enol ether.

Visualizations

Workflow for Qualifying a New Reference Standard

The following diagram illustrates the general workflow for the qualification of a new pharmaceutical reference standard.

G Workflow for Reference Standard Qualification cluster_0 Material Selection and Initial Characterization cluster_1 Method Validation cluster_2 Characterization and Certification cluster_3 Stability and Monitoring A Select Candidate Batch (High Purity) B Structural Elucidation (NMR, MS, IR) A->B C Purity Assessment (HPLC, GC, Titration) B->C D Develop and Validate Analytical Method (ICH Q2) C->D E Specificity D->E F Linearity & Range D->F G Accuracy & Precision D->G H LOD & LOQ D->H I Robustness D->I J Forced Degradation Studies D->J K Determination of Assay Value J->K L Certificate of Analysis (CoA) Generation K->L M Stability Studies (Long-term & Accelerated) L->M N Periodic Re-testing M->N

Caption: A flowchart illustrating the key stages in the qualification of a new pharmaceutical reference standard.

Erythromycin A Degradation Pathway

This diagram illustrates the formation of Pseudoerythromycin A enol ether and other major degradation products from Erythromycin A under different conditions.

G Erythromycin A Degradation Pathways EryA Erythromycin A AnhydroEryA Anhydroerythromycin A EryA->AnhydroEryA Acidic Conditions EryAEnolEther Erythromycin A enol ether EryA->EryAEnolEther Acidic Conditions PseudoEryA Pseudoerythromycin A enol ether EryA->PseudoEryA Neutral to Weakly Alkaline Conditions

Caption: Simplified degradation pathways of Erythromycin A leading to key impurities under different pH conditions.

Conclusion

The validation of Pseudoerythromycin A enol ether as a pharmaceutical reference standard is essential for the accurate monitoring of Erythromycin A stability. This guide has provided a comparative overview of its properties against other relevant impurities and detailed the necessary experimental protocols for its validation in accordance with regulatory guidelines. The use of a well-characterized reference standard like Pseudoerythromycin A enol ether will contribute to ensuring the quality, safety, and efficacy of erythromycin-containing pharmaceutical products.

References

Comparative

A Structural and Performance Comparison of Pseudoerythromycin A Enol Ether and Key Erythromycin Derivatives

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the structural features and performance characteristics of Pseudoerythromycin A enol ether and clinically sig...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the structural features and performance characteristics of Pseudoerythromycin A enol ether and clinically significant derivatives of Erythromycin A, including Clarithromycin, Azithromycin, and the ketolide, Telithromycin. The information presented is supported by experimental data to aid in research and development efforts within the field of antibacterial agents.

Introduction to Erythromycin and Its Derivatives

Erythromycin A is a macrolide antibiotic produced by the bacterium Saccharopolyspora erythraea. Its clinical utility is hampered by its instability in acidic conditions, leading to the formation of inactive degradation products and gastrointestinal side effects. This limitation spurred the development of semi-synthetic derivatives with improved pharmacokinetic profiles and broader antibacterial activity.

This guide focuses on:

  • Pseudoerythromycin A enol ether : A degradation product of Erythromycin A, important for stability studies.

  • Erythromycin A : The parent macrolide compound.

  • Clarithromycin : A derivative with improved acid stability and pharmacokinetic properties.

  • Azithromycin : An azalide derivative known for its unique pharmacokinetic profile and broad spectrum.

  • Telithromycin : A ketolide, a subclass of macrolides, designed to overcome macrolide resistance.

Structural Comparison

The primary differences between these compounds lie in modifications to the 14-membered lactone ring (15-membered in Azithromycin) of Erythromycin A. These targeted chemical changes significantly impact their stability, antibacterial spectrum, and pharmacokinetic properties.

Key Structural Modifications:

  • Pseudoerythromycin A enol ether is not a therapeutic agent but a product of intramolecular rearrangement of Erythromycin A under neutral to alkaline conditions. It features a contracted 11-membered macrolide ring and the formation of an enol ether bridge, rendering it devoid of antibiotic activity.[1]

  • Clarithromycin is formed by the methylation of the hydroxyl group at the C-6 position of the erythronolide A ring. This modification blocks the intramolecular ketal formation that occurs in acidic environments, thus increasing its acid stability.

  • Azithromycin is an azalide, distinguished by the insertion of a methyl-substituted nitrogen atom into the lactone ring at the 9a position, creating a 15-membered ring. This structural change is key to its high acid stability and unique pharmacokinetic properties.[2]

  • Telithromycin , a ketolide, differs from erythromycin by the removal of the L-cladinose sugar at the C-3 position, which is replaced with a keto group. It also features a large N-substituted carbamate extension linked to the C-11/C-12 position of the macrolide ring.

Below is a diagram illustrating the structural evolution from the parent compound, Erythromycin A, to its key derivatives.

G Erythromycin Erythromycin A (Parent Compound) Clarithromycin Clarithromycin (C-6 Methylation) Erythromycin->Clarithromycin Improved Acid Stability Azithromycin Azithromycin (C-9a Nitrogen Insertion) Erythromycin->Azithromycin Enhanced Stability & Pharmacokinetics Telithromycin Telithromycin (C-3 Keto Group, C-11/12 Carbamate) Erythromycin->Telithromycin Overcomes Resistance Pseudoerythromycin Pseudoerythromycin A Enol Ether (Degradation Product) Erythromycin->Pseudoerythromycin Degradation (Alkaline pH) G cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis A Prepare Serial Drug Dilutions in Plate D Inoculate Plate (5 x 10^5 CFU/mL final) A->D B Standardize Bacterial Inoculum (0.5 McFarland) C Dilute Inoculum to Working Concentration B->C C->D E Incubate (35°C, 16-20h) D->E F Read Plate for Visible Growth E->F G Determine MIC (Lowest concentration with no growth) F->G

References

Validation

A Comparative Analysis of Pseudoerythromycin A Enol Ether and Other Motilin Receptor Agonists

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparative analysis of Pseudoerythromycin A enol ether's interaction with the motilin receptor, benchmarked against other ke...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Pseudoerythromycin A enol ether's interaction with the motilin receptor, benchmarked against other key motilin receptor agonists: Erythromycin A and the non-macrolide compound GSK962040 (camicinal). The information presented herein is intended to support research and development efforts in the field of gastrointestinal motility disorders.

Introduction

The motilin receptor, a G-protein coupled receptor (GPCR), plays a crucial role in regulating gastrointestinal motility. Its activation initiates the migrating motor complex (MMC), a series of coordinated contractions that sweep undigested food through the digestive tract during the fasting state. Consequently, motilin receptor agonists have been a focal point in the development of prokinetic agents for conditions such as gastroparesis and functional dyspepsia.

Erythromycin, a macrolide antibiotic, was one of the first compounds identified as a potent motilin receptor agonist, an activity independent of its antimicrobial properties. This discovery spurred the development of related macrolide derivatives, known as motilides, with reduced or absent antibiotic activity. Pseudoerythromycin A enol ether (EM201) is one such derivative. More recently, non-macrolide agonists like GSK962040 have been developed to overcome some of the limitations associated with long-term macrolide use, such as the risk of antibiotic resistance and potential for cardiac side effects.

This guide offers a side-by-side comparison of the binding affinities and functional potencies of these three compounds, supported by detailed experimental protocols and visual representations of the underlying biological pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the key in vitro pharmacological parameters for Pseudoerythromycin A enol ether, Erythromycin A, and GSK962040 at the motilin receptor. It is important to note that the data are compiled from different studies and experimental conditions may vary.

CompoundReceptor SourceAssay TypeIC50 (nM)Reference
Pseudoerythromycin A enol etherRabbit Duodenal Smooth MuscleRadioligand Displacement10[1]
Erythromycin ARabbit Duodenal Smooth MuscleRadioligand Displacement130[1]
Erythromycin ARabbit Colon Muscle HomogenatesRadioligand Displacement84,000[2]
Azithromycin (for comparison)Recombinant Human Motilin Receptor (CHO cells)Radioligand Displacement20,000[3]

Table 1: Comparative Binding Affinities of Motilin Receptor Agonists. This table presents the half-maximal inhibitory concentration (IC50) values, indicating the concentration of the compound required to displace 50% of a radiolabeled ligand from the motilin receptor. Lower IC50 values signify higher binding affinity.

CompoundAssay TypeEC50 (nM)Relative EfficacyReference
Pseudoerythromycin A enol etherRabbit Duodenal Smooth Muscle Contraction50-[1]
Erythromycin ARabbit Duodenal Smooth Muscle Contraction2,000-[1]
Erythromycin ARecombinant Human Motilin Receptor (CHO cells) - Calcium Mobilization92098% (vs. Motilin)[3]
GSK962040 (camicinal)Recombinant Human Motilin Receptor~12.6 (pEC50=7.9)-[4]
Motilin (endogenous ligand)Recombinant Human Motilin Receptor (CHO cells) - Calcium Mobilization36100%[3]

Table 2: Comparative Functional Potencies of Motilin Receptor Agonists. This table displays the half-maximal effective concentration (EC50) values, representing the concentration of the agonist that produces 50% of the maximal response. Lower EC50 values indicate greater potency.

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the mechanisms and methodologies discussed, the following diagrams illustrate the motilin receptor signaling cascade and a typical experimental workflow for characterizing motilin receptor agonists.

Motilin_Signaling_Pathway cluster_membrane Cell Membrane MR Motilin Receptor Gq_G13 Gq/G13 MR->Gq_G13 activates Agonist Pseudoerythromycin A enol ether / Motilin Agonist->MR binds PLC Phospholipase C (PLC) Gq_G13->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release Ca²⁺ Release ER->Ca_release Contraction Smooth Muscle Contraction Ca_release->Contraction leads to PKC->Contraction contributes to

Caption: Motilin Receptor Signaling Pathway.

Experimental_Workflow cluster_binding Binding Affinity Determination cluster_functional Functional Potency Assessment prep Prepare Receptor Source (e.g., tissue homogenate, recombinant cell membranes) radioligand Incubate with Radiolabeled Motilin and varying concentrations of Pseudoerythromycin A enol ether prep->radioligand separation Separate Bound and Free Ligand (e.g., filtration) radioligand->separation quantification Quantify Radioactivity separation->quantification ic50 Determine IC50 quantification->ic50 data_analysis Comparative Analysis ic50->data_analysis cell_prep Prepare Biological System (e.g., isolated smooth muscle strips, cells expressing motilin receptor) agonist_app Apply varying concentrations of Pseudoerythromycin A enol ether cell_prep->agonist_app response Measure Biological Response (e.g., muscle contraction, calcium mobilization) agonist_app->response ec50 Determine EC50 response->ec50 ec50->data_analysis

Caption: Experimental Workflow for Agonist Characterization.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparative analysis.

Radioligand Displacement Assay

This assay is employed to determine the binding affinity of a compound for the motilin receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Receptor source: Crude smooth muscle membrane fractions from rabbit duodenum or recombinant cells expressing the human motilin receptor.

  • Radioligand: [¹²⁵I]-labeled motilin.

  • Test compounds: Pseudoerythromycin A enol ether, Erythromycin A, GSK962040.

  • Assay buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% bovine serum albumin.

  • Glass fiber filters.

  • Filtration apparatus.

  • Gamma counter.

Procedure:

  • A constant concentration of the radiolabeled motilin is incubated with the receptor preparation in the assay buffer.

  • Increasing concentrations of the unlabeled test compound (Pseudoerythromycin A enol ether or other agonists) are added to the incubation mixture.

  • The mixture is incubated to allow binding to reach equilibrium (e.g., 60 minutes at 25°C).

  • The incubation is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand.

  • The filters are washed with ice-cold assay buffer to remove unbound radioligand.

  • The radioactivity retained on the filters is quantified using a gamma counter.

  • Non-specific binding is determined in the presence of a high concentration of unlabeled motilin.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated by non-linear regression analysis.

Functional Assay: Smooth Muscle Contraction

This ex vivo assay measures the ability of a compound to induce contraction in isolated gastrointestinal smooth muscle tissue, providing a measure of its functional potency.

Materials:

  • Tissue: Longitudinal smooth muscle strips from rabbit duodenum.

  • Organ bath system with physiological salt solution (e.g., Krebs-Ringer bicarbonate buffer) maintained at 37°C and gassed with 95% O₂ / 5% CO₂.

  • Isotonic force transducer.

  • Data acquisition system.

  • Test compounds: Pseudoerythromycin A enol ether, Erythromycin A.

Procedure:

  • Rabbit duodenal smooth muscle strips are mounted in organ baths containing the physiological salt solution.

  • The tissues are allowed to equilibrate under a constant tension.

  • Cumulative concentration-response curves are generated by the stepwise addition of the test compound to the organ bath.

  • The contractile response is recorded using an isotonic force transducer.

  • The effective concentration of the agonist that produces 50% of the maximal contractile response (EC50) is determined from the concentration-response curve.

Functional Assay: Intracellular Calcium Mobilization

This in vitro assay measures the increase in intracellular calcium concentration in response to receptor activation, a key event in the motilin signaling pathway.

Materials:

  • Cells: Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human motilin receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Test compounds: Pseudoerythromycin A enol ether, Erythromycin A, GSK962040.

  • Fluorescence plate reader with automated liquid handling.

Procedure:

  • Cells are seeded into microplates and grown to confluence.

  • The cells are loaded with a calcium-sensitive fluorescent dye.

  • The baseline fluorescence is measured.

  • The test compound is added to the wells at various concentrations.

  • The change in fluorescence, corresponding to the increase in intracellular calcium, is monitored over time.

  • The peak fluorescence response is measured for each concentration of the agonist.

  • The concentration of the agonist that produces 50% of the maximal calcium response (EC50) is calculated from the concentration-response curve.

Concluding Remarks

This comparative analysis demonstrates that Pseudoerythromycin A enol ether is a potent motilin receptor agonist, exhibiting higher binding affinity and functional potency compared to its parent compound, Erythromycin A. The non-macrolide agonist, GSK962040, also displays high potency, highlighting the potential for developing structurally diverse compounds targeting the motilin receptor.

The provided data and experimental protocols offer a valuable resource for researchers in the field of gastrointestinal pharmacology. The choice of agonist for further investigation will depend on the specific research or therapeutic goals, considering factors such as potency, selectivity, and potential for off-target effects. The continued exploration of these and novel motilin receptor agonists holds promise for the development of improved treatments for gastrointestinal motility disorders.

References

Comparative

Unveiling the Potential of Pseudoerythromycin A Enol Ether in Monocyte Differentiation: A Comparative Analysis with Other Macrolides

For Immediate Release In the intricate landscape of immunology and drug development, the differentiation of monocytes into macrophages is a critical process in both innate and adaptive immunity. Macrolide antibiotics, tr...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the intricate landscape of immunology and drug development, the differentiation of monocytes into macrophages is a critical process in both innate and adaptive immunity. Macrolide antibiotics, traditionally recognized for their antimicrobial properties, have emerged as potent immunomodulators capable of influencing this differentiation process. This guide provides a comprehensive comparison of the efficacy of Pseudoerythromycin A enol ether and other key macrolides—erythromycin, azithromycin, and clarithromycin—in promoting monocyte differentiation, supported by available experimental data and detailed methodologies.

Comparative Efficacy in Monocyte-to-Macrophage Differentiation

Erythromycin has been demonstrated to significantly increase the number of adherent monocyte-derived macrophages in vitro.[2] Studies have shown that erythromycin not only promotes the morphological changes associated with macrophage differentiation but also enhances their functional activity, such as the expression of the activation marker CD71.[2] Azithromycin has been reported to drive monocyte differentiation towards an M2-like macrophage phenotype, which is associated with anti-inflammatory and tissue repair functions. In contrast, clarithromycin's primary immunomodulatory role in this context appears to be the alteration of cytokine production by monocytes.[3]

The available data, while not from a single comparative study, suggests that Pseudoerythromycin A enol ether shares the pro-differentiation properties of its parent compound, erythromycin. The following table summarizes the observed effects of these macrolides on monocyte differentiation based on available literature.

MacrolideConcentrationKey Findings on Monocyte DifferentiationReference
Pseudoerythromycin A enol ether 10 µMPromotes monocyte differentiation into macrophages.[1]
Erythromycin 1 - 100 µg/mLSignificantly increases the number of adherent monocyte-derived macrophages; induces expression of CD71.[2]
Azithromycin Not SpecifiedModulates monocyte differentiation towards an M2-like macrophage phenotype.[4]
Clarithromycin Not SpecifiedAlters cytokine production in human monocytes, indicating immunomodulatory activity.[3]

Experimental Protocols

To ensure the reproducibility and critical evaluation of the findings presented, this section details the typical experimental methodologies employed in assessing the effects of macrolides on monocyte differentiation.

In Vitro Monocyte Differentiation Assay

This protocol outlines the general procedure for inducing and evaluating monocyte differentiation into macrophages in a laboratory setting.

1. Monocyte Isolation:

  • Human peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using Ficoll-Paque density gradient centrifugation.

  • Monocytes are then purified from the PBMC fraction by plastic adherence or by using magnetic-activated cell sorting (MACS) with CD14 microbeads.

2. Cell Culture and Differentiation:

  • Isolated monocytes are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).

  • The macrolide of interest (e.g., Pseudoerythromycin A enol ether at 10 µM) is added to the culture medium.

  • Cells are incubated at 37°C in a humidified atmosphere with 5% CO2 for a period of 5 to 7 days to allow for differentiation.

3. Assessment of Differentiation:

  • Morphological Analysis: Changes in cell morphology, such as increased size, adherence, and spreading, are observed using phase-contrast microscopy.

  • Immunophenotyping: The expression of macrophage-specific surface markers (e.g., CD68, CD71, CD206) is quantified using flow cytometry.

  • Phagocytosis Assay: The functional capacity of the differentiated macrophages is assessed by their ability to phagocytose fluorescently labeled particles (e.g., zymosan or latex beads).

Signaling Pathways in Macrolide-Induced Monocyte Differentiation

The immunomodulatory effects of macrolides on monocyte differentiation are mediated through complex intracellular signaling pathways. While the precise mechanisms for Pseudoerythromycin A enol ether are still under investigation, the general pathways influenced by macrolides involve the modulation of key transcription factors and signaling cascades that govern cell fate.

The diagram below illustrates a proposed signaling pathway for macrolide-induced monocyte differentiation.

Monocyte_Differentiation_Pathway cluster_0 Macrolide Interaction cluster_1 Intracellular Signaling cluster_2 Transcriptional Regulation cluster_3 Cellular Response Macrolide Macrolide (e.g., Pseudoerythromycin A enol ether) MAPK MAPK Pathway (ERK, JNK, p38) Macrolide->MAPK NFkB NF-κB Pathway Macrolide->NFkB PI3K_Akt PI3K/Akt Pathway Macrolide->PI3K_Akt Transcription_Factors Transcription Factors (e.g., AP-1, PU.1) MAPK->Transcription_Factors NFkB->Transcription_Factors PI3K_Akt->Transcription_Factors Gene_Expression Expression of Macrophage Markers Transcription_Factors->Gene_Expression Differentiation Monocyte-to-Macrophage Differentiation Gene_Expression->Differentiation

Caption: Proposed signaling cascade for macrolide-induced monocyte differentiation.

Experimental Workflow

The following diagram outlines the typical workflow for investigating the efficacy of a macrolide compound on monocyte differentiation.

Experimental_Workflow cluster_Analysis Analysis of Differentiation Start Start: Isolate Human Peripheral Blood Monocytes Culture Culture monocytes with macrolide compounds Start->Culture Incubate Incubate for 5-7 days at 37°C, 5% CO2 Culture->Incubate Morphology Morphological Assessment (Microscopy) Incubate->Morphology Phenotyping Immunophenotyping (Flow Cytometry) Incubate->Phenotyping Function Functional Assays (e.g., Phagocytosis) Incubate->Function Data Data Collection and Analysis Morphology->Data Phenotyping->Data Function->Data Conclusion Conclusion on Efficacy of Macrolide Data->Conclusion

Caption: Standard experimental workflow for assessing monocyte differentiation.

References

Validation

Quantitative analysis of Pseudoerythromycin A enol ether in the presence of other erythromycin impurities.

Quantitative Analysis of Pseudoerythromycin A Enol Ether: A Comparative Guide to Analytical Methodologies For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of...

Author: BenchChem Technical Support Team. Date: December 2025

Quantitative Analysis of Pseudoerythromycin A Enol Ether: A Comparative Guide to Analytical Methodologies

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantitative analysis of Pseudoerythromycin A enol ether in the presence of other erythromycin impurities. The selection of an appropriate analytical technique is critical for ensuring the quality, safety, and efficacy of erythromycin-based pharmaceutical products. This document outlines the performance of various methods, supported by experimental data, to aid in the selection of the most suitable approach for specific research and quality control needs.

Erythromycin is a macrolide antibiotic that can degrade under various conditions, leading to the formation of several related substances. Pseudoerythromycin A enol ether is a significant degradation product that requires careful monitoring. The analytical methods discussed herein are primarily based on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), which are the most prevalent techniques for this type of analysis.[1]

Comparison of Analytical Methods

The choice of an analytical method for quantifying Pseudoerythromycin A enol ether and other erythromycin impurities is dependent on factors such as the required sensitivity, resolution, speed, and the specific objective of the analysis, ranging from routine quality control to in-depth impurity profiling.[1]

Parameter High-Performance Liquid Chromatography (HPLC) Ultra-Performance Liquid Chromatography (UPLC) Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Separation based on partitioning between a stationary and mobile phase. Detection typically by UV.Similar to HPLC but uses smaller particle size columns for higher resolution and speed.Separation by chromatography followed by detection based on mass-to-charge ratio, providing high selectivity and sensitivity.
Sensitivity Moderate.High.Very High.[2]
Specificity Good, but can be limited by co-eluting impurities with similar UV spectra. Forced degradation studies are essential to demonstrate specificity.[1][3]Higher specificity than HPLC due to better resolution.Excellent specificity, as it can differentiate compounds with the same retention time but different mass-to-charge ratios.[4]
Speed Standard run times.Faster analysis times compared to HPLC.Run times can be very short (e.g., 13 minutes).[2]
Instrumentation Widely available in most analytical laboratories.Requires specialized UPLC systems capable of handling high pressures.More complex and expensive instrumentation required.
Typical Use Case Routine quality control, content uniformity, and assay.High-throughput screening, complex mixture analysis.Impurity identification, structural elucidation, and quantification at very low levels.[5]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods and can be adapted for specific laboratory conditions.

Method 1: High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the separation and quantification of Erythromycin A and its known related substances, including Pseudoerythromycin A enol ether.

  • Chromatographic System:

    • Column: Waters XTerra® RP18, 5 µm, 4.6 x 150 mm (or equivalent).[1]

    • Mobile Phase: A mixture of 0.02 M potassium phosphate dibasic buffer (pH 9.0) and acetonitrile (60:40, v/v).[6]

    • Flow Rate: 1.0 mL/min.[1][6]

    • Column Temperature: 50 °C.[1][7]

    • UV Detection: 205 nm or 215 nm.[6][8]

    • Injection Volume: 20 µL.[1]

  • Sample Preparation:

    • Accurately weigh and dissolve the erythromycin sample in the mobile phase to achieve a final concentration of approximately 1 mg/mL.[1]

    • For the analysis of impurities, a higher concentration may be necessary.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.[1]

  • Forced Degradation Studies: To ensure the stability-indicating nature of the method, forced degradation studies are recommended.[3] This involves subjecting the erythromycin sample to various stress conditions:

    • Acidic Degradation: 1N HCl at room temperature for one week.[9]

    • Basic Degradation: 0.1 N NaOH at 60°C for 2 hours.[3]

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: 100°C for 24 hours.[3]

    • Photolytic Degradation: Exposure to UV radiation (254 nm and 360 nm) for 24 hours.[3]

Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

This method offers high sensitivity and specificity for the identification and quantification of erythromycin and its related substances.

  • Chromatographic System:

    • Column: Ashaipak ODP-50, 5 µm, 4.6 x 250 mm (or equivalent).[7]

    • Mobile Phase: A mixture of 0.023 M ammonium formate (pH 10.3), water, and acetonitrile (35:25:40, v/v/v).[7]

    • Flow Rate: 0.8 mL/min.[7]

    • Column Temperature: 50 °C.[7]

    • Injection Volume: 70 µL.[7]

  • Mass Spectrometer Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[2]

    • Ion Spray Voltage: 3500 V.[7]

    • Temperature: 450 °C.[7]

    • Curtain Gas: 10 mL/min.[7]

    • Ion Spray Gas 1: 20 mL/min.[7]

    • Ion Spray Gas 2: 30 mL/min.[7]

    • Declustering Potential: 60 V.[7]

    • Entrance Potential: 10 V.[7]

  • Sample Preparation:

    • Accurately weigh and transfer approximately 70 mg of the test sample into a 25 mL volumetric flask.[7]

    • Add 10 mL of acetonitrile and sonicate to dissolve.[7]

    • Dilute to volume with the mobile phase.[7]

Logical Workflow for Method Comparison

The following diagram illustrates the logical workflow for selecting an appropriate analytical method for the quantitative analysis of Pseudoerythromycin A enol ether and other erythromycin impurities.

MethodSelectionWorkflow cluster_start Start cluster_methods Method Evaluation cluster_criteria Evaluation Criteria cluster_decision Decision cluster_application Application Start Define Analytical Requirements HPLC HPLC-UV Start->HPLC UPLC UPLC-UV/MS Start->UPLC LCMS LC-MS/MS Start->LCMS Sensitivity Sensitivity HPLC->Sensitivity Specificity Specificity HPLC->Specificity Speed Analysis Speed HPLC->Speed Cost Cost/Availability HPLC->Cost UPLC->Sensitivity UPLC->Specificity UPLC->Speed UPLC->Cost LCMS->Sensitivity LCMS->Specificity LCMS->Speed LCMS->Cost Decision Select Optimal Method Sensitivity->Decision Specificity->Decision Speed->Decision Cost->Decision QC Routine QC Decision->QC High Throughput Cost-Effective RD R&D / Impurity ID Decision->RD High Sensitivity Structural Info

Caption: Logical workflow for selecting an analytical method.

Conclusion

The quantitative analysis of Pseudoerythromycin A enol ether and other related substances in erythromycin samples can be effectively performed using HPLC and LC-MS techniques. The choice between these methods should be guided by the specific requirements of the analysis. For routine quality control where high throughput and cost-effectiveness are priorities, a validated HPLC-UV method is often sufficient. For research and development, impurity identification, and instances requiring high sensitivity and specificity, LC-MS is the superior technique. The provided experimental protocols serve as a starting point for method development and validation in your laboratory.

References

Comparative

Inter-laboratory comparison of Pseudoerythromycin A enol ether quantification methods.

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative overview of the primary analytical methods used for the quantification of Pseudoerythromycin A enol ether, a critical degr...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the primary analytical methods used for the quantification of Pseudoerythromycin A enol ether, a critical degradation product and analytical standard in the stability assessment of Erythromycin A.[1][2] As no formal inter-laboratory comparison studies for the direct quantification of this specific analyte are publicly available, this document focuses on a technical comparison of the most commonly employed methodologies: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

The information presented herein is synthesized from published analytical methods for erythromycin and its related substances. This guide aims to provide a practical framework for selecting an appropriate analytical technique and for the development and validation of in-house quantification methods.

Performance Comparison of Analytical Methods

The selection of an analytical method for the quantification of Pseudoerythromycin A enol ether is dependent on the specific requirements of the analysis, such as the required sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the general performance characteristics of HPLC-UV and LC-MS/MS for this application.

Validation ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity Range Typically in the µg/mL rangeTypically in the ng/mL to pg/mL range
Correlation Coefficient (R²) > 0.999> 0.99
Accuracy (% Recovery) Generally expected to be within 98-102%Generally expected to be within 90-110%
Precision (% RSD) ≤ 2%≤ 15%
Limit of Detection (LOD) Higher, typically in the low µg/mL rangeLower, can reach low ng/mL to pg/mL levels
Limit of Quantitation (LOQ) Higher, typically in the µg/mL rangeLower, can reach ng/mL levels
Specificity Good, but susceptible to interference from co-eluting impuritiesExcellent, highly specific due to mass-to-charge ratio detection

Quantitative Data for Analytical Standards

Pseudoerythromycin A enol ether is available as a certified reference material from various suppliers. The purity of these standards is a critical factor in the accuracy of any quantification method.

SupplierPurity Specification
Santa Cruz Biotechnology≥98%[3]
Biosynth>98%[2]
LGC Standards>95% (HPLC)[4]
Sigma-Aldrich≥90% (HPLC)

Experimental Protocols

Detailed methodologies for the two primary analytical techniques are outlined below. These protocols are based on published methods for the analysis of erythromycin and its related substances and should be optimized and validated for specific laboratory conditions and instrumentation.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is widely used for the routine analysis of erythromycin and its impurities due to its robustness and cost-effectiveness.

Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase column, such as a Waters X-Terra RP18 (250 mm x 4.6 mm, 3.5 µm particle size), is commonly used.[5]

  • Mobile Phase: A gradient or isocratic mobile phase can be employed. A common mobile phase consists of a mixture of a buffer solution (e.g., 35g of di-potassium hydrogen phosphate in 1000mL of water, adjusted to pH 7.0 with o-phosphoric acid), acetonitrile, and water.[5]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[5]

  • Detection Wavelength: Detection is typically performed at 215 nm.[5]

  • Injection Volume: An injection volume of 100 µL is often used.[5]

Sample Preparation:

  • Accurately weigh a suitable amount of the sample.

  • Dissolve the sample in a suitable solvent, such as a mixture of acetonitrile and water.

  • Filter the solution through a 0.45 µm membrane filter before injection.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it ideal for the quantification of trace levels of Pseudoerythromycin A enol ether, especially in complex matrices.

Instrumentation and Chromatographic Conditions:

  • LC-MS/MS System: A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 column, such as a Waters ACQUITY UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm), is often used for the separation of macrolides.[6]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.023 M ammonium formate, pH 10.3) and an organic solvent like acetonitrile is common.[7]

  • Flow Rate: A typical flow rate is in the range of 0.2-0.4 mL/min.

  • Ionization Mode: Positive electrospray ionization (ESI+) is typically used.

  • MS/MS Detection: Detection is performed in Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for Pseudoerythromycin A enol ether.

Sample Preparation:

  • Sample extraction may be required, especially for biological matrices, using techniques like solid-phase extraction (SPE) or liquid-liquid extraction.

  • The extracted sample is then reconstituted in the mobile phase.

  • The solution is filtered through a 0.22 µm filter before injection.

Visualizing the Workflow

The following diagrams illustrate the typical experimental workflows for the quantification of Pseudoerythromycin A enol ether using HPLC-UV and LC-MS/MS.

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis Sample Sample Weighing Dissolution Dissolution in Solvent Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Injection Injection into HPLC Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection (215 nm) Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification

HPLC-UV Experimental Workflow

LC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Sample Collection Extraction Extraction (SPE or LLE) Sample->Extraction Reconstitution Reconstitution Extraction->Reconstitution Filtration Filtration (0.22 µm) Reconstitution->Filtration Injection Injection into LC Filtration->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization Detection MS/MS Detection (MRM) Ionization->Detection Quantification Data Analysis & Quantification Detection->Quantification

References

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Pseudoerythromycin A enol ether

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Pseudoerythromycin A enol ether (CAS No. 105882-69-7).

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Pseudoerythromycin A enol ether (CAS No. 105882-69-7). The following procedures for operations and disposal are designed to ensure a safe laboratory environment.

Pseudoerythromycin A enol ether is a degradation product of the macrolide antibiotic erythromycin.[1][2] It is classified as harmful if swallowed, a cause of skin and serious eye irritation, and may cause respiratory irritation.[3] Adherence to the following safety protocols is essential.

Hazard Identification and Classification

A summary of the hazard information for Pseudoerythromycin A enol ether is provided in the table below.

Hazard ClassificationGHS CodeSignal WordHazard Statement
Acute toxicity, oralCategory 4WarningH302: Harmful if swallowed
Skin corrosion/irritationCategory 2WarningH315: Causes skin irritation
Serious eye damage/eye irritationCategory 2AWarningH319: Causes serious eye irritation
Specific target organ toxicity, single exposureCategory 3WarningH335: May cause respiratory irritation

Data sourced from MedChemExpress Safety Data Sheet.[3]

Personal Protective Equipment (PPE)

Due to the hazardous nature of Pseudoerythromycin A enol ether, comprehensive personal protective equipment is required to minimize exposure.[4][5][6][7]

  • Hand Protection : Wear protective gloves.[3]

  • Eye and Face Protection : Use safety glasses with side-shields or goggles.[3] A face shield may be necessary for full facial protection.[4]

  • Skin and Body Protection : A long-sleeved, seamless, disposable gown that closes in the back is required.[4] For handling highly potent compounds, coveralls ("bunny suits") that offer head-to-toe protection may be appropriate.[4][7]

  • Respiratory Protection : Use a dust mask (type N95 or equivalent). If unpacking material that is not in a plastic container or if there is a risk of aerosolization, a respirator is necessary as surgical masks do not offer adequate protection.[4] Work should be conducted in a well-ventilated area, such as a chemical fume hood.[3]

Experimental Workflow for Safe Handling

The following diagram outlines the procedural workflow for safely handling Pseudoerythromycin A enol ether in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Conduct Risk Assessment B Review Safety Data Sheet A->B C Prepare & Verify PPE B->C D Ensure Fume Hood is Operational C->D E Weigh Compound in Fume Hood D->E F Prepare Solutions in Fume Hood E->F G Conduct Experiment F->G H Decontaminate Surfaces with Alcohol G->H I Segregate Waste H->I J Dispose of Contaminated PPE I->J K Dispose of Chemical Waste I->K L Wash Hands Thoroughly J->L K->L

Caption: Workflow for Safe Handling of Pseudoerythromycin A enol ether.

Operational Plan: Step-by-Step Handling Procedures

  • Preparation :

    • Before beginning any work, conduct a thorough risk assessment for the planned experiment.

    • Review the Safety Data Sheet (SDS) for Pseudoerythromycin A enol ether.[3]

    • Assemble and inspect all necessary PPE. Ensure gloves are intact and the respirator, if needed, is properly fitted.

    • Verify that the chemical fume hood or other ventilated enclosure is functioning correctly.

  • Handling the Compound :

    • All manipulations of the solid compound, including weighing, must be performed in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust.[3]

    • When preparing solutions, add the solid to the solvent slowly to prevent splashing. The compound is soluble in ethanol, methanol, DMF, and DMSO.[2]

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3]

    • Do not eat, drink, or smoke when using this product.[3]

  • In Case of Exposure or Spill :

    • If Inhaled : Move the victim to fresh air and keep them at rest in a comfortable position for breathing.[3]

    • If on Skin : Wash the affected area with plenty of soap and water.[3] Remove and wash contaminated clothing before reuse.[3]

    • If in Eyes : Rinse cautiously with water for several minutes.[3] If present, remove contact lenses and continue rinsing.[3]

    • If Swallowed : Rinse the mouth and seek medical attention.[3]

    • Spills : For spills, use appropriate personal protective equipment.[3] Absorb solutions with a liquid-binding material like diatomite.[3] Decontaminate surfaces by scrubbing with alcohol.[3]

Disposal Plan

Proper disposal of Pseudoerythromycin A enol ether and associated waste is critical to prevent environmental contamination and ensure safety.

  • Chemical Waste :

    • Dispose of contents and container in accordance with local, state, and federal regulations.[3]

    • Stock solutions of antibiotics are considered hazardous chemical waste and should be collected in an approved, labeled container for chemical waste.[8]

    • Do not empty into drains.[9]

  • Contaminated Materials :

    • All disposable PPE (gloves, gowns, masks) and any materials used for cleaning spills (e.g., absorbent pads) should be considered contaminated.

    • These materials should be collected in double, robust plastic bags, sealed, labeled, and disposed of as chemical waste.[10]

  • Liquid Waste Containing Antibiotics :

    • Liquid waste containing antibiotics should not be poured down the drain, as wastewater treatment plants may not effectively remove them, contributing to antibiotic resistance.[8][11]

    • Collect liquid antibiotic waste in a suitable, labeled container.[10] This waste will typically be sent for incineration.[10]

    • Cell culture medium containing antibiotics where the biological material has not been inactivated must be treated as "Sharps/infectious waste".[10][11]

  • Storage of Waste :

    • Store waste containers in a well-ventilated area, away from incompatible materials.[3] The container should be kept tightly closed.[3]

References

© Copyright 2026 BenchChem. All Rights Reserved.